molecular formula C8H9NO3 B1528561 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1365963-81-0

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B1528561
CAS No.: 1365963-81-0
M. Wt: 167.16 g/mol
InChI Key: MEAFNJVXTJKASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid ( 1365963-81-0) is a high-value chemical building block in organic synthesis and pharmaceutical research . This compound features a dihydropyridone core structure substituted with a carboxylic acid group at the 2-position, making it a versatile scaffold for the development of novel molecules . Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry . Its structural framework is related to derivatives used in the preparation of pharmaceutical impurities and metabolites, such as those associated with esomeprazole, highlighting its relevance in the development and quality control of Active Pharmaceutical Ingredients (APIs) . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, it is supplied as a solid powder . Proper storage conditions are recommended to maintain long-term stability. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,6-dimethyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFNJVXTJKASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active molecules. This guide provides a comprehensive overview of a proposed synthetic route for a specific derivative, 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid , a compound of interest for researchers in synthetic and medicinal chemistry. While a direct, documented synthesis for this exact molecule is not prevalent in the literature, this guide outlines a robust and scientifically sound pathway based on well-established cyclocondensation strategies, particularly analogous to the Guareschi-Thorpe reaction.[1][2][3][4] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles and a detailed, practical experimental protocol.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around the formation of the pyridone ring. The primary disconnection breaks the ring, revealing two key building blocks: a β-dicarbonyl compound and an enamine or its precursor. This strategy is advantageous as it allows for the synthesis of a wide range of analogs by varying the starting materials.

Retrosynthesis Target This compound Intermediate1 Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate Target->Intermediate1 Saponification Precursors Methylamine + Ethyl 2-methyl-3-oxobutanoate + Ethyl pyruvate Intermediate1->Precursors Cyclocondensation (Guareschi-Thorpe Analogy)

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway highlights a three-component condensation strategy, a hallmark of reactions like the Guareschi-Thorpe synthesis, which is known for its efficiency in constructing substituted pyridones.[2][3][5]

Proposed Synthetic Pathway

The forward synthesis is envisioned as a one-pot, three-component reaction followed by saponification of the resulting ester. This approach is designed for efficiency and adaptability.

Step 1: One-Pot Cyclocondensation to Form Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate

The core of the synthesis is a cyclocondensation reaction that brings together methylamine, ethyl 2-methyl-3-oxobutanoate, and ethyl pyruvate to construct the desired pyridone ring. This reaction is analogous to the Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, a cyanoacetate (or another active methylene compound), and an amine.[1][2][3]

Causality Behind Experimental Choices:

  • Methylamine: Serves as the nitrogen source for the pyridone ring and introduces the N-methyl group.

  • Ethyl 2-methyl-3-oxobutanoate: This β-ketoester provides the carbon backbone for one side of the pyridone ring and introduces the methyl group at the 6-position.

  • Ethyl pyruvate: This α-ketoester acts as the second carbonyl component, leading to the formation of the carboxylic acid functionality (as an ester) at the 2-position.

  • Solvent and Catalyst: A protic solvent like ethanol is chosen to facilitate the condensation and enamine formation steps. A mild base, such as piperidine or triethylamine, can be used to catalyze the reaction by promoting enamine formation and subsequent cyclization.

Reaction Mechanism:

The reaction is proposed to proceed through the following key steps:

  • Enamine Formation: Methylamine reacts with ethyl 2-methyl-3-oxobutanoate to form an enamine intermediate.

  • Knoevenagel-type Condensation: The enamine then acts as a nucleophile and attacks the carbonyl group of ethyl pyruvate.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to yield the aromatic pyridone ring.

Cyclocondensation cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product A Methylamine D Enamine A->D B Ethyl 2-methyl-3-oxobutanoate B->D C Ethyl pyruvate E Acyclic Adduct C->E D->E F Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate E->F Cyclization & Dehydration

Caption: Proposed workflow for the cyclocondensation step.

Experimental Protocol: Synthesis of Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-methyl-3-oxobutanoate144.17101.44 g (1.33 mL)
Ethyl pyruvate116.12101.16 g (1.12 mL)
Methylamine (40% in water)31.06120.93 mL
Piperidine85.1510.1 mL
Ethanol46.07-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol), and ethyl pyruvate (1.16 g, 10 mmol).

  • Add piperidine (0.1 mL, 1 mmol) to the mixture.

  • Slowly add methylamine (40% in water, 0.93 mL, 12 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[6][7][8][9]

Causality Behind Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to hydrolyze the ester.

  • Ethanol/Water Mixture: The solvent system is chosen to ensure the solubility of both the ester and the hydroxide salt.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Reaction Mechanism:

The saponification proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. Subsequent acidification yields the final product.

Saponification Ester Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate Hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Caption: Workflow for the saponification step.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate211.2351.06 g
Sodium Hydroxide40.00100.40 g
Ethanol46.07-10 mL
Water18.02-10 mL
Hydrochloric Acid (2 M)36.46-As needed

Procedure:

  • Dissolve the ethyl ester (1.06 g, 5 mmol) in a mixture of ethanol (10 mL) and water (10 mL) in a 50 mL round-bottom flask.

  • Add sodium hydroxide (0.40 g, 10 mmol) and heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups, the protons on the dihydropyridine ring, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (keto and carboxylic acid), the sp² carbons of the ring, and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound (C₉H₁₁NO₃, M.W. 181.18).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic route for this compound. The proposed pathway, based on a Guareschi-Thorpe-type cyclocondensation followed by saponification, offers a versatile and efficient method for accessing this and related 4-pyridone derivatives. The provided experimental protocols are designed to be self-validating and can be adapted by researchers for the synthesis of a library of analogous compounds for further investigation in medicinal and materials chemistry.

References

  • Guareschi, I. & Thorpe, J. F. The Chemistry of the Cyanoacetic Acid and its Derivatives. J. Chem. Soc., Trans.1897, 71, 1155-1215.
  • Al-Zahrani, F. M., et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13(36), 25304-25312. [Link]

  • Process for the isolation of pyridine carboxylic acids. GB769279A.
  • Tron, G. C., et al. Icilio Guareschi and his amazing “1897 reaction”. Beilstein J. Org. Chem.2021 , 17, 1335–1351. [Link]

  • Hung, C.-Y., et al. One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. J. Org. Chem.2021 , 86(24), 17795–17805. [Link]

  • Al-Zahrani, F. M., et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13(36), 25304-25312. [Link]

  • Zantioti-Chatzouda, E.-M., et al. Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine. J. Org. Chem.2022 , 87(13), 8525–8533. [Link]

  • Guareschi-Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

  • Demuner, A. J., et al. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules2012 , 17(5), 5584-5597. [Link]

  • Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]

  • Kumar, S., et al. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. J. Chem. Eng. Data2009 , 54(6), 1729–1732. [Link]

  • Synthesis of N-substituted 4-pyridones 57. ResearchGate. [Link]

  • Process for the production of pyridine carboxylic acids. US3657259A.
  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • Process for producing pyridine carboxylic acids. EP2428505B1.
  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. ResearchGate. [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]

  • Process for producing pyridine carboxylic acids.
  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Saponification Reaction of Esters. YouTube. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Mykhailiuk, P. K. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Org. Lett.2023 , 25(4), 634–638. [Link]

  • Pachipulusu, R., et al. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts2024 , 14(3), 183. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Malhi, D. S., et al. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega2022 , 7(18), 15993–16003. [Link]

  • Baškovč, J., et al. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Comb. Sci.2012 , 14(9), 513-519. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of a carboxylic acid moiety and methyl groups on the pyridinone core suggests a molecule with potential for nuanced biological interactions and a challenging, yet intriguing, physicochemical profile. This guide provides a comprehensive analysis of the anticipated physicochemical properties of this compound, drawing upon data from structurally related analogs and established principles of medicinal chemistry. We will delve into its structural and electronic characteristics, predict key physical properties, and outline robust methodologies for its synthesis and analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridinone scaffold.

Introduction: The Pyridinone Core in Modern Drug Discovery

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and π-stacking. The introduction of a carboxylic acid group, as seen in this compound, adds a critical anionic center, which can be pivotal for target engagement and can significantly influence the compound's pharmacokinetic profile.[1] Carboxylic acids are common in drug molecules, acting as hydrogen bond donors and acceptors, and can exist as the carboxylate ion, enabling strong ionic interactions.[2]

The subject of this guide, this compound, combines the features of the pyridinone core with the functional handles of a carboxylic acid and two methyl groups. These substitutions are not merely decorative; they are anticipated to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in the drug development cascade.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. However, by examining closely related analogs, we can construct a reliable profile of its expected physicochemical properties.

PropertyPredicted Value/RangeRationale & Comparative Analogs
Molecular Formula C₈H₉NO₃Based on chemical structure.
Molecular Weight 167.16 g/mol Calculated from the molecular formula. A related compound, 1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, has the same molecular formula and weight.[3]
Melting Point >250 °C (with decomposition)A similar compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, has a melting point of 270 °C with decomposition.[4] The strong intermolecular hydrogen bonding afforded by the carboxylic acid and the pyridinone ring will likely result in a high melting point.
Boiling Point >400 °CEstimated based on the high melting point and the presence of strong intermolecular forces. Direct measurement is likely to be challenging due to decomposition.
Solubility pH-dependent. Low in acidic pH, higher in neutral to basic pH.Carboxylic acid-containing drugs often exhibit poor aqueous solubility at low pH where they are protonated and less soluble. At higher pH, they become ionized and more soluble.[5]
pKa 3.5 - 5.0The carboxylic acid moiety is the primary acidic proton. The exact value will be influenced by the electron-withdrawing nature of the pyridinone ring.

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for pyridinone synthesis. A plausible strategy involves the cyclization of a dicarbonyl compound with an amine, a variation of the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction.[6][7] A diversity-oriented synthesis approach has been successfully employed for similar structures.[8]

Proposed Synthetic Pathway

A potential synthetic route could involve the condensation of an acetoacetate derivative with an amine and a formaldehyde equivalent, followed by oxidation and selective N-methylation and hydrolysis.

Synthetic_Pathway A Ethyl Acetoacetate D Intermediate A A->D + Methylamine B Methylamine C Formaldehyde C->D E Cyclized Dihydropyridine D->E Cyclization F Oxidized Pyridinone E->F Oxidation G Target Molecule F->G Hydrolysis

Caption: A generalized synthetic workflow for pyridinone carboxylic acids.

Step-by-Step Protocol Outline
  • Condensation: React ethyl acetoacetate with methylamine to form the corresponding enamine.

  • Cyclization: Condense the enamine with a suitable three-carbon electrophile, followed by cyclization to form the dihydropyridine ring.

  • Oxidation: Aromatize the dihydropyridine ring to the pyridinone using a mild oxidizing agent.

  • Hydrolysis: Saponify the ester to the carboxylic acid using aqueous base, followed by acidic workup.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following signals are expected in the ¹H and ¹³C NMR spectra.[9][10]

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~13-14 ppm (s, 1H): Carboxylic acid proton.

  • ~6.0-7.5 ppm (d, 1H & d, 1H): Two vinyl protons on the pyridinone ring.

  • ~3.5 ppm (s, 3H): N-methyl protons.

  • ~2.3 ppm (s, 3H): C6-methyl protons.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • ~170-180 ppm: Carbonyl carbon of the pyridinone.

  • ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • ~100-150 ppm: Four sp² carbons of the pyridinone ring.

  • ~30-40 ppm: N-methyl carbon.

  • ~15-25 ppm: C6-methyl carbon.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~5-10 mg in 0.5 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer H1 Acquire 1H NMR spectrum transfer->H1 C13 Acquire 13C NMR spectrum transfer->C13 COSY Acquire 2D COSY H1->COSY HSQC Acquire 2D HSQC H1->HSQC HMBC Acquire 2D HMBC H1->HMBC C13->HSQC C13->HMBC assign Assign signals COSY->assign HSQC->assign HMBC->assign process Process spectra (FT, phasing, baseline correction) process->assign confirm Confirm structure assign->confirm

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[11]

Expected IR Absorption Bands (cm⁻¹):

  • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

  • ~1700-1730: C=O stretch of the carboxylic acid.

  • ~1640-1680: C=O stretch of the pyridinone.

  • ~1550-1620: C=C and C=N stretches of the aromatic ring.

The interaction of both the pyridyl ring nitrogen and the carboxylate functional groups are expected to be observable.[12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Electrospray ionization (ESI) in negative mode is expected to be particularly effective, showing a prominent [M-H]⁻ ion.[13]

Drug Development Considerations

The physicochemical properties of this compound present both opportunities and challenges in a drug development context.

  • Solubility and Permeability: The pH-dependent solubility is a key consideration. Formulation strategies may be required to ensure adequate absorption across the gastrointestinal tract.[5]

  • Metabolic Stability: The methyl groups may be susceptible to oxidative metabolism. Early in vitro metabolic studies are recommended.

  • Toxicity: The carboxylic acid moiety can sometimes be associated with toxicity.[14] Early toxicity screening is advisable.

Conclusion

This compound is a compound with a rich chemical architecture that holds promise for further investigation in drug discovery programs. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule, paving the way for its biological evaluation. The insights provided herein are intended to accelerate the exploration of this and related pyridinone scaffolds in the ongoing quest for novel and effective therapeutics.

References

  • Chem-Impex. (n.d.). Ácido 6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Retrieved from [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

  • IntechOpen. (2025). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of compounds 1–6. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]

  • ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. Retrieved from [Link]

  • Drug design principles. (2021). Stereoelectronics. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • PubMed. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. Retrieved from [Link]

  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. Retrieved from [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-(2,5-difluorophenyl)-2-keto-3,4-dimethyl-1,6-dihydropyrimidine-5-carboxylic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]

Sources

1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. Drawing upon established principles of crystallography and data from analogous structures, this document outlines the synthesis, crystallographic analysis, and detailed structural features of the title compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.

Introduction: The Significance of Pyridinone Scaffolds

Pyridinone and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The specific substitutions on the pyridinone ring, such as the methyl and carboxylic acid groups in this compound, are crucial in defining the molecule's physicochemical properties, including its ability to interact with biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating this detailed structural information, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for dihydropyridine derivatives.[3][4][5] A common approach involves the condensation of appropriate precursors to form the dihydropyridine ring, followed by functional group manipulations to yield the target carboxylic acid.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis: A plausible synthetic route involves the Hantzsch dihydropyridine synthesis or a modification thereof, followed by selective oxidation and hydrolysis steps to introduce the keto and carboxylic acid functionalities respectively.[6]

  • Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent system, such as ethanol/water or acetone.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures should be screened to find optimal crystallization conditions. A methanol solution has been shown to be effective for growing crystals of similar pyridone structures.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the atomic arrangement within the crystal lattice.[1][2]

Experimental Workflow: X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

The structure is solved using direct methods and refined by full-matrix least-squares procedures.[8] Software packages such as SHELXS and SHELXL are commonly employed for structure solution and refinement.[1]

Crystal Structure and Molecular Geometry

Based on the analysis of related pyridone and dihydropyridine structures, the crystal structure of this compound is predicted to exhibit the following key features.

Crystallographic Data (Hypothetical)
ParameterValue
Chemical formulaC₈H₉NO₃
Formula weight167.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Volume (ų)~820
Z4
Density (calculated)~1.35 g/cm³

Note: These values are hypothetical and based on typical values for similar organic molecules.

Molecular Conformation

The dihydropyridine ring is expected to be nearly planar, with slight puckering. The carboxylic acid group at the 2-position will likely be twisted out of the plane of the pyridinone ring. The tautomeric form is predicted to be the keto form (4-oxo) rather than the hydroxypyridine form, as is common for 4-pyridones in the solid state.[9]

Caption: Connectivity of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by hydrogen bonding interactions involving the carboxylic acid group and the keto oxygen. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains.

A common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Caption: Potential intermolecular interactions.

In addition to hydrogen bonding, π-π stacking interactions between the pyridinone rings of adjacent molecules may also contribute to the stability of the crystal lattice. These interactions are common in aromatic and heteroaromatic systems.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the crystal structure of this compound. The proposed synthesis, crystallographic analysis, and detailed structural features are based on well-established principles and data from closely related compounds. The elucidation of the precise crystal structure through experimental means is a critical step in understanding the properties of this molecule and will be invaluable for its potential applications in drug development.

References

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]

  • IUCr. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]

  • Amanote Research. (PDF) Crystal Structure of 2,6-Dimethyl-4-Pyridone. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • Springer. X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-. Available from: [Link]

  • ResearchGate. X-ray Mapping in Heterocyclic Design: III. Diffractometric Study of the Crystal Structure of 1-Methyl-2-Oxo-2,3-Dihydroimidazo[1,2-a]pyridinium Bromide. Available from: [Link]

  • Royal Society of Chemistry. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4]. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link]

  • ACS Publications. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. Available from: [Link]

  • PubChem. 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Available from: [Link]

  • PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Available from: [Link]

Sources

biological activity of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives based on the this compound scaffold. Moving beyond a simple enumeration of facts, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights and detailed experimental frameworks to empower researchers in the fields of medicinal chemistry and pharmacology.

Introduction: The Prominence of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged heterocyclic structure in medicinal chemistry, most famously recognized for its role in a class of drugs that modulate L-type calcium channels.[1][2] These agents are cornerstones in the management of cardiovascular diseases.[2] However, the pharmacological landscape of DHP derivatives is far broader and more diverse.[2][3] By modifying the core structure, specifically the this compound scaffold, a new horizon of biological activities emerges, including potent antimicrobial, antiviral, and anticancer properties.[4][5]

This guide synthesizes current knowledge to provide an authoritative overview of these derivatives. We will examine their synthetic pathways, dissect their mechanisms of action across various biological targets, and present the structure-activity relationships (SAR) that govern their efficacy. Furthermore, detailed experimental protocols are provided to serve as a practical resource for drug discovery and development professionals.

Synthetic Strategies: Building a Diverse Chemical Library

The therapeutic versatility of this scaffold is fundamentally linked to the chemical diversity that can be achieved through targeted synthesis. A diversity-oriented approach allows for the systematic exploration of the chemical space around the core molecule to optimize biological activity.

Core Synthesis and Diversification

The synthesis of 4-substituted-1,4-dihydropyridine derivatives is often accomplished via the Hantzsch reaction, a classic multicomponent reaction that efficiently constructs the dihydropyridine ring.[6][7][8][9] Modern adaptations of this method, including microwave-assisted protocols, offer rapid, high-yield, and environmentally benign routes to the core structure.[7][8]

Once the core scaffold is assembled, a variety of chemical transformations can be employed to generate a library of derivatives:

  • Condensation Reactions: One common approach involves the condensation of a compound like 2,6-dimethylpyridine-3,5-dicarboxylic acid with appropriate reagents under controlled conditions to form the foundational structure.[10]

  • Esterification and Amidation: The carboxylic acid moiety at the C2 position is a prime handle for modification. Standard esterification or amidation reactions with a diverse set of alcohols or amines, respectively, can be used to modulate properties such as lipophilicity, solubility, and target engagement.[11]

  • Suzuki-Miyaura Arylation: For derivatives with aryl groups, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of substituted aromatic and heteroaromatic rings at specific positions.[11]

  • Electrochemical Carboxylation: Novel methods, such as the electrocarboxylation of halide derivatives of 1,4-DHPs, provide a single-step route to introduce additional carboxylic acid groups, which has been shown to enhance antimicrobial activity.[12]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification Reactions A Pyruvates & Aldehydes Hantzsch Hantzsch Reaction (Microwave-Assisted) A->Hantzsch B Ammonium Acetate B->Hantzsch C 1,3-Diketones C->Hantzsch Core 1,4-Dihydropyridine Core Scaffold Hantzsch->Core Amidation Amidation Core->Amidation Esterification Esterification Core->Esterification Arylation Suzuki-Miyaura Arylation Core->Arylation Final Library of Diverse 1,6-Dimethyl-4-oxo-1,4-dihydropyridine Derivatives Amidation->Final Esterification->Final Arylation->Final

General Synthetic Workflow for DHP Derivatives.

Spectrum of Biological Activities

Derivatives of this compound exhibit a remarkable range of pharmacological effects, positioning them as promising candidates for multiple therapeutic areas.

Anticancer and Cytotoxic Activity

A growing body of evidence highlights the potential of these compounds as antineoplastic agents. Studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.[4][5][8]

Notably, certain dihydropyridine carboxylic acid derivatives have shown significant activity against the HCT-15 human colon cancer cell line, with IC₅₀ values lower than the reference drugs Cisplatin and Gefitinib.[5] Other studies have identified symmetric 1,4-DHPs that effectively reduce the viability of HeLa (cervical adenocarcinoma) and MCF-7 (breast carcinoma) cells, while showing greater selectivity for cancer cells over normal human fibroblasts.[8] The mechanism of action is thought to involve interactions with key proteins in the apoptosis pathway, such as Poly (ADP-ribose) polymerase-1 (PARP-1).[5] In vivo studies have also shown that some derivatives can inhibit the growth of subcutaneous sarcoma 180 tumors in a dose-dependent manner.[4]

Compound ClassCell LineIC₅₀ (µM)Reference
Dihydropyridine Carboxylic AcidsHCT-157.94 - 9.24[5]
Symmetric 4-aryl-1,4-DHPsHeLa2.3 - 4.1[8]
Symmetric 4-aryl-1,4-DHPsMCF-75.2 - 11.9[8]
Metal Complexes of Pyridine Carboxylic AcidsSMMC-772121.80 (Best)[13]
Antiviral Activity: A Novel Mechanism of Entry Inhibition

Dihydropyridine derivatives have emerged as potent antiviral agents, particularly against hantaviruses, for which no licensed therapeutics currently exist.[14] The primary mechanism is the inhibition of viral entry into the host cell.[14]

Many dihydropyridine-derived calcium channel blockers, such as benidipine, cilnidipine, and amlodipine, inhibit Hantaan virus (HTNV) replication at low micromolar concentrations.[14] Their action is targeted at the entry stage of the viral life cycle. By blocking L-type calcium channels, these compounds reduce the influx of cellular Ca²⁺, an ion flux that is critical for the virus to successfully enter and infect the cell.[14] This mechanism of blocking a host-cell factor is a promising strategy for antiviral drug development, as it may be less susceptible to the development of viral resistance.

G Virus Hantavirus Virus->Entry HostCell Host Cell Membrane CaChannel L-type Ca²⁺ Channel Infection Infection CaChannel->Infection Enables Blocked Blocked CaChannel->Blocked DHP DHP Derivative DHP->CaChannel Blocks CaIon Ca²⁺ CaIon->Influx Influx->CaChannel Entry->HostCell

Mechanism of DHP-mediated antiviral activity.
Antimicrobial and Antifungal Activity

Derivatives of 1,4-dihydropyridine have demonstrated broad-spectrum antimicrobial activity.[4] They have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[4] Furthermore, these compounds are effective against various fungi and mycobacteria, including strains of M. tuberculosis that are resistant to standard drugs like streptomycin and isoniazid.[4] The minimum inhibitory concentrations (MICs) for mycobacteria are notably low, falling in the range of 3.1-25 µg/mL, indicating potent activity.[4]

Calcium Channel Modulation

The foundational activity of the 1,4-DHP class is the modulation of L-type calcium channels.[1][15] While many derivatives act as antagonists (blockers), which is useful for treating hypertension, some compounds can exhibit agonist (activator) or even dual agonist/antagonist properties.[16][17] This functional plasticity depends on subtle structural modifications and opens avenues for designing molecules with highly specific effects on calcium signaling for various therapeutic indications.[16]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design. Several key principles have been established through extensive research.[15][18]

  • The 4-Position Aryl Group: The presence of an aryl (or heteroaryl) group at the C4 position of the dihydropyridine ring is a fundamental requirement for optimal activity, particularly for calcium channel modulation.[15][18]

  • Substituents on the 4-Aryl Ring: The nature and position of substituents on this aryl ring significantly impact potency. Electron-withdrawing groups often enhance receptor-binding activity.[15][18]

  • Ester Groups at C3 and C5: The ester functionalities at the C3 and C5 positions are highly effective for activity. Modifications at these sites can fine-tune the pharmacological profile.[15][18]

  • The N1 Position: Substitution at the N1 position of the dihydropyridine ring can also influence activity and is a key site for synthetic diversification.[11]

SAR img_node

Key positions for modification on the DHP scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized and well-described protocols are essential.

General Synthesis of Dihydropyridine Carboxylic Acids

This protocol is adapted from a method used to produce a library of novel dihydropyridine carboxylic acid derivatives with cytotoxic activity.[5]

Objective: To synthesize dihydropyridine carboxylic acid derivatives via the activation of ynones and subsequent nucleophilic addition.

Materials:

  • Ynone derivative of pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triflic anhydride (Tf₂O)

  • Bis(trimethylsilyl) ketene acetal

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1.0 mmol of the ynone derivative in 15 mL of anhydrous CH₂Cl₂ in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.2 mmol of triflic anhydride to the stirred solution via syringe.

  • Maintain the reaction at -78 °C and continue stirring for 3 hours.

  • After 3 hours, add 1.2 mmol of the corresponding bis(trimethylsilyl) ketene acetal to the mixture.

  • Continue stirring at -78 °C for an additional 8 hours.

  • Allow the reaction to slowly warm to room temperature (approx. 25 °C).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with deionized water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product using column chromatography or recrystallization as required.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[5]

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely accepted method for determining drug-induced cytotoxicity in cancer cell lines.[5]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of synthesized derivatives against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized dihydropyridine derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

  • Microplate reader (515 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and let them air dry.

  • Solubilization: Add 10 mM unbuffered Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Construct a concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.[5]

G A Plate Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of DHP Derivatives B->C D Incubate 48h C->D E Fix Cells with Cold TCA D->E F Wash and Dry Plates E->F G Stain with SRB Dye F->G H Wash with Acetic Acid and Dry G->H I Solubilize Dye with Tris Base H->I J Read Absorbance at 515 nm I->J K Calculate IC₅₀ Value J->K

Workflow for the SRB Cytotoxicity Assay.

Conclusion and Future Directions

The derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across anticancer, antiviral, and antimicrobial applications underscores their vast therapeutic potential. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of activity and specificity through rigorous SAR studies.

Future research should focus on:

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly in the context of cancer and microbial infections.

  • Optimization of Pharmacokinetics: Modifying derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their potential as clinical drug candidates.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to rigorously evaluate their in vivo efficacy and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Frontiers. (2022-08-28). Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor. [Link]

  • PubMed. (n.d.). Biological activity of 1,4-dihydropyridine derivatives. [Link]

  • PubMed. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. [Link]

  • PubMed. (1999-04). Synthesis of some 4-[3' or 4'-(4H- 4-oxo-1-benzopyran-2-yl)phenyl]-1,4-dihydropyridine derivatives as potential calcium channel antagonists. [Link]

  • Biological and Pharmaceutical Bulletin. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. [Link]

  • National Institutes of Health (NIH). (2020-03-27). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • PubMed. (2012-09-10). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]

  • ChemRxiv. (2024-07-10). Anticancer activity of 4-aryl-1,4-dihydropyridines. [Link]

  • ACS Omega. (2022-04-28). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for synthesis of 1,4‐dihydropyridines derivatives and the catalytic role of MnTSPP. [Link]

  • PubMed. (n.d.). Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. [Link]

  • Journal of Clinical Medicine and Image Case Reports. (2023-10-09). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

  • Preprints.org. (2023-10-25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. [Link]

  • Dalton Transactions. (n.d.). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. [Link]

  • ResearchGate. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiovascular, anticancer, and antimicrobial effects[1][2][3]. This guide delves into the proposed mechanism of action of a specific derivative, 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. While direct experimental data on this particular molecule is limited, its structural features strongly suggest a role as an inhibitor of prolyl 4-hydroxylases (P4Hs), a class of enzymes pivotal in collagen biosynthesis and cellular oxygen sensing. This document will, therefore, present a detailed, evidence-based hypothesis for its mechanism of action, drawing upon the extensive literature on related compounds and outlining a clear experimental path for its validation.

Proposed Mechanism of Action: Inhibition of Prolyl 4-Hydroxylases (P4Hs)

Prolyl 4-hydroxylases are a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases that play a critical role in two major cellular processes:

  • Collagen Biosynthesis: P4Hs are essential for the post-translational modification of proline residues in procollagen chains to 4-hydroxyproline. This hydroxylation is crucial for the formation of the stable triple-helical structure of mature collagen.

  • Hypoxia-Inducible Factor (HIF) Regulation: P4Hs (specifically the PHD isoforms) hydroxylate specific proline residues in the alpha subunit of the HIF transcription factor. This hydroxylation marks HIF-α for proteasomal degradation under normoxic conditions. Under hypoxic conditions, P4H activity is inhibited, leading to HIF-α stabilization, dimerization with HIF-β, and the activation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

The catalytic cycle of P4Hs involves the binding of Fe(II) and 2-oxoglutarate to the active site. The structural similarities between this compound and 2-oxoglutarate, particularly the 2-carboxy-4-oxo-pyridine core, suggest that it may act as a competitive inhibitor by binding to the 2-oxoglutarate binding site and coordinating with the active site iron. This proposed binding mode would prevent the binding of the natural co-substrate, thereby inhibiting the enzyme's hydroxylase activity.

Several pyridine dicarboxylic acids, such as pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid, are known potent inhibitors of P4Hs, lending strong support to this hypothesis[4][5].

P4H Inhibition Proposed Binding of this compound to the P4H Active Site cluster_P4H P4H Active Site Fe(II) Fe(II) His_X Histidine Residue His_X->Fe(II) His_Y Histidine Residue His_Y->Fe(II) Asp_Z Aspartate Residue Asp_Z->Fe(II) Inhibitor This compound Inhibitor->Fe(II) Coordination via 4-oxo and 2-carboxy groups 2-Oxoglutarate 2-Oxoglutarate (Natural Substrate) 2-Oxoglutarate->Fe(II) Normal Binding

Caption: Proposed chelation of the active site Fe(II) by the inhibitor.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound functions as a P4H inhibitor, a series of well-established in vitro and cell-based assays should be performed.

In Vitro P4H Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound on purified P4H enzyme.

Methodology:

  • Enzyme Source: Recombinant human prolyl 4-hydroxylase (e.g., PHD2/EGLN1).

  • Substrate: A synthetic peptide substrate containing a proline residue (e.g., a HIF-1α-derived peptide).

  • Co-substrates and Co-factors: 2-Oxoglutarate, FeSO4, and ascorbate.

  • Assay Principle: The assay measures the consumption of 2-oxoglutarate, which is coupled to the oxidation of a fluorescent probe or the release of 14CO2 from [1-14C]-2-oxoglutarate.

  • Procedure: a. Incubate varying concentrations of the test compound with the P4H enzyme, peptide substrate, FeSO4, and ascorbate in an appropriate buffer. b. Initiate the reaction by adding 2-oxoglutarate. c. After a defined incubation period, stop the reaction and measure the signal. d. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value. e. To determine the mechanism of inhibition (e.g., competitive with 2-oxoglutarate), perform kinetic studies by varying the concentration of 2-oxoglutarate at fixed concentrations of the inhibitor and measure the initial reaction velocities. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the Ki value.

Cell-Based Collagen Hydroxylation Assay

Objective: To assess the compound's ability to inhibit collagen synthesis and secretion in a cellular context.

Methodology:

  • Cell Line: Human fibroblasts (e.g., WI-38 or primary dermal fibroblasts) that produce significant amounts of collagen.

  • Treatment: Treat the cells with varying concentrations of the test compound for a suitable duration (e.g., 24-48 hours).

  • Analysis: a. Western Blot: Analyze the cell lysates and conditioned media for the presence of procollagen and mature collagen. A decrease in the amount of mature, secreted collagen would indicate inhibition of collagen processing. b. Immunofluorescence: Stain the cells for intracellular procollagen and extracellular collagen to visualize the effects on collagen deposition. c. Hydroxyproline Assay: Quantify the amount of hydroxyproline in the cell layer and conditioned media as a direct measure of P4H activity.

HIF-1α Stabilization Assay

Objective: To measure the accumulation of HIF-1α in cells treated with the compound, which is a hallmark of P4H inhibition.

Methodology:

  • Cell Line: A cell line that expresses detectable levels of HIF-1α under normoxic conditions upon P4H inhibition (e.g., HEK293, HeLa, or various cancer cell lines).

  • Treatment: Treat the cells with varying concentrations of the test compound under normoxic conditions for a few hours (e.g., 4-8 hours).

  • Analysis: a. Western Blot: Prepare whole-cell lysates and perform Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α protein levels would indicate P4H inhibition. b. Reporter Gene Assay: Use a cell line stably transfected with a reporter construct containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase). An increase in reporter gene activity would indicate the activation of the HIF pathway.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity and thermodynamic parameters of the interaction between the compound and P4H.

Methodology:

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure: a. Place the purified P4H enzyme in the sample cell. b. Titrate a solution of the test compound into the sample cell. c. Measure the heat changes associated with the binding events. d. Analyze the data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring[6][7]. For the proposed P4H inhibitory activity of this compound, the following structural features are likely to be important:

  • 2-Carboxylic Acid and 4-Oxo Group: As discussed, this functionality is crucial for mimicking 2-oxoglutarate and coordinating with the active site iron.

  • 1-Methyl Group: N-alkylation can influence the compound's physicochemical properties, such as solubility and cell permeability. It may also affect the conformation of the dihydropyridine ring, which could impact binding affinity.

  • 6-Methyl Group: This substituent could provide additional hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.

Structural Feature Putative Role in P4H Inhibition Reference Analogs
2-Carboxylic AcidMimics the 1-carboxylate of 2-oxoglutarate; coordinates with Fe(II)Pyridine-2,4-dicarboxylic acid, Pyridine-2,5-dicarboxylic acid[4][5]
4-Oxo GroupMimics the 2-oxo group of 2-oxoglutarate; coordinates with Fe(II)N-Oxaloglycine[8]
1,6-Dimethyl GroupsMay enhance binding through hydrophobic interactions; influence physicochemical propertiesVaries among known inhibitors

Potential Therapeutic Applications

Based on its proposed mechanism as a P4H inhibitor, this compound could have therapeutic potential in a range of diseases:

  • Fibrotic Diseases: By inhibiting collagen synthesis, this compound could be beneficial in treating conditions characterized by excessive collagen deposition, such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma.

  • Anemia: Inhibition of HIF-P4Hs would lead to the stabilization of HIF, which in turn would upregulate the expression of erythropoietin (EPO), the primary hormone responsible for red blood cell production. This makes it a potential therapeutic for anemia associated with chronic kidney disease.

  • Ischemic Conditions: HIF stabilization can promote angiogenesis and improve tissue survival in ischemic conditions such as myocardial infarction, stroke, and peripheral artery disease.

  • Inflammatory Diseases: HIF-1α has complex roles in inflammation, and its stabilization has been shown to be protective in certain inflammatory models.

Conclusion

While direct experimental evidence is pending, the structural analogy of this compound to known inhibitors of prolyl 4-hydroxylases provides a strong rationale for its proposed mechanism of action. The experimental protocols outlined in this guide offer a clear and comprehensive strategy to validate this hypothesis and elucidate the compound's therapeutic potential. Further investigation into its selectivity for different P4H isoforms and other 2-oxoglutarate-dependent dioxygenases will be crucial for its development as a clinical candidate.

References

  • D'Anna, F., Frenna, V., Ghelfi, F., Marullo, S., & Spinelli, D. (2011). Acid- and Base-Catalysis in the Mononuclear Rearrangement of Some (Z)-Arylhydrazones of 5-Amino-3-benzoyl-1,2,4-oxadiazole in Toluene: Effect of Substituents on the Course of Reaction. The Journal of Organic Chemistry, 76(8), 2672-2679. [Link]

  • Guan, Y., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]

  • Wickramaratne, T. K., et al. (2017). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology. [Link]

  • Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. [Link]

  • Rojas-Díaz, S., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. [Link]

  • Baader, E., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry. [Link]

  • Coburn, R. A., et al. (1986). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry. [Link]

  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of medicinal chemistry, 35(5), 800–804. [Link]

  • Bálint, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]

  • Tsuru, H., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry. [Link]

  • McDonough, M. A., et al. (2015). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Bioorganic & Medicinal Chemistry. [Link]

  • Martínez-Pascual, R., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules. [Link]

  • Kumar, S., & Singh, N. (2016). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current drug targets, 17(14), 1675–1685. [Link]

  • Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1,4-dihydropyridines: a class of pharmacologically important molecules. Mini-reviews in medicinal chemistry, 14(3), 282–290. [Link]

  • K-M, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513–519. [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry. [Link]

  • Kieslich, K., et al. (1993). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

An In-depth Technical Guide to 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will cover its chemical identity, structural features, plausible synthetic strategies, and potential applications, grounded in the broader context of dihydropyridine chemistry.

Compound Identification and Physicochemical Properties

This compound is registered under CAS Number 1365963-81-0.[1][2][3] This unique identifier is crucial for unambiguous identification in research and procurement. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1365963-81-0[1][2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [4]
IUPAC Name This compound
Canonical SMILES CC1=CC(=O)C(=CN1C)C(=O)O

The structural framework, characterized by a dihydropyridine ring with methyl and carboxylic acid substitutions, positions this molecule as a potential scaffold for developing novel therapeutic agents. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (keto group), along with the lipophilic methyl groups, provides a basis for diverse interactions with biological targets.

Synthesis Strategies for the 4-Oxo-dihydropyridine-2-carboxylic Acid Core

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure is amenable to established synthetic methodologies for related dihydropyridine derivatives. A plausible and versatile approach involves a multi-step sequence, as outlined below. The rationale for this proposed pathway is based on the known reactivity of precursor molecules and common strategies in heterocyclic chemistry.[5]

A generalized synthetic workflow for this class of compounds is illustrated in the following diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Interconversion A Diketone/Ketoester Precursor C Enamine Intermediate A->C Reaction B Amine Source (e.g., Methylamine) B->C Reaction E Dihydropyridone Ring Formation C->E Reaction D Second Carbonyl Component D->E Reaction F Ester Hydrolysis E->F Base or Acid Catalysis G Target Carboxylic Acid F->G

Caption: A generalized synthetic pathway for 4-oxo-dihydropyridine carboxylic acids.

Step-by-Step Methodological Considerations:
  • Enamine Formation: The synthesis would likely commence with the condensation of a suitable β-dicarbonyl compound with methylamine to form a vinylogous amide (enamine). This step is foundational for building the dihydropyridine ring.

  • Cyclization: The resulting enamine intermediate can then undergo a cyclization reaction with another carbonyl-containing component. The choice of this second component is critical for introducing the desired substituents at the remaining positions of the ring.

  • Ester Hydrolysis: It is common to carry out the synthesis with a carboxylic acid ester, which is then hydrolyzed in a final step to yield the target carboxylic acid. This strategy often improves solubility and reactivity in the preceding steps. This hydrolysis can be achieved under either acidic or basic conditions.

This diversity-oriented synthesis approach allows for the generation of a library of related compounds by varying the starting materials.[5]

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for quality control. Chemical suppliers like BLDpharm may provide spectroscopic data such as NMR, HPLC, and LC-MS for their products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR should confirm the presence of the two distinct methyl groups, the protons on the dihydropyridine ring, and the carboxylic acid proton. The carbon NMR will verify the number and chemical environment of all carbon atoms.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the characteristic vibrational frequencies of the ketone (C=O) and carboxylic acid (O-H and C=O) moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. By using a suitable column and mobile phase, one can separate the target compound from any impurities or starting materials.

The logical workflow for the characterization of the target compound is depicted below:

G cluster_0 Synthesis and Purification cluster_1 Analytical Workflow cluster_2 Validation A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR) A->C D Molecular Weight Confirmation (MS) A->D E Functional Group Identification (IR) A->E F Confirmed Identity and Purity B->F C->F D->F E->F

Sources

The Genesis of a Blockbuster: A Technical Guide to the Discovery and History of Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery of dihydropyridine (DHP) carboxylic acids and their subsequent development into a major class of cardiovascular drugs represents a landmark achievement in medicinal chemistry and pharmacology. From their origins as products of a 19th-century organic synthesis to their current status as first-line treatments for hypertension and angina, the journey of DHPs is a testament to scientific serendipity, rigorous structure-activity relationship studies, and the elucidation of fundamental physiological mechanisms. This technical guide provides an in-depth exploration of the core discovery and history of dihydropyridine carboxylic acids. It details the foundational Hantzsch synthesis, the pivotal discovery of Nifedipine's pharmacological activity, the molecular mechanism of L-type calcium channel blockade, and the evolution of successive generations of DHP drugs with improved therapeutic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.

Part 1: The Serendipitous Discovery and Foundational Chemistry

The Hantzsch Synthesis: An Unwitting Beginning (1881)

The story of dihydropyridines begins not in a pharmacology lab, but in the realm of pure organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that produced a 1,4-dihydropyridine dicarboxylate, now famously known as a Hantzsch ester.[1] This reaction, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate), was a notable achievement in organic synthesis for its time.[1][2][3]

The classical Hantzsch synthesis was valued for its simplicity and the good yields it often provided for the target compounds.[2] Initially, the primary interest in these "Hantzsch esters" was purely academic, focusing on their chemical structure and reactivity. There was no initial inkling of the immense therapeutic potential locked within this heterocyclic scaffold. The driving force for subsequent reactions was often aromatization to the more stable pyridine ring.[1]

DHP_Mechanism cluster_pathway Physiological Pathway Depolarization Cell Membrane Depolarization LTypeChannel_Open L-Type Ca2+ Channel (Open State) Depolarization->LTypeChannel_Open Ca_Influx Ca2+ Influx LTypeChannel_Open->Ca_Influx Calmodulin Ca2+ binds to Calmodulin Ca_Influx->Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction (Vasoconstriction) Myosin_Phosphorylation->Contraction DHP_Drug Dihydropyridine Drug LTypeChannel_Blocked L-Type Ca2+ Channel (Blocked State) DHP_Drug->LTypeChannel_Blocked Binds and blocks LTypeChannel_Blocked->Ca_Influx Inhibits

Sources

Spectroscopic Characterization of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Molecular Formula: C₈H₉NO₃, Molecular Weight: 183.16 g/mol ). As a key heterocyclic scaffold, understanding its structural features is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structural elucidation. By integrating predicted data based on analogous structures with field-proven experimental protocols, this guide serves as a self-validating system for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Molecular Structure and Overview

The target molecule, this compound, possesses a unique combination of functional groups: a pyridone ring, a carboxylic acid, an N-methyl group, and a C-methyl group. This distinct arrangement dictates a specific spectroscopic fingerprint. Our analytical workflow is designed to probe these features systematically, using each technique to corroborate the findings of the others.

Caption: Chemical structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts (δ) are based on data from structurally similar 1,4-dihydropyridine and pyridone derivatives.[1][2] The spectrum would be acquired in a solvent like DMSO-d₆ to ensure the exchangeable carboxylic acid proton is observable.

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and solvent-dependent.
~7.5Singlet1HH-5Aromatic proton on the pyridone ring. Its exact shift is influenced by the adjacent carbonyl and methyl groups.
~6.5Singlet1HH-3Aromatic proton adjacent to the carboxylic acid group.
~3.6Singlet3HN-CH₃The methyl group attached to the nitrogen is deshielded by the electronegative atom.
~2.4Singlet3HC₆-CH₃The methyl group attached to the pyridone ring at position 6.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should reveal eight distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on established values for pyridone, carboxylic acid, and methyl carbons.[3][4][5]

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175.0C-4 (C=O)Ketone carbonyl carbon within the pyridone ring, highly deshielded.
~166.0C-7 (COOH)Carboxylic acid carbonyl carbon.
~155.0C-6Ring carbon attached to the methyl group and adjacent to the nitrogen.
~145.0C-2Ring carbon attached to the carboxylic acid.
~138.0C-5Tertiary ring carbon (CH).
~110.0C-3Tertiary ring carbon (CH).
~38.0N-CH₃N-methyl carbon, shielded relative to aromatic carbons.
~18.0C₆-CH₃C-methyl carbon, typically found in the aliphatic region.
Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[6]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile carboxylic acid proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O groups. The presence of two different carbonyl groups (keto and carboxylic acid) is a key diagnostic feature.

Table 3: Predicted IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe characteristic, extremely broad absorption is due to strong hydrogen bonding.[7][8]
~2950-3050C-H stretchMethyl & Ring C-HAliphatic and aromatic C-H stretching vibrations.
~1710C=O stretchCarboxylic AcidThe carbonyl of the carboxylic acid typically appears at a higher frequency than the ketone.[9]
~1650C=O stretch4-Oxo (Amide-like)The C=O of the 4-pyridone ring has partial amide character, shifting it to a lower wavenumber.[1]
~1550-1600C=C / C=N stretchPyridone RingSkeletal vibrations of the heterocyclic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Expected Mass Spectrum (ESI)

Table 4: Predicted m/z Peaks in ESI-MS

Ionization ModePredicted m/zIon AssignmentRationale
Positive (ESI+)184.0655[M+H]⁺Protonated molecular ion. This is the primary confirmation of molecular weight.
Positive (ESI+)166.0550[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
Positive (ESI+)138.0599[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Subsequent loss of carbon monoxide or the entire carboxyl group as a radical.
Negative (ESI-)182.0510[M-H]⁻Deprotonated molecular ion, expected in negative mode analysis.[10]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Settings:

    • Operate in both positive and negative ion modes to capture all relevant ions.

    • Optimize key source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da) to observe the parent ion and significant fragments. High-resolution MS (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition.

Integrated Analysis Workflow

The true power of spectroscopic characterization lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

cluster_workflow Integrated Spectroscopic Workflow MS Mass Spectrometry (MS) Confirmation Confirmed Structure MS->Confirmation Result: MW = 183.16 [M+H]⁺ = 184.0655 IR Infrared (IR) Spectroscopy IR->Confirmation Result: -OH, C=O (acid), C=O (keto) detected NMR NMR (¹H & ¹³C) NMR->Confirmation Result: Correct proton & carbon count and connectivity Structure Proposed Structure C₈H₉NO₃ Structure->MS Predict MW & Formula Structure->IR Predict Functional Groups Structure->NMR Predict C/H Framework

Caption: Workflow for integrated structural confirmation.

Conclusion

The spectroscopic characterization of this compound requires a coordinated, multi-technique approach. By leveraging the strengths of NMR for structural framework, IR for functional group identification, and MS for molecular weight and formula confirmation, researchers can achieve an unambiguous and robust elucidation of the molecule's identity. The predictive data and standardized protocols outlined in this guide provide a reliable roadmap for the analysis of this compound and other novel heterocyclic derivatives, ensuring both scientific integrity and efficiency in the research and development pipeline.

References

  • Supporting Information for "Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones...". The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Benchchem.
  • Supplementary Material Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. ARKIVOC.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online.
  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Taylor & Francis Online.
  • Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the... The Royal Society of Chemistry.
  • This compound. BLDpharm.
  • The IR spectra of compounds 1–6. ResearchGate.
  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PubMed Central.
  • 1H NMR Spectrum (PHY0074798). PhytoBank.
  • diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate(632-93-9) 1h nmr. Chem-Net.
  • 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. PubChem.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
  • New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. PubMed.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO.
  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry.
  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube.
  • 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum. ChemicalBook.

Sources

A Comprehensive Technical Guide to the Solubility of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, outlining the theoretical principles governing its solubility and providing detailed, field-proven experimental protocols for its determination. The guide is designed to equip scientists and drug development professionals with the necessary tools to accurately assess the solubility profile of this and similar compounds, a critical parameter influencing bioavailability and formulation strategies. We delve into the structural characteristics of the molecule, predict its behavior in various solvent systems, and present methodologies for both kinetic and thermodynamic solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its target site in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are imperative from the early stages of drug discovery.[2]

This guide focuses on this compound, a heterocyclic compound featuring a carboxylic acid moiety, a polar pyridinone core, and two methyl groups. These structural elements suggest a complex solubility profile, with the potential for both hydrophilic and lipophilic interactions. The presence of the carboxylic acid group indicates that its aqueous solubility will be highly dependent on pH.

Physicochemical Properties and Predicted Solubility Profile

2.1. Molecular Structure and Functional Groups

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₉NO₃[4]

  • Molecular Weight: 167.16 g/mol [3]

  • CAS Number: 33821-59-9[4]

The molecule's structure is characterized by:

  • A dihydropyridine ring , which is a common scaffold in medicinal chemistry, notably in calcium channel blockers.[5]

  • A carboxylic acid group (-COOH) at position 2, which is acidic and capable of donating a proton. This group is a key determinant of the compound's pH-dependent solubility.

  • A keto group (C=O) at position 4, contributing to the polarity of the molecule.

  • Two methyl groups (-CH₃) at positions 1 and 6, which add to the lipophilicity of the compound.

2.2. Predicted Solubility Behavior

Based on its structure, we can predict the following solubility characteristics:

  • Aqueous Solubility: The carboxylic acid group suggests that the compound will exhibit significantly higher solubility in alkaline aqueous solutions compared to acidic or neutral solutions.[6] At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is more polar and thus more water-soluble.[7] In acidic conditions, the compound will be in its neutral, less soluble form.

  • Organic Solvent Solubility: The presence of the dihydropyridine ring and methyl groups suggests some solubility in organic solvents.[8] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective solvents due to their ability to engage in dipole-dipole interactions.[9] Polar protic solvents such as methanol and ethanol may also be suitable, though the solubility might be lower than in DMSO.[10] Non-polar solvents like hexane are expected to be poor solvents for this compound.

The interplay between the polar functional groups and the non-polar hydrocarbon portions of the molecule will dictate its overall solubility in a given solvent.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into two main steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the individual molecules are surrounded by and interact with solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the lattice energy. The solubility is therefore dependent on both the properties of the solid (crystal structure, polymorphism) and the solvent (polarity, hydrogen bonding capacity).[1]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[8]

4.1. Thermodynamic Solubility: The "Gold Standard"

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[11] The shake-flask method is the most reliable technique for its determination.[12]

4.1.1. Shake-Flask Method Protocol

  • Preparation: Add an excess amount of the solid this compound to a series of vials containing the selected solvents (e.g., phosphate-buffered saline at various pH values, water, ethanol, DMSO).[9]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.[8]

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[2]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent under the specified conditions.

4.2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, introduced from a concentrated organic stock solution (typically DMSO), can dissolve in an aqueous buffer before it precipitates.[10] This method is faster and consumes less compound, making it suitable for early-stage drug discovery screening.

4.2.1. Nephelometric Assay Protocol

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]

  • Plate Setup: In a microtiter plate, dispense a small volume of the DMSO stock solution into the wells.[1]

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations.[1]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[1]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.[10]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypePredicted Solubility (µg/mL)Predicted Solubility (µM)
Phosphate Buffer (pH 3.0)Aqueous< 10< 60
Phosphate Buffer (pH 7.4)Aqueous50 - 100300 - 600
Phosphate Buffer (pH 9.0)Aqueous> 1000> 6000
Water (deionized)Polar Protic20 - 50120 - 300
EthanolPolar Protic500 - 15003000 - 9000
MethanolPolar Protic800 - 20004800 - 12000
AcetonitrilePolar Aprotic300 - 8001800 - 4800
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10000> 60000
1,4-DioxaneNon-polar aprotic100 - 300600 - 1800
HexaneNon-polar< 1< 6

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Hypothetical Kinetic Solubility of this compound in Aqueous Buffers

Aqueous BufferKinetic Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)80 - 120
Simulated Gastric Fluid (pH 1.2)< 20
Simulated Intestinal Fluid (pH 6.8)60 - 100

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Visualizing Experimental Workflows

Diagrams can clarify the steps involved in solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter B->C D Isolate Saturated Supernatant C->D E Analyze by HPLC or LC-MS D->E F Determine Concentration E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement cluster_analysis Data Analysis A Prepare DMSO stock solution B Dispense stock into microtiter plate A->B C Add aqueous buffer to wells B->C D Incubate at constant T (1-2h) C->D E Measure light scattering (Nephelometry) D->E F Identify precipitation point E->F

Sources

Dihydropyridine Compounds: A Technical Guide to Established and Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of dihydropyridine (DHP) compounds, a cornerstone of cardiovascular therapy, and delves into their expanding landscape of potential therapeutic applications. For decades, the profound efficacy of DHPs in treating hypertension and angina has been attributed to their potent and selective blockade of L-type voltage-gated calcium channels.[1][2][3] However, accumulating evidence reveals a more complex pharmacological profile, with DHPs interacting with a range of other ion channels. This guide will elucidate the established mechanisms of action and explore the promising, yet less understood, potential of DHPs as modulators of novel therapeutic targets. We will examine the structure-activity relationships that govern their selectivity and provide detailed experimental protocols for researchers and drug development professionals to investigate these interactions.

Part 1: The Primary Therapeutic Target: L-Type Voltage-Gated Calcium Channels

The quintessential mechanism of action for dihydropyridine compounds lies in their potent and specific modulation of L-type voltage-gated calcium channels (L-VGCCs).[1][2] These channels are critical for regulating calcium influx into cells, a process fundamental to muscle contraction and cellular signaling.[1][4]

Mechanism of Action at L-Type Calcium Channels

Dihydropyridines act as allosteric modulators of L-VGCCs.[5] Their binding site is located on the α1 subunit of the channel, the primary pore-forming unit.[5] This binding is voltage-dependent, with DHPs exhibiting a higher affinity for channels in the inactivated state, which is favored by membrane depolarization.[6] This property contributes to their vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting membrane potential compared to cardiac muscle cells.[5]

Upon binding, DHPs induce a conformational change in the channel protein, stabilizing it in a non-conducting state.[5] This effectively blocks the influx of calcium ions into the cell.[2] In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation, thereby lowering blood pressure.[1][2][4]

DHP Dihydropyridine Compound LVGCC L-Type Voltage-Gated Calcium Channel (α1 subunit) DHP->LVGCC Binds to inactivated state Ca_influx Decreased Ca²⁺ Influx LVGCC->Ca_influx Allosteric Inhibition Vasc_relax Vascular Smooth Muscle Relaxation Ca_influx->Vasc_relax BP Decreased Blood Pressure Vasc_relax->BP

Caption: Signaling pathway of Dihydropyridine action on L-type calcium channels.

Structure-Activity Relationships for L-Type Channel Targeting

The chemical structure of the dihydropyridine molecule is paramount to its activity at the L-type calcium channel. Key structural features that determine the efficacy and selectivity of DHP compounds include:

  • The 1,4-dihydropyridine ring: This forms the core scaffold of the molecule.[5]

  • Substituents at the 3- and 5-positions: Ester groups at these positions are generally most effective for antagonist activity.[7][8]

  • The aryl group at the 4-position: This is a fundamental requirement for optimal activity. The position and nature of electron-withdrawing groups on this phenyl ring can significantly influence receptor-binding activity.[7][8]

Modifications to these key positions can dramatically alter the compound's pharmacological profile, even converting an antagonist into an agonist.[9]

Part 2: Emerging Therapeutic Targets of Dihydropyridine Compounds

While the clinical utility of DHPs is firmly rooted in their action on L-type calcium channels, a growing body of research indicates that these compounds can interact with other ion channels, opening up new avenues for therapeutic development.

T-Type Voltage-Gated Calcium Channels

Recent studies have demonstrated that certain dihydropyridine derivatives can also block T-type voltage-gated calcium channels (T-VGCCs).[10][11][12] T-type channels have distinct physiological roles compared to L-type channels, being involved in processes such as neuronal firing, hormone secretion, and cardiac rhythm.[12]

The ability of some DHPs to block T-type channels may contribute to their therapeutic effects beyond simple vasodilation.[13] For instance, T-type channel blockade in the sinoatrial node could explain why some DHPs, like amlodipine, do not cause a significant reflex tachycardia.[12][14] Furthermore, novel DHP analogues with selectivity for T-type over L-type channels have shown promise in preclinical models of inflammatory and neuropathic pain.[15]

The selectivity of DHPs for different T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3) varies, suggesting that subtype-selective DHPs could be developed for specific therapeutic indications.[11]

Voltage-Gated Sodium Channels

Several studies have reported that dihydropyridines can also modulate voltage-gated sodium channels (NaV channels), albeit at higher concentrations than those required for L-type calcium channel blockade.[16][17] The effects of DHPs on cardiac sodium channels appear to be stereospecific, similar to their action on calcium channels.[16] This suggests the presence of a functionally equivalent DHP receptor site on both channel types, highlighting a potential evolutionary homology.[16]

While the high concentrations required may limit the clinical relevance of this interaction in the context of hypertension, it opens the possibility of designing DHP derivatives with enhanced sodium channel blocking activity for conditions such as epilepsy or cardiac arrhythmias.

Potassium Channels

The interaction of dihydropyridines with potassium channels is another emerging area of research. Specific DHP derivatives have been shown to bind to and modulate the activity of various potassium channels, including:

  • ATP-sensitive potassium (K-ATP) channels: Some novel 1,4-DHP derivatives have demonstrated significant binding affinity for K-ATP channels, in some cases greater than their affinity for L-type calcium channels.[7][8]

  • Voltage-gated potassium (Kv) channels: Dihydropyridines like nifedipine and nimodipine can induce apparent inactivation in Shaker K+ channels.[17] Nicardipine has been shown to block Kv4.2, Kv4.3, and Kv1.4 channels, which are components of the transient outward potassium current in the heart.[18][19]

  • Calcium-activated potassium (KCa) channels: Through a process of "selective optimization of a side activity" (SOSA), researchers have modified the 1,4-dihydropyridine nucleus to create potent and selective inhibitors of the KCa3.1 channel.[20] These novel compounds show therapeutic potential in models of hereditary xerocytosis and ischemic stroke.[20]

These findings suggest that the therapeutic profile of some DHPs may be influenced by their effects on potassium channels and that the DHP scaffold can be used to develop novel and selective potassium channel modulators.

Part 3: Experimental Protocols for Target Identification and Validation

The identification and characterization of dihydropyridine targets rely on a combination of functional and binding assays. The following are detailed protocols for two key methodologies.

Electrophysiology: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is a powerful tool for studying the functional effects of dihydropyridines on ion channels in real-time.[21][22][23]

Objective: To measure the effect of a dihydropyridine compound on ion channel currents in a single cell.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with a specific channel subtype).

    • Dissociate cells into a single-cell suspension and plate them onto glass coverslips.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Fill the pipette with an internal solution appropriate for the ion channel being studied (e.g., a Cs-based solution to block potassium currents when studying calcium or sodium channels).

  • Giga-seal Formation:

    • Approach a single cell with the micropipette under a microscope.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Apply a voltage-clamp protocol to the cell to elicit ion channel currents. The specific protocol will depend on the channel being studied (e.g., a series of depolarizing steps from a negative holding potential).

    • Record baseline currents in the absence of the dihydropyridine compound.

    • Perfuse the cell with a solution containing the dihydropyridine compound at various concentrations and record the resulting changes in current.

  • Data Analysis:

    • Measure the peak current amplitude, inactivation kinetics, and other relevant parameters.

    • Construct a dose-response curve to determine the IC50 of the compound.

start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette Preparation start->pipette_prep approach_cell Approach Cell with Micropipette cell_prep->approach_cell pipette_prep->approach_cell giga_seal Form Giga-seal approach_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_dhp Apply Dihydropyridine Compound record_baseline->apply_dhp record_dhp Record Currents in Presence of DHP apply_dhp->record_dhp analyze_data Analyze Data (IC50, etc.) record_dhp->analyze_data end End analyze_data->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[24][25][26]

Objective: To determine the binding affinity (Ki) of a dihydropyridine compound for a specific ion channel receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [3H]-(+)-PN200-110) to each well.

    • Add increasing concentrations of the unlabeled test dihydropyridine compound to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.

    • Fit the data to a one-site competition model to determine the IC50 of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Set up Competitive Binding Assay (Radioligand + Unlabeled DHP + Membranes) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data (IC50, Ki) quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

Dihydropyridine compounds remain a vital class of therapeutic agents, with their well-established role as L-type calcium channel blockers forming the basis of their clinical success. However, the expanding understanding of their interactions with other ion channels, including T-type calcium channels, voltage-gated sodium channels, and various potassium channels, presents exciting opportunities for drug discovery and development. By leveraging detailed structure-activity relationship studies and robust experimental methodologies, researchers can further unravel the complex pharmacology of dihydropyridines and potentially unlock new therapeutic applications for this versatile class of molecules. The continued exploration of these "off-target" effects may lead to the development of novel, more selective drugs for a wide range of diseases, from chronic pain to stroke.

References

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (n.d.). [Link]

  • Effects of dihydropyridine calcium channel modulators on cardiac sodium channels. (n.d.). PubMed. [Link]

  • Dihydropyridine Action on Voltage-dependent Potassium Channels Expressed in Xenopus Oocytes. (n.d.). PMC - NIH. [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). PubMed. [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work? (2022). BuzzRx. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025). ResearchGate. [Link]

  • Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. (2023). Journal of General Physiology | Rockefeller University Press. [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • New generations of dihydropyridines for treatment of hypertension. (n.d.). PMC - PubMed Central. [Link]

  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. (n.d.). ACS Publications. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2025). ResearchGate. [Link]

  • Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells. (n.d.). NIH. [Link]

  • The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. (n.d.). PubMed. [Link]

  • Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. (2025). PubMed Central. [Link]

  • Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells. (n.d.). PubMed. [Link]

  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. (2012). PMC - NIH. [Link]

  • 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neuropathic Pain. (2014). PubMed. [Link]

  • State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. (2004). PubMed. [Link]

  • Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. (2009). PubMed. [Link]

  • Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: A literature review comparing amlodipine and nifedipine GITS. (2012). PubMed Central. [Link]

  • Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava. (n.d.). PMC - NIH. [Link]

  • The role of dihydropyridine-sensitive voltage-gated calcium channels in potassium-mediated neuronal survival. (n.d.). PubMed. [Link]

  • Towards the discovery of novel T-type calcium channel blockers. (n.d.). Wiley Online Library. [Link]

  • Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions. (n.d.). PubMed. [Link]

  • Dihydropyridine calcium channel antagonists in the management of hypertension. (2007). [Link]

  • New Generation Calcium Channel Blockers in Hypertensive Treatment. (n.d.). PMC - NIH. [Link]

  • Dihydropyridine-sensitive ion currents and charge movement in vesicles derived from frog skeletal muscle plasma membranes. (n.d.). PubMed. [Link]

  • T-type calcium channel blockers - New and notable. (2025). ResearchGate. [Link]

  • Calcium channel blocking activity: Screening methods for plant derived compounds. (n.d.). PubMed. [Link]

  • Steady-state currents through voltage-dependent, dihydropyridine-sensitive Ca2+ channels in GH3 pituitary cells. (n.d.). PubMed. [Link]

  • Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. (n.d.). PMC. [Link]

  • Calcium Channels | Ion Channel Studies. (n.d.). Sygnature Discovery. [Link]

  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. (n.d.). PMC - PubMed Central. [Link]

  • radioligand binding assays: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Ion Channel Assay Services. (n.d.). ION Biosciences. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2025). ResearchGate. [Link]

  • Non-Dihydropyridine Calcium Channel Blockers. (2025). PubMed.ai. [Link]

  • Dihydropyridine calcium channel blockers. (n.d.). Wikipedia. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. [Link]

  • Structure and Pharmacology of Voltage-Gated Sodium and Calcium Channels. (2020). CSH Perspectives. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

  • Dihydropyridine receptors in muscle are voltage-dependent but most are not functional calcium channels. (n.d.). PubMed. [Link]

  • Studies on Ca channels in intact cardiac cells: voltage-dependent effects and cooperative interactions of dihydropyridine enantiomers. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Dihydropyridine Derivative

The compound 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic molecules. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its core structure shares features with a class of compounds known to modulate critical cellular signaling pathways. Specifically, the 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold is a key feature in several known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[1][2][3]

PHD enzymes are crucial cellular oxygen sensors. In the presence of ample oxygen (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for rapid proteasomal degradation.[4] Consequently, HIF-α levels are kept low.

Under low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a host of genes involved in cellular adaptation to hypoxia, including those for erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[5][6][7]

Small molecule inhibitors of PHDs can mimic the hypoxic state by competitively binding to the active site of the enzyme, thereby preventing HIF-α degradation even under normoxic conditions.[8][9] Given the structural characteristics of this compound, it is a plausible candidate for a PHD inhibitor. These application notes provide a comprehensive framework and detailed protocols to investigate this hypothesis in cell-based assay systems.

Mechanism of Action: The Hypothesized Role in HIF Signaling

We hypothesize that this compound functions as a competitive inhibitor of PHD enzymes. By blocking the hydroxylation of HIF-1α, the compound is expected to cause its stabilization and subsequent activation of downstream signaling, as depicted in the pathway below.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD OG 2-OG OG->PHD VHL VHL Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE HRE Nucleus->HRE Binds TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes Activates Compound 1,6-dimethyl-4-oxo- 1,4-dihydropyridine- 2-carboxylic acid Compound->PHD Inhibits

Figure 1. Hypothesized mechanism of HIF-1α stabilization by the test compound.

Experimental Protocols

The following protocols are designed to test the hypothesis that this compound stabilizes HIF-1α and induces a functional downstream response.

Protocol 1: HIF-1α Stabilization Assay by Western Blot

This assay directly measures the accumulation of HIF-1α protein in cells treated with the compound under normoxic conditions.

A. Materials and Reagents

  • Cell Line: Human renal cell carcinoma (RCC4) cells (VHL-deficient, positive control), or a relevant cancer cell line such as HeLa or Hep3B.[8]

  • Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: this compound. Prepare a 10 mM stock solution in DMSO.

  • Positive Control: Cobalt chloride (CoCl₂) or Dimethyloxalylglycine (DMOG) to chemically induce HIF-1α stabilization.[6][10]

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Protein Assay: BCA Protein Assay Kit.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of the test compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Also prepare a positive control (e.g., 100 µM CoCl₂ or 1 mM DMOG) and a vehicle control (DMSO, at the same final concentration as the highest compound dose).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plates for 4-6 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Cell Lysis: After incubation, place the plates on ice, wash the cells twice with ice-cold PBS, and then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and then apply the ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

C. Expected Results A dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with this compound compared to the vehicle control. The positive control should show a strong HIF-1α signal.

Protocol 2: Measurement of VEGF Secretion by ELISA

This assay measures the secretion of VEGF, a key downstream target of HIF-1α, into the cell culture medium.

A. Materials and Reagents

  • Cell Line: A cell line known to produce VEGF in response to HIF-1α stabilization, such as SH-SY5Y or Hep3B.[11]

  • Culture Medium and Test Compound: As described in Protocol 1.

  • Human VEGF ELISA Kit: A commercially available sandwich ELISA kit.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, a positive control (e.g., 1 mM DMOG), and a vehicle control as described in Protocol 1.

  • Incubation: Incubate the cells for a longer period, typically 16-24 hours, to allow for gene transcription, protein synthesis, and secretion of VEGF.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with an anti-VEGF antibody.

    • Incubating to allow VEGF to bind.

    • Washing the plate and adding a biotin-conjugated detection antibody.

    • Incubating and washing again.

    • Adding streptavidin-HRP.

    • Incubating, washing, and then adding a TMB substrate.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of VEGF in each sample by comparing the absorbance values to a standard curve generated with known concentrations of recombinant VEGF.

C. Expected Results A dose-dependent increase in the concentration of secreted VEGF is expected in the medium of cells treated with the test compound, correlating with the HIF-1α stabilization observed in the Western blot.

Data Presentation and Interpretation

For clear analysis and comparison, the quantitative data from these assays should be summarized in a table.

ParameterAssay TypeRecommended Cell Line(s)Compound Concentration RangeIncubation TimeExpected Outcome
HIF-1α Protein Level Western BlotHeLa, Hep3B, RCC40.1 - 100 µM4 - 6 hoursDose-dependent increase in HIF-1α band intensity
VEGF Secretion ELISASH-SY5Y, Hep3B0.1 - 100 µM16 - 24 hoursDose-dependent increase in secreted VEGF concentration

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing the biological activity of this compound. Positive results from these assays would strongly support the hypothesis that it acts as a PHD inhibitor. Further experiments could include testing its effect on other HIF target genes using qPCR, assessing its selectivity against other 2-OG dependent dioxygenases, and performing in vitro enzymatic assays with purified PHD2 to confirm direct inhibition.

References

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (NIH). [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI. [Link]

  • Structure–activity relationships derived from the titration experiments. All compounds are commercially available from ChemDiv (Skolkovo, Russia). ResearchGate. [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. National Institutes of Health (NIH). [Link]

  • Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. The Francis Crick Institute. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. American Chemical Society Publications. [Link]

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. National Institutes of Health (NIH). [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. National Institutes of Health (NIH). [Link]

  • Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease. PubMed. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PubMed Central. [Link]

  • A novel series of imidazo[1,2-a]pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors. ResearchGate. [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Oxford Academic. [Link]

Sources

Application Notes & Protocols: Antimicrobial Evaluation of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid in antimicrobial studies. It outlines comprehensive protocols for evaluating its efficacy against a panel of clinically relevant microbial strains, methodologies for elucidating its mechanism of action, and best practices for data interpretation and presentation. This guide is designed to be a self-validating system, integrating field-proven insights with established scientific principles to ensure the generation of robust and reproducible data.

Introduction: The Emerging Potential of Pyridine Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridine and its derivatives have long been recognized as "privileged structures" in medicinal chemistry due to their presence in numerous natural products and approved drugs.[1][2][3] The pyridine nucleus is a key component in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] Specifically, the 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most notably in calcium channel blockers.[5][6] However, emerging research has highlighted the potential of DHP derivatives as potent antimicrobial agents.[6][7][8][9]

This compound is a unique pyridine derivative that combines the dihydropyridine scaffold with a carboxylic acid moiety. The presence of the carboxylic acid group can enhance water solubility and provide an additional site for interaction with biological targets.[10][11] This application note provides a comprehensive framework for the systematic investigation of the antimicrobial properties of this compound.

Preliminary Characterization and Handling

Prior to biological evaluation, it is crucial to characterize the physicochemical properties of this compound and establish proper handling procedures.

2.1. Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueMethod
Molecular FormulaC₈H₉NO₃---
Molecular Weight167.16 g/mol ---
AppearanceOff-white to pale yellow solidVisual Inspection
SolubilitySoluble in DMSO, DMF, and aqueous baseExperimental Determination
Purity>95%HPLC, NMR

2.2. Stock Solution Preparation and Storage

Accurate and reproducible results in antimicrobial susceptibility testing are contingent upon the correct preparation and storage of the compound stock solution.

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile, conical tube.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored vial.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. A working stock can be kept at 4°C for up to one week.

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds for biological testing. However, the final concentration of DMSO in the assay should not exceed 1% to avoid any inhibitory effects on microbial growth.

Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its in vitro antimicrobial activity against a panel of clinically relevant microorganisms.

3.1. Selection of Microbial Strains

The selection of microbial strains should include representative Gram-positive and Gram-negative bacteria, as well as at least one fungal species. The inclusion of both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinical isolates is recommended.

Suggested Panel of Microorganisms:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 10231)

3.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.

    • Add 100 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Prepare a microbial suspension from a fresh culture and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

3.3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if the compound is microbicidal (kills the microbes) or microbistatic (inhibits their growth), an MBC or MFC assay is performed.

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
S. aureus ATCC 292131632Bactericidal
B. subtilis ATCC 6633816Bactericidal
E. coli ATCC 2592264>128Bacteriostatic
P. aeruginosa ATCC 27853>128>128No activity
C. albicans ATCC 102313264Fungicidal

Elucidating the Mechanism of Action

Understanding the mechanism of action is a critical step in the development of a novel antimicrobial agent.

4.1. Potential Cellular Targets

Based on the known activities of pyridine and dihydropyridine derivatives, several potential mechanisms of action can be investigated.[12][13]

G cluster_0 Potential Mechanisms of Action Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition DNA Gyrase Inhibition DNA Gyrase Inhibition Cell Membrane Disruption Cell Membrane Disruption Efflux Pump Inhibition Efflux Pump Inhibition This compound This compound This compound->Cell Wall Synthesis Inhibition This compound->DNA Gyrase Inhibition This compound->Cell Membrane Disruption This compound->Efflux Pump Inhibition

Caption: Potential mechanisms of action for the test compound.

4.2. Recommended Assays for Mechanism of Action Studies

  • Bacterial Cytological Profiling: This high-throughput imaging technique can provide initial clues about the mechanism of action by observing morphological changes in bacterial cells upon treatment with the compound.

  • Cell Membrane Integrity Assay: The effect of the compound on the integrity of the microbial cell membrane can be assessed using the LIVE/DEAD BacLight Bacterial Viability Kit, which utilizes SYTO 9 and propidium iodide fluorescent dyes.

  • DNA Gyrase Inhibition Assay: The ability of the compound to inhibit bacterial DNA gyrase, a type II topoisomerase, can be evaluated using commercially available kits that measure the supercoiling activity of the enzyme.

  • Macromolecular Synthesis Inhibition: The effect of the compound on the synthesis of DNA, RNA, protein, and cell wall can be determined by measuring the incorporation of radiolabeled precursors ([³H]thymidine, [³H]uridine, [³H]leucine, and [¹⁴C]N-acetylglucosamine, respectively) in treated versus untreated cells.

Conclusion and Future Directions

The protocols described in this application note provide a standardized and robust framework for the initial antimicrobial characterization of this compound. The data generated from these studies will be crucial for establishing its potential as a lead compound for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and spectrum of activity, as well as in vivo efficacy and toxicity assessments.

References

  • Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine deriv
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some New 1,4-Dihydropyridines-1,2,4-triazole Hybrid Compounds. AMiner. (URL not available)
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. ([Link])

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. (URL not available)
  • Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine deriv
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. ([Link])

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. ([Link])

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. ([Link])

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. PubMed Central. ([Link])

  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation. ([Link])

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. ([Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. ([Link])

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PubMed Central. ([Link])

  • New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. BioWorld. ([Link])

  • 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Benchchem. (URL not available)
  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. ([Link])

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. ([Link])

  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. National Institutes of Health. ([Link])

Sources

Application Notes and Protocols for the Evaluation of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a Potential Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers represents a cornerstone in the management of hypertension and angina pectoris. These agents exert their therapeutic effects by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The continuous pursuit of novel DHP derivatives is driven by the need for agents with improved pharmacokinetic profiles, enhanced tissue selectivity, and potentially fewer side effects, such as reflex tachycardia, which can arise from peripheral vasodilation.

This guide provides a comprehensive framework for the in vitro evaluation of novel dihydropyridine compounds, using the hypothetical candidate 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid as an example. While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural resemblance to known dihydropyridines makes it a viable candidate for investigation. The protocols outlined herein are designed to systematically assess its potential as a calcium channel blocker, from initial high-throughput screening to detailed electrophysiological characterization.

Pillar 1: Understanding the Mechanism of Action

Dihydropyridine calcium channel blockers primarily target L-type voltage-gated calcium channels (VGCCs) located on the plasma membrane of excitable cells, particularly vascular smooth muscle cells. These channels are crucial for mediating the influx of Ca2+ that triggers muscle contraction. By binding to the α1 subunit of the L-type calcium channel, DHPs allosterically modulate the channel's function, stabilizing it in a closed or inactivated state. This reduces the probability of the channel opening in response to membrane depolarization, thereby decreasing the influx of Ca2+ and leading to smooth muscle relaxation and vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_out Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca2+_out->L_type_channel influx Ca2+_in Ca²⁺ L_type_channel->Ca2+_in Contraction Smooth Muscle Contraction Ca2+_in->Contraction triggers DHP 1,6-dimethyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid DHP->L_type_channel binds & blocks Depolarization Membrane Depolarization Depolarization->L_type_channel opens Start Compound Synthesis (1,6-dimethyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid) Primary Primary Screening: Calcium Imaging Assay Start->Primary Secondary Secondary Screening: Ex Vivo Smooth Muscle Contraction Assay Primary->Secondary Active Compounds Definitive Definitive Characterization: Patch-Clamp Electrophysiology Secondary->Definitive Potent Compounds End Data Analysis & Candidate Selection Definitive->End

Caption: Tiered workflow for evaluating novel calcium channel blockers.

Protocol 1: Primary Screening - High-Throughput Calcium Imaging

This initial screen utilizes a fluorescent, ratiometric calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in a cell line expressing L-type calcium channels (e.g., A7r5 rat aortic smooth muscle cells). The ratiometric nature of Fura-2 minimizes variability from uneven dye loading or photobleaching.

Objective: To rapidly identify if the test compound inhibits depolarization-induced calcium influx.

Materials:

  • A7r5 cells (or similar vascular smooth muscle cell line)

  • DMEM/F-12 medium with 10% FBS

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl) for depolarization

  • Test Compound: this compound

  • Positive Control: Nifedipine

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Step-by-Step Protocol:

  • Cell Culture: Culture A7r5 cells in DMEM/F-12 with 1

High-Throughput Screening of Dihydropyridine Libraries for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydropyridines (DHPs) are a class of organic compounds that have proven to be a cornerstone in medicinal chemistry, most notably for their profound effects on L-type calcium channels.[1][2][3] These voltage-gated ion channels are pivotal in regulating calcium influx into smooth and cardiac muscle cells, thereby controlling vascular tone and cardiac contractility.[1][4] Consequently, DHP derivatives have been successfully developed into blockbuster drugs for the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2][5][6] The therapeutic potential of the dihydropyridine scaffold, however, extends far beyond its cardiovascular applications, with emerging evidence suggesting its utility in treating a diverse range of conditions including cancer, neurodegenerative disorders, and infectious diseases.[2][6][7]

The vast chemical space accessible through modifications of the dihydropyridine ring presents a fertile ground for the discovery of novel therapeutics.[8][9][10] High-throughput screening (HTS) has emerged as an indispensable tool for rapidly interrogating large and diverse chemical libraries, making it the ideal platform to unlock the full therapeutic potential of dihydropyridine libraries.[11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of dihydropyridine libraries. We will delve into the underlying principles of assay design, provide a detailed protocol for a fluorescence-based calcium influx assay, and outline a robust strategy for data analysis and hit validation.

Principles of Assay Design for Dihydropyridine Screening

The success of any HTS campaign hinges on the development of a robust and reliable assay. For screening dihydropyridine libraries against their primary target, the L-type calcium channel, a cell-based functional assay that measures changes in intracellular calcium concentration is the most physiologically relevant approach.[14][15]

Cell Line Selection

The choice of cell line is critical and should be guided by the specific L-type calcium channel subtype of interest. Commonly used cell lines for this purpose include:

  • HEK293 cells stably expressing the desired L-type calcium channel subunits: This is often the preferred approach as it provides a clean and well-defined system to study the activity of a specific channel isoform.

  • Cell lines endogenously expressing L-type calcium channels: Cell lines derived from cardiovascular tissues, such as smooth muscle cells or cardiomyocytes, can also be utilized. While more physiologically representative, the presence of other ion channels can sometimes complicate data interpretation.

Detection Technology: Fluorescence-Based Calcium Influx Assays

Fluorescence-based assays are the workhorse of HTS for ion channels due to their high sensitivity, scalability, and amenability to automation.[14][16][17] The core principle of these assays is the use of fluorescent calcium indicators that exhibit a significant change in fluorescence intensity upon binding to intracellular calcium.[18][19]

Commonly used fluorescent calcium indicators include:

  • Fluo-4 AM and Fluo-8 AM: These are cell-permeant dyes that are cleaved by intracellular esterases to release the active, calcium-sensitive form. They offer a large dynamic range and are well-suited for HTS applications.[18]

  • Genetically Encoded Calcium Indicators (GECIs): GCaMP variants, for instance, are genetically encoded proteins that fluoresce upon calcium binding.[20][21] The use of GECIs can simplify the assay workflow by eliminating the need for dye loading.

Assay Optimization

Prior to initiating a full-scale HTS campaign, it is crucial to optimize several assay parameters to ensure a robust and reproducible screen. Key parameters to optimize include:

  • Cell density: Determine the optimal number of cells to seed per well to achieve a strong and consistent signal.

  • Dye loading conditions: Optimize the concentration of the fluorescent calcium indicator and the incubation time to maximize signal-to-background ratio.

  • Depolarization stimulus: The concentration of the depolarizing agent (e.g., potassium chloride) should be carefully titrated to elicit a submaximal but robust calcium influx, allowing for the detection of both inhibitors and potentiators.

  • Assay window and Z'-factor: The assay window, defined as the difference between the positive and negative control signals, should be sufficiently large. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the typical experimental workflow for a fluorescence-based calcium influx assay and the signaling pathway of L-type calcium channels.

G cluster_workflow Experimental Workflow A Cell Seeding B Dye Loading A->B C Compound Addition B->C D Baseline Fluorescence Reading C->D E Depolarization & Kinetic Read D->E F Data Analysis E->F

Caption: High-throughput screening experimental workflow.

G cluster_pathway L-type Calcium Channel Signaling Pathway Depolarization Membrane Depolarization LTCC L-type Calcium Channel Activation Depolarization->LTCC Ca_influx Ca2+ Influx LTCC->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction DHP Dihydropyridine (Antagonist) DHP->LTCC

Caption: L-type calcium channel signaling pathway.

Detailed Protocol: Fluorescence-Based Calcium Influx Assay

This protocol outlines a detailed, step-by-step methodology for a fluorescence-based calcium influx assay in a 384-well format, suitable for high-throughput screening of dihydropyridine libraries.

Materials and Reagents
  • HEK293 cells stably expressing the human L-type calcium channel (e.g., Cav1.2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-8 AM calcium indicator

  • Pluronic F-127

  • Potassium chloride (KCl) solution (for depolarization)

  • Dihydropyridine library compounds dissolved in DMSO

  • Positive control (e.g., Nifedipine)

  • Negative control (DMSO vehicle)

  • 384-well black-walled, clear-bottom microplates

Instrumentation
  • Automated liquid handler

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

  • Cell culture incubator

Protocol
  • Cell Seeding:

    • Harvest and resuspend HEK293-Cav1.2 cells in a complete cell culture medium.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension (e.g., 10,000 cells/well) into each well of a 384-well microplate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the Fluo-8 AM loading solution by dissolving Fluo-8 AM and Pluronic F-127 in assay buffer.

    • Aspirate the cell culture medium from the plate and add 20 µL of the Fluo-8 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates by dispensing the dihydropyridine library compounds, positive controls, and negative controls into a separate 384-well plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the compound plate to the assay plate.

    • Incubate the assay plate at room temperature for 15-30 minutes.

  • Fluorescence Reading and Depolarization:

    • Place the assay plate into the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the KCl solution into each well to induce membrane depolarization and subsequent calcium influx.

    • Immediately begin a kinetic fluorescence reading for 60-120 seconds to capture the calcium influx profile.

Data Analysis and Hit Confirmation

The large volume of data generated from an HTS campaign necessitates a systematic and statistically rigorous analysis workflow.[22][23][24]

Primary Data Analysis
  • Data Normalization: Raw fluorescence data should be normalized to account for well-to-well and plate-to-plate variability.[25] A common method is to normalize the data to the baseline fluorescence reading.

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant change in the assay signal compared to the negative control.[12] A common approach is to use a threshold based on the mean and standard deviation of the negative controls (e.g., >3 standard deviations from the mean).

Hit Confirmation and Triage

The initial hits from a primary screen are often a mix of true positives and false positives.[11][26] A multi-step hit confirmation process is essential to eliminate artifacts and prioritize the most promising compounds for further investigation.[27][28][29]

  • Re-testing of Primary Hits: Confirmed hits are re-tested in the primary assay, often in triplicate, to ensure the activity is reproducible.

  • Dose-Response Curves: Active compounds are then tested over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be validated in an orthogonal assay that utilizes a different detection technology or biological principle.[28] For L-type calcium channel blockers, automated patch-clamp electrophysiology is the gold standard for confirming the direct modulation of ion channel activity.[14][30]

ParameterPrimary Assay (Fluorescence)Orthogonal Assay (Automated Electrophysiology)
Principle Measures changes in intracellular calciumDirectly measures ion channel currents
Throughput High (100,000+ compounds/day)Medium to High (1,000-10,000 data points/day)
Information Functional effect on calcium influxDirect modulation of channel activity, kinetics
Cost Low to mediumHigh
Troubleshooting Common HTS Issues
IssuePotential CauseTroubleshooting Strategy
High Well-to-Well Variability Inconsistent cell seeding, uneven dye loadingOptimize cell seeding and dye loading protocols. Ensure proper mixing of reagents.
Low Z'-factor Small assay window, high variabilityRe-optimize assay parameters (cell density, stimulus concentration).
False Positives Compound autofluorescence, cytotoxicityPerform counter-screens to identify autofluorescent compounds. Assess cell viability.
False Negatives Low compound potency, poor solubilityScreen at a higher concentration. Ensure proper compound solubilization.

For more troubleshooting tips, refer to established guides on assay development.[31]

Conclusion

High-throughput screening of dihydropyridine libraries is a powerful strategy for the discovery of novel therapeutics targeting L-type calcium channels and other potential biological targets. A well-designed and rigorously validated HTS campaign, coupled with a systematic approach to data analysis and hit confirmation, is paramount to success. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on their own dihydropyridine screening endeavors, ultimately contributing to the development of the next generation of innovative medicines.

References

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. (2017-07-17).
  • What are the dihydropyridines (calcium channel blockers)? Dr.Oracle. (2025-07-12).
  • High throughput screening technologies for ion channels. PMC - NIH. (2015-12-14).
  • Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. (2024-06-12).
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators.
  • Comprehensive Analysis of High-Throughput Screening D
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. (2016-09-20).
  • Advances in ion channel high throughput screening: where are we in 2023? Full article. (2023-12-18).
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
  • A systematic review on 1, 4-dihydropyridines and its analogues: An elite scaffold. Mendeley.
  • A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science.
  • Analysis of HTS data. Cambridge MedChem Consulting. (2017-11-13).
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modul
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023-11-14).
  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed.
  • Upscaling and Automation of Electrophysiology: Toward High Throughput Screening in Ion Channel Drug Discovery.
  • Dihydropyridine calcium channel blockers. Wikipedia.
  • Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. (2023-11-30).
  • Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Bentham Science Publisher.
  • High throughput screening technologies for ion channels. PubMed.
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021-08-08).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2025-08-06).
  • State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput form
  • Calcium Indicators.
  • Calcium Flux Assays. Agilent.
  • Design and synthesis of 1,4-dihydropyridine deriv
  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. NIH. (2023-11-22).
  • Design and Synthesis of 1,4-dihydropyridine Deriv
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12).
  • Fluorescence‐Based HTS Assays for Ion Channel Modul
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2025-08-06).
  • Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. PubMed Central.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers.
  • Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. (2014-01-22).
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers. PubMed. (2012-06-01).
  • High-throughput screening (HTS). BMG LABTECH. (2019-04-10).
  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PMC - PubMed Central.
  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI.
  • High throughput screening (HTS). Biological screening.

Sources

Application Notes and Protocols for the Experimental Setup of Electrocarboxylation of Dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of carboxylic acid moieties into pharmacologically active scaffolds is a cornerstone of drug design, often enhancing solubility, modifying binding affinity, and improving pharmacokinetic profiles. 1,4-Dihydropyridines (DHPs) are a prominent class of privileged structures in medicinal chemistry, most notably as L-type calcium channel blockers.[1] The targeted carboxylation of the DHP core presents a synthetic challenge that can be elegantly addressed using electrochemical methods. Electrocarboxylation offers a sustainable and efficient route for the fixation of carbon dioxide (CO₂) into organic molecules.[2] This application note provides a comprehensive guide to the experimental setup and protocol for the electrocarboxylation of dihydropyridine derivatives, with a focus on practical implementation and mechanistic understanding.

Introduction: The Rationale for Electrocarboxylation of Dihydropyridines

1,4-Dihydropyridines are a class of N-heterocycles with a broad spectrum of biological activities, most famously as calcium channel antagonists used in the treatment of hypertension.[3] The functionalization of the DHP scaffold is a key strategy in the development of new therapeutic agents with improved efficacy and selectivity. The incorporation of carboxylic acid groups can significantly alter the physicochemical properties of the parent molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Traditional methods for introducing carboxylic acid groups can involve multi-step syntheses and the use of hazardous reagents. Electrocarboxylation, however, presents a more direct and environmentally benign approach.[4] By utilizing electrons as the reducing agent and CO₂ as the C1 source, this method aligns with the principles of green chemistry. The reaction proceeds under mild conditions and can be finely tuned by controlling the electrochemical parameters.[2]

This guide will focus on a robust and reproducible experimental setup for the electrocarboxylation of dihydropyridine derivatives, based on the successful synthesis of novel dicarboxylic acid derivatives of 1,4-DHPs.[5][6]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the electrocarboxylation process. The generally accepted mechanism for the electrocarboxylation of organic halides, which is applicable to halo-substituted dihydropyridines, involves the following key steps:[2][7]

  • Initial Reduction: The organic halide (R-X) diffuses to the cathode surface and undergoes a one-electron reduction to form a radical anion ([R-X]•⁻).

  • Dissociation: The radical anion is unstable and rapidly dissociates, cleaving the carbon-halogen bond to form a radical (R•) and a halide anion (X⁻).

  • Second Reduction: The radical (R•) is then further reduced at the cathode to form a carbanion (R⁻).

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks a molecule of carbon dioxide, which is present in the electrolyte solution, to form a carboxylate anion (R-COO⁻).

  • Protonation: Upon workup with an acidic solution, the carboxylate anion is protonated to yield the final carboxylic acid product (R-COOH).

In the context of using a sacrificial magnesium anode, the magnesium is oxidized to Mg²⁺ cations. These cations can stabilize the carboxylate anion intermediate and react with the liberated halide anions to form magnesium halides (e.g., MgBr₂).[7]

G cluster_cathode Cathode Surface cluster_anode Anode Surface DHP-Br Dihydropyridine-Br DHP-Br_anion [DHP-Br]•⁻ DHP_radical DHP• DHP_anion DHP⁻ DHP-COO- DHP-COO⁻ DHP-COOH DHP-COOH DHP-COO-->DHP-COOH + H⁺ (Workup) Mg Mg (Anode) Mg2+ Mg²⁺ Mg->Mg2+ - 2e⁻ caption Proposed Reaction Mechanism

The Experimental Setup: A Self-Validating System

The reliability of an electrochemical experiment hinges on a well-designed and properly assembled setup. The following describes a robust system for the electrocarboxylation of dihydropyridines.

The Electrochemical Cell

An undivided cell is often preferred for its simplicity and for maintaining a low cell voltage.[5] This configuration is particularly suitable when using a sacrificial anode, as the anode products (metal cations) do not interfere with the cathodic reaction and can, in fact, be beneficial.[7]

  • Cell Body: A 50-100 mL glass beaker or a specialized electrochemical cell with ports for electrodes, a gas inlet, and a gas outlet.

  • Stirring: A magnetic stir bar and stir plate are essential to ensure efficient mass transport of the substrate and CO₂ to the electrode surface.

Electrodes: The Heart of the Reaction

The choice of electrode materials is critical for the success of the electrocarboxylation.

  • Cathode: A platinum (Pt) foil or mesh is a common choice due to its excellent conductivity and stability.

  • Anode: A magnesium (Mg) ribbon or sheet serves as a sacrificial anode. The use of a sacrificial anode prevents the oxidation of other species in the reaction mixture and provides Mg²⁺ ions that can stabilize the carboxylate product.[7]

Power Supply

A galvanostat/potentiostat is required to control either the current (galvanostatic) or the potential (potentiostatic) of the working electrode. For preparative scale electrolysis, a constant current is often applied.

Carbon Dioxide Delivery System

A continuous supply of CO₂ is necessary to ensure its saturation in the electrolyte.

  • CO₂ Source: A cylinder of high-purity CO₂.

  • Gas Delivery: The CO₂ should be bubbled through the electrolyte via a fritted glass gas dispersion tube to create fine bubbles and maximize gas-liquid contact.

  • Flow Control: A mass flow controller is recommended to maintain a constant and reproducible CO₂ flow rate.

  • Exhaust: The gas outlet should be vented to a fume hood.

G CO2_Cylinder CO₂ Cylinder Mass_Flow_Controller Mass Flow Controller CO2_Cylinder->Mass_Flow_Controller Electrochemical_Cell Electrochemical Cell (with fritted glass tube) Mass_Flow_Controller->Electrochemical_Cell Fume_Hood Fume Hood Electrochemical_Cell->Fume_Hood caption CO₂ Gas Delivery Workflow

Detailed Experimental Protocol

This protocol is adapted from the successful electrocarboxylation of bis(bromomethyl)-dihydropyridine derivatives.[2][7]

Reagents and Materials
  • Substrate: Diethyl 2,6-bis(bromomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (or other suitable dihydropyridine derivative).

  • Solvent: Acetonitrile (CH₃CN), anhydrous.

  • Supporting Electrolyte: Tetrapropylammonium chloride (TPAC) or Tetrapropylammonium bromide (TPAB).

  • Electrodes: Platinum foil (cathode), Magnesium ribbon (anode).

  • Gases: High-purity carbon dioxide and nitrogen.

Pre-Electrolysis Preparation
  • Electrode Cleaning: Clean the platinum foil cathode by sonicating in isopropanol and then deionized water. The magnesium ribbon anode should be mechanically polished with fine-grit sandpaper to remove the oxide layer, then rinsed with acetone and dried.

  • Cell Assembly: Assemble the undivided electrochemical cell with the platinum cathode and magnesium anode positioned parallel to each other with a consistent inter-electrode gap (e.g., 1-2 cm).

  • Solution Preparation: In the electrochemical cell, dissolve the dihydropyridine substrate and the supporting electrolyte in anhydrous acetonitrile.

Electrolysis Procedure
  • Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes to remove any dissolved oxygen, which can interfere with the reaction.

  • CO₂ Saturation: Switch the gas flow to carbon dioxide and bubble it through the solution for at least 30 minutes prior to electrolysis to ensure saturation. Maintain a continuous CO₂ purge throughout the experiment.

  • Electrolysis: Begin stirring the solution and apply a constant current density (e.g., 15 mA/cm²).[7] Monitor the cell voltage, which may change as the reaction progresses. The electrolysis is typically run until a certain amount of charge (e.g., 2-3 Faradays per mole of substrate) has passed.

  • Temperature Control: Maintain the reaction temperature at around 20 °C using a water bath.[7]

Work-up and Product Isolation
  • Solvent Removal: After the electrolysis is complete, turn off the power supply and stop the CO₂ flow. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to a pH of 2-3 with dilute hydrochloric acid. This will protonate the carboxylate product, causing it to precipitate.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyridine carboxylic acid.

Data Analysis and Characterization

The successful synthesis of the dihydropyridine carboxylic acid must be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of the product should show a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will also be present around 1700-1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most indicative signal is the appearance of a broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm). The signals corresponding to the protons on the dihydropyridine ring will also be present.[8]

  • ¹³C NMR: The appearance of a new signal in the range of 170-180 ppm is characteristic of the carbonyl carbon of the carboxylic acid. The other carbon signals of the dihydropyridine skeleton should be consistent with the expected structure.[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

ParameterOptimized ConditionRationale
Cell Type UndividedSimplicity, lower cell voltage.[5]
Cathode Platinum (Pt)High conductivity and chemical stability.
Anode Magnesium (Mg)Sacrificial anode to prevent substrate oxidation and stabilize the product.[7]
Solvent Acetonitrile (CH₃CN)Good solubility for substrate and electrolyte, suitable electrochemical window.
Supporting Electrolyte Tetrapropylammonium chloride (TPAC)Provides conductivity to the solution.
Current Density 15 mA/cm²Optimized for efficient conversion.[7]
Temperature 20 °CMild conditions to prevent side reactions.[7]
CO₂ Pressure 1 atm (continuous bubbling)Ensures saturation of the electrolyte with CO₂.

Troubleshooting

  • Low Yield:

    • Check for leaks in the CO₂ delivery system.

    • Ensure the magnesium anode was properly activated (polished).

    • Verify the purity of the solvent and electrolyte.

    • Optimize the current density and electrolysis time.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Ensure the starting material is pure.

    • Adjust the current density.

Conclusion

The electrocarboxylation of dihydropyridines is a powerful and sustainable method for the synthesis of valuable carboxylic acid derivatives. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently implement this technique in their laboratories. The ability to fine-tune the reaction conditions through electrochemical parameters offers a high degree of control, paving the way for the discovery and development of novel dihydropyridine-based therapeutics.

References

  • Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 16055–16062. [Link]

  • Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ResearchGate. [Link]

  • Argonne National Laboratory. (2023). Electrolysis System For Hydrogen Production And Carbon Dioxide Capture And Delivery (ANL-IN-23-082). [Link]

  • Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 16055–16062. [Link]

  • Álvarez-Lueje, A., Núñez-Vergara, L. J., & Squella, J. A. (2009). Overall electrochemical reaction of the 1,4-dihydropyridine ring oxidation. ResearchGate. [Link]

  • Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. National Institutes of Health. [Link]

  • Sushobhan, C., & Ganesh, P. (2022). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 20(3), 435-453. [Link]

  • Alvarez-Lueje, A., Núñez-Vergara, L. J., & Squella, J. A. (1994). Voltammetric behavior of 1,4-dihydropyridine calcium antagonists. Electroanalysis, 6(10), 841-846. [Link]

  • Kas, R., Hummadi, K., & Kortlever, R. (2025). A Guide to the Design and Testing of a Lab-Scale Flow Cell CO₂ Electrolyzer with Gas-Diffusion Electrodes. Chemistry of Materials. [Link]

  • The International Journal of Engineering and Science (IJES). (2024). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. theijes.com. [Link]

  • Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in brief, 22, 536–555. [Link]

  • Patel, K. D., & Patel, N. K. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 1-4. [Link]

  • de Moor, V., Vasileff, A., & Jiao, F. (2024). A reliable setup for studies on CO₂-electrolysis devices. ResearchGate. [Link]

  • Redox Flow. (n.d.). CO₂ Electrolysis Cells. Retrieved from [Link]

  • Jiao, F. (2024, April 15). CO₂ Electrolysis Systems for Chemical and Food Production [Video]. YouTube. [Link]

  • Shestakova, P., Kolev, T., & Kurteva, V. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(11), 1035-1043. [Link]

  • Baran, P. S., & Cernak, T. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Request PDF. [Link]

  • Gandomi, F., Dilmaghani, K. A., & Ramezani, M. (2023). Synthesis, Characterization and Molecular Docking Study of Novel 1,4-Dihydropyridine Derivatives as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Cyclic Voltammetry. [Link]

  • Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1262-1271. [Link]

  • Reddy, K. S., & Reddy, P. R. (2006). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. ARKIVOC, 2006(i), 76-80. [Link]

  • Zhang, W.-Z., & Lu, X.-B. (2022). Electrocarboxylation of N-Acylimines with Carbon Dioxide: Access to Substituted α-Amino Acids. Organic Chemistry Portal. [Link]

Sources

molecular docking studies of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Molecular Docking of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Authored by: Senior Application Scientist, Computational Drug Discovery

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound. The 1,4-dihydropyridine (DHP) scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile pharmacophore for developing agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[3][4] This document is designed for researchers in drug development, offering a narrative that explains the causality behind experimental choices, ensures self-validating and trustworthy protocols, and is grounded in authoritative scientific literature.

Introduction: The Scientific Rationale

1.1. The Ligand: this compound

The subject of our study, this compound (CAS No: 1365963-81-0), belongs to the dihydropyridine class of heterocyclic compounds.[5] This chemical family is renowned for its diverse pharmacological potential.[6] The established biological activities of DHP derivatives, such as anti-inflammatory and antineoplastic effects, make them compelling candidates for computational investigation to elucidate their mechanism of action and identify potential protein targets.[7][8]

1.2. The Technique: Molecular Docking

Molecular docking predicts how a ligand fits into the binding site of a protein. The process involves two main steps:

  • Sampling: Generating a variety of possible orientations and conformations of the ligand within the protein's binding site.

  • Scoring: Estimating the binding affinity for each of these poses using a scoring function, which calculates a score representing the strength of the interaction.[3]

A lower binding energy score typically indicates a more stable and favorable protein-ligand complex.[9] This in silico approach allows for the rapid screening of compounds against potential targets, prioritizing candidates for further experimental validation and saving significant resources.[10]

Target Selection: A Hypothesis-Driven Approach

The selection of a protein target is the most critical step and must be based on a sound biological hypothesis. Given the known anti-inflammatory and anticancer activities of the DHP scaffold, we propose two relevant and validated targets for this study.[2][6]

  • Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

    • Rationale: COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[11] It is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the interaction with COX-2 can help determine if the ligand has potential as a novel anti-inflammatory agent.

    • PDB ID Example: 5IKR (Human Prostaglandin G/H Synthase-2, a.k.a. COX-2, complexed with an inhibitor).

  • Anticancer Target: SHOC2-PP1C-RAS protein complex

    • Rationale: The RAS signaling pathway is a critical regulator of cell proliferation, and its mutation is a driver in many cancers.[12] The SHOC2-PP1C-RAS complex is a key component of this pathway, making it a promising target for anticancer drug development.[12] Docking against a component of this complex can reveal potential for disrupting protein-protein interactions and inhibiting cancer cell signaling.

    • PDB ID Example: 6V3B (Structure of the SHOC2-MRAS-PP1C complex).

The Molecular Docking Workflow: A Visual Overview

The entire process, from initial setup to final analysis, can be visualized as a structured workflow. This ensures reproducibility and a logical progression of steps.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking Input Files results Analyze Docking Results (Scores, Poses) docking->results Output Log & Poses visualize Visualize Interactions (H-Bonds, Hydrophobic) results->visualize validate Validation (Redocking, Compare to Control) results->validate visualize->validate

Caption: Overall workflow for a molecular docking study.

Detailed Experimental Protocol

This protocol uses widely accessible and validated software tools. UCSF ChimeraX is recommended for visualization and preparation, and AutoDock Vina for the docking simulation.

Part A: Ligand Preparation

Causality: The ligand must be converted from a 2D representation to a 3D structure with an optimized geometry and correct charges. This is crucial because docking algorithms rely on the 3D shape and electrostatic properties of the ligand to predict its binding.[10][13]

  • Obtain 2D Structure: Draw this compound in a chemical sketcher like MarvinSketch or ChemDraw, or obtain its structure from a database like PubChem. Save it in a .mol or .sdf format.

  • Generate 3D Conformation:

    • Open the 2D file in a molecular modeling program (e.g., Avogadro, UCSF ChimeraX).

    • Use the software's tools to add hydrogens and generate a 3D structure.

  • Energy Minimization:

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a low-energy conformation, which is more representative of its state in a biological system.[14]

    • Rationale: An unminimized, high-energy structure can lead to inaccurate docking poses and scores.

  • Assign Charges and Save:

    • Assign partial charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.[13]

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format contains atomic coordinates, partial charges, and atom-type information.

Part B: Protein (Receptor) Preparation

Causality: Raw PDB files are not ready for docking. They often contain non-essential molecules (water, ions), missing atoms (hydrogens), and may have multiple conformations. These must be corrected to create a clean, chemically correct receptor model for the simulation.[14][15][16]

  • Download Protein Structure: Download the desired protein structure (e.g., 5IKR for COX-2) from the RCSB Protein Data Bank (PDB).

  • Clean the PDB File:

    • Open the PDB file in UCSF ChimeraX or a similar program.[17]

    • Remove all water molecules. Expert Insight: While typically removed, specific water molecules can be critical "bridging" waters that mediate ligand binding. If literature suggests such a water molecule exists in your target's active site, it should be retained.[14]

    • Delete any co-crystallized ligands, ions, and cofactors not essential for binding.

    • If the protein is a multimer, retain only the biologically relevant chain(s) for the docking study.

  • Add Hydrogens and Charges:

    • Add hydrogen atoms to the protein, as they are usually absent in crystal structures. Ensure polar hydrogens are added to participate in hydrogen bonding.[18]

    • Assign partial charges to the protein atoms (e.g., using the AMBER force field parameters).

  • Save the Prepared Receptor: Save the final, clean protein structure in the .pdbqt format for use with AutoDock Vina.

Part C: Docking Simulation with AutoDock Vina

  • Define the Binding Site (Grid Box Generation):

    • Rationale: Docking the ligand to the entire protein surface is computationally expensive and inefficient. We must define a search space—a "grid box"—that encompasses the known or predicted binding site.[18][19]

    • Load the prepared receptor (.pdbqt) into your visualization software.

    • If a co-crystallized ligand was present in the original PDB file, use its location to define the center of your grid box. This is the most reliable method.

    • If the binding site is unknown, use literature information or prediction servers (e.g., PrankWeb, CASTp) to identify putative pockets.

    • Adjust the size of the grid box to be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å). Note the center coordinates (x, y, z) and dimensions.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that provides the necessary information to AutoDock Vina.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

Part D: Protocol Validation and Result Analysis

Causality: Docking results are predictions and must be interpreted with scientific rigor. Analysis goes beyond looking at a single score; it involves examining the binding pose, the types of interactions formed, and comparing the results against a known standard to build confidence in the model.[9][20]

  • Protocol Validation (Self-Validating System):

    • Redocking: If your chosen PDB structure contained a native ligand, perform a redocking experiment. This involves docking the extracted native ligand back into its own binding site.[21]

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its original crystallographic pose.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[9][20] This step is crucial for establishing the trustworthiness of your results for novel ligands.

  • Analyzing the Output Files:

    • Log File (docking_log.txt): This file contains a table of the top binding poses (usually 9) ranked by their binding affinity scores (in kcal/mol). The most negative score represents the best-predicted affinity.[22]

    • Output File (docking_results.pdbqt): This file contains the 3D coordinates of all the predicted binding poses for the ligand.

  • Interpreting the Results:

    • Binding Affinity: Compare the binding affinity of your ligand to that of a known inhibitor (control) docked using the same protocol. A comparable or better score suggests your compound may have similar potency.[21]

    • Pose Analysis: Open the receptor and the docking_results.pdbqt file in a visualizer. Examine the top-ranked pose. Does it make sense chemically? Is it buried in the binding pocket or exposed to solvent?

    • Interaction Analysis: Identify the specific interactions between your ligand and the protein's amino acid residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.[9]

      • Hydrophobic Interactions: Crucial for burying the ligand in the pocket.

      • Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic rings.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can generate 2D diagrams of these interactions for clear visualization.[21][22]

G cluster_quantitative Quantitative Metrics cluster_qualitative Qualitative Analysis center_node Docking Result Interpretation binding_affinity Binding Affinity (kcal/mol) Predicts potency center_node->binding_affinity Primary Score rmsd RMSD (Å) Validates docking pose accuracy center_node->rmsd Validates Protocol pose_analysis Binding Pose Orientation in active site center_node->pose_analysis Visual Check control_comparison Comparison to Control Benchmark against known inhibitor center_node->control_comparison Builds Confidence ki Inhibition Constant (Ki) Estimated from affinity binding_affinity->ki interaction_analysis Molecular Interactions (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis Explains Affinity

Caption: Key components for the analysis of molecular docking results.

Data Presentation

Summarize your findings in a clear, structured table. This allows for easy comparison between different ligands or target proteins.

Target ProteinLigandBinding Affinity (kcal/mol)Est. Ki (µM)Key Interacting ResiduesH-Bonds
COX-2 (5IKR)1,6-dimethyl...acid-8.51.52TYR385, SER530, ARG1202
COX-2 (5IKR)Celecoxib (Control)-10.20.11HIS90, ARG513, PHE5182
SHOC2 (6V3B)1,6-dimethyl...acid-7.28.75LYS12, ASP45, ILE1121
SHOC2 (6V3B)Known Inhibitor X-7.93.21LYS12, ILE112, TRP1503

Note: Data in this table is hypothetical and for illustrative purposes only.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • PubMed. (n.d.).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Bentham Science. (n.d.). A Review on Synthesis and Biological Potential of Dihydropyridines.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ResearchGate. (2025).
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • PubMed. (n.d.).
  • MDPI. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • PLOS Computational Biology. (2025).
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • NIH. (n.d.).
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • Department of Energy. (2024). Protein Structures Signal Fresh Targets for Anticancer Drugs.
  • ResearchGate. (2019).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • NCI. (2024). Proteogenomics Study Identifies Cancer Drug Targets.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • PubMed Central. (n.d.). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening.
  • YouTube. (2020).
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • PubMed Central. (n.d.).
  • Benchchem. (n.d.). 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid.
  • ResearchGate. (2025).
  • Pharmacy Times. (2015).
  • Mass General Brigham. (2025).
  • MDPI. (n.d.). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica.
  • BLDpharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid.
  • The Human Protein
  • ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity.
  • PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
  • PubMed. (n.d.). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions.
  • J&K Scientific. (n.d.).
  • PubMed. (n.d.).
  • ChemScene. (n.d.).
  • ChemSynthesis. (2025). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid.
  • Chem-Impex. (n.d.). Ácido 6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico.
  • ChemicalBook. (n.d.). 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | 72676-96-1.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to improve yield and purity.

Overview of the Synthetic Pathway

The synthesis of 4-pyridone derivatives such as this compound typically involves a cyclocondensation strategy. A common and effective approach is a variation of the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with an enamine or its precursors.[1][2] The proposed pathway involves the reaction between an acetoacetate derivative and an enamine formed from methylamine and a dicarbonyl compound. The final cyclization and dehydration steps lead to the desired 4-pyridone ring structure.

Synthesis_Overview cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_products Products R1 Ethyl Acetoacetate S2 Michael Addition R1->S2 R2 Methylamine S1 Enamine Formation R2->S1 R3 Ethyl Pyruvate R3->S1 S1->S2 Enamine Intermediate P1 Intermediate Adduct S2->P1 S3 Cyclization/ Dehydration P2 Final Product (Target Molecule) S3->P2 P1->S3

Caption: General workflow for the synthesis of the target pyridone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?

A1: Low or no conversion is a frequent issue stemming from several critical factors. Let's break down the potential causes and their solutions.

  • Cause 1: Reagent Quality and Stoichiometry

    • Expertise & Experience: The key intermediates in this synthesis, particularly the enamine formed from methylamine and ethyl pyruvate, are sensitive to moisture. Water can hydrolyze the enamine back to its starting components, halting the reaction. Similarly, incorrect molar ratios prevent the reaction from proceeding to completion.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly dried solvents. If using reagents like methylamine in a solution, ensure it is from a recently opened bottle. Consider using molecular sieves in the reaction vessel.

      • Verify Stoichiometry: Carefully calculate and measure the molar equivalents of all reactants. A slight excess (1.1 to 1.2 equivalents) of the more volatile reactant, methylamine, can sometimes compensate for loss due to evaporation.

  • Cause 2: Suboptimal Reaction Temperature

    • Expertise & Experience: Both the initial enamine formation and the subsequent cyclization are temperature-dependent. Insufficient heat will result in a sluggish reaction, while excessive heat can promote side reactions and decomposition of intermediates, reducing the overall yield.

    • Solution: The reaction is often best performed at a moderate reflux temperature. Ethanol is a common solvent choice, providing a suitable reflux temperature (around 78°C).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Cause 3: Ineffective Catalyst or Base

    • Expertise & Experience: The cyclization step is often promoted by a base or an acid catalyst. The choice and amount of catalyst are crucial. An inappropriate catalyst will fail to promote the desired reaction. For instance, many pyridone syntheses utilize a base like piperidine or triethylamine to facilitate condensation.[3]

    • Solution: If your protocol is uncatalyzed, consider adding a catalytic amount of a mild base such as piperidine or triethylamine (e.g., 0.1 equivalents). This enhances the nucleophilicity of the intermediates, driving the cyclization forward.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solvent for reactants; provides a suitable reflux temperature.
Temperature Reflux (~78°C)Balances reaction rate against thermal decomposition.
Catalyst Piperidine or Triethylamine (0.1 eq.)Facilitates the key cyclization and dehydration steps.
Atmosphere Inert (Nitrogen or Argon)Protects moisture-sensitive intermediates from hydrolysis.
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurity formation is typically due to competing side reactions. Identifying the nature of the impurity is the first step toward prevention.

  • Cause 1: Self-Condensation of Starting Materials

    • Expertise & Experience: β-ketoesters like ethyl acetoacetate can undergo self-condensation, especially under harsh basic conditions. This leads to complex polymeric byproducts that are difficult to remove.

    • Solution: Control the reaction kinetics by adding the base or one of the reactants slowly and dropwise to the reaction mixture. This maintains a low concentration of the reactive species at any given time, favoring the desired intermolecular reaction over self-condensation.

  • Cause 2: Incomplete Cyclization or Dehydration

    • Expertise & Experience: The reaction proceeds through a Michael addition to form a linear intermediate, which then cyclizes.[4][5] If this cyclization is incomplete, you will isolate this acyclic intermediate. This is often observed when the reaction time is too short or the temperature is too low.

    • Solution:

      • Monitor with TLC: Track the disappearance of the starting materials and the appearance of the product spot. Continue the reaction until the intermediate spots are no longer visible.

      • Ensure Water Removal: The final step is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor the product. If not refluxing with a Dean-Stark trap, adding molecular sieves can help sequester water.

  • Cause 3: Decarboxylation of the Product

    • Expertise & Experience: Pyridone-carboxylic acids can be susceptible to decarboxylation under high heat or harsh pH conditions, especially if catalyzed by certain metals.[6][7] This would result in the formation of 1,6-dimethyl-1,4-dihydropyridin-4-one.

    • Solution: Avoid excessive heating during the reaction and workup. During purification, use moderate pH conditions. If decarboxylation is suspected (confirmable by Mass Spectrometry and NMR), reduce the reaction temperature and duration.

Troubleshooting_Flow Start Low Yield or High Impurity? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Yield Issue ControlAddition Use Slow/Dropwise Addition of Reagents Start->ControlAddition Impurity Issue OptimizeTemp Adjust Reaction Temperature CheckReagents->OptimizeTemp AddCatalyst Introduce/Change Catalyst OptimizeTemp->AddCatalyst MonitorTLC Monitor Reaction by TLC AddCatalyst->MonitorTLC Purify Optimize Purification (pH/Crystallization) MonitorTLC->Purify ControlAddition->MonitorTLC

Sources

troubleshooting solubility issues of dihydropyridine derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting solubility issues of dihydropyridine derivatives in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust experimental and formulation strategies.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My dihydropyridine derivative, dissolved in DMSO, is precipitating immediately upon addition to my aqueous buffer. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution, a common issue when an organic stock solution of a poorly water-soluble compound is introduced into an aqueous medium. Dihydropyridines are often highly lipophilic, meaning they prefer non-polar environments.[1] The DMSO acts as a good initial solvent, but when diluted into the aqueous buffer, the overall solvent polarity increases dramatically, causing the compound's solubility to plummet and leading to precipitation.

Here’s a systematic approach to troubleshoot this issue:

Immediate Steps:

  • Reduce the Final Concentration: The most straightforward first step is to try a lower final concentration of your dihydropyridine derivative.

  • Decrease the Percentage of Organic Solvent: While it may seem counterintuitive, minimizing the volume of the DMSO stock solution added to the buffer can sometimes help. A large bolus of DMSO can create localized areas of low polarity that then rapidly dissipate, shock-seeding precipitation. Aim for a final DMSO concentration of <1% (v/v) if possible.

Formulation Adjustment Strategies:

If the above steps are insufficient, you will need to modify your formulation. The choice of strategy depends on the specific properties of your dihydropyridine derivative and the requirements of your experiment.

  • Co-solvents: Introduce a water-miscible co-solvent into your aqueous buffer before adding your compound.[2][3] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[4]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used.[3]

    • Protocol: Prepare your aqueous buffer containing a specific percentage of the co-solvent (e.g., 10% ethanol). Then, add your DMSO stock solution to this co-solvent-buffer mixture.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[5][6] Dihydropyridine derivatives can have basic or acidic functional groups.

    • For Basic Dihydropyridines: Lowering the pH of the buffer will lead to protonation of the basic group, forming a more soluble salt.[7]

    • For Acidic Dihydropyridines: Increasing the pH will deprotonate the acidic group, also forming a more soluble salt.[7]

    • Protocol: Determine the pKa of your compound. Adjust the pH of your buffer to be at least 1-2 units away from the pKa to ensure the compound is in its ionized, more soluble form.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.[8]

    • Common Surfactants: Tween® 80, Pluronic® F68, and Sodium Lauryl Sulfate (SLS) are examples.[2]

    • Protocol: Prepare your buffer containing the surfactant at a concentration above its CMC. Then, add your dihydropyridine stock solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with poorly water-soluble molecules, like dihydropyridines, effectively shielding them from the aqueous environment and increasing their solubility.[11][12][13]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and safety.[10]

    • Protocol: Dissolve the cyclodextrin in your aqueous buffer first, then add the dihydropyridine stock solution. The formation of the inclusion complex will enhance solubility.[11]

The following workflow can help guide your decision-making process:

G start Precipitation Observed lower_conc Try Lower Final Concentration start->lower_conc adjust_dmso Adjust DMSO % lower_conc->adjust_dmso Still Precipitates formulation Modify Formulation adjust_dmso->formulation Still Precipuates cosolvent Use Co-solvents (e.g., Ethanol, PEG) formulation->cosolvent ph_adjust Adjust pH (based on pKa) formulation->ph_adjust surfactant Add Surfactants (e.g., Tween 80) formulation->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrin success Solubility Achieved cosolvent->success ph_adjust->success surfactant->success cyclodextrin->success

Troubleshooting workflow for precipitation.
Q2: I need to prepare a high-concentration stock solution of my dihydropyridine derivative. Which organic solvent should I choose?

A2: The choice of organic solvent is critical. While DMSO is a common choice, it's not always the best. Dihydropyridine derivatives exhibit a range of solubilities in different organic solvents.[14][15]

Recommended Solvents for Dihydropyridines:

  • Dimethyl Sulfoxide (DMSO): Generally a good starting point due to its high solubilizing power for a wide range of compounds.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, often effective for highly crystalline compounds.

  • Acetone and Chloroform: These are also viable options for many dihydropyridine derivatives.[14]

  • Alcohols (Ethanol, Methanol): Solubilities in lower alcohols can be moderate and may require heating.[14]

Solubility Comparison of a Representative Dihydropyridine Derivative:

SolventSolubilityNotes
DMSOVery SolubleOften the best initial choice.
DMFSolubleA good alternative to DMSO.
ChloroformSolubleEffective, but consider volatility and safety.
AcetoneSolubleGood for many derivatives.
EthanolSparingly SolubleMay require heating; less effective for highly lipophilic derivatives.
WaterPractically InsolubleHighlights the need for solubilization strategies.[14]

Experimental Protocol: Determining Optimal Solvent

  • Small-Scale Test: Weigh out a small, precise amount of your dihydropyridine derivative (e.g., 1 mg) into several small vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Observation & Agitation: Vortex each vial for 1-2 minutes. Observe if the compound has completely dissolved.

  • Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the agitation.

  • Quantification: Continue until the compound is fully dissolved to determine the approximate solubility in mg/mL.

Q3: My dihydropyridine solution is clear at first, but becomes cloudy and precipitates over time. What is causing this instability?

A3: This phenomenon is likely due to one of two reasons: thermodynamic instability or photodegradation.

  • Thermodynamic Instability (Supersaturation): You may have created a supersaturated solution. This is common when using the "solvent-evaporation" or "co-solvent" methods, where the initial conditions favor dissolution, but over time, the system reverts to its lower-energy, thermodynamically stable state, which involves the precipitation of the excess solute.[3] The initial clear solution is metastable.

  • Photodegradation: Dihydropyridine derivatives are notoriously sensitive to light.[12] Exposure to light, especially UV light, can cause the dihydropyridine ring to oxidize to the corresponding pyridine derivative.[12] This degradation product is often less soluble and can precipitate out of solution, leading to a loss of pharmacological activity.[12]

Troubleshooting and Prevention:

  • Protect from Light: Always handle dihydropyridine derivatives and their solutions in amber vials or under light-protected conditions.[12]

  • Determine Thermodynamic Solubility: Use the shake-flask method to determine the true equilibrium solubility of your compound in a given medium. This involves agitating an excess of the solid compound in the buffer for 24-72 hours to ensure equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.

  • Use Stabilizing Excipients:

    • Cyclodextrins: Can offer photoprotection by encapsulating the light-sensitive part of the molecule.[12]

    • Liposomes: These lipid vesicles can also encapsulate dihydropyridines, increasing both solubility and photostability.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of dihydropyridines that lead to poor aqueous solubility?

A1: The poor aqueous solubility of dihydropyridine derivatives is primarily due to two factors:

  • High Lipophilicity: Dihydropyridines are generally non-polar, lipophilic ("fat-loving") molecules. This is often quantified by a high partition coefficient (LogP).[1] Their chemical structure lacks a sufficient number of hydrogen bond donors and acceptors to interact favorably with water molecules.

  • Crystalline Structure: Many dihydropyridines are crystalline solids. The strong intermolecular forces in the crystal lattice must be overcome for the molecule to dissolve. This crystal lattice energy can be a significant barrier to dissolution. Disrupting molecular symmetry can sometimes lead to lower melting points and improved solubility by reducing crystal packing energy.[16]

Q2: How does salt formation improve the solubility of a dihydropyridine derivative?

A2: Salt formation is a highly effective chemical modification for improving the solubility of ionizable drugs.[8][17][18] The process involves reacting an acidic or basic functional group on the dihydropyridine with a suitable counter-ion to form a salt.[19]

Mechanism of Solubility Enhancement via Salt Formation:

G cluster_0 Poorly Soluble State cluster_1 Solubilization Process cluster_2 Highly Soluble State DHP_neutral DHP-NH (Neutral, Poorly Soluble) add_acid + HCl (Acid) DHP_neutral->add_acid DHP_salt DHP-NH2+ Cl- (Salt, Highly Soluble) add_acid->DHP_salt

Mechanism of salt formation for a basic DHP.

The resulting salt is an ionic compound that readily dissociates in water into charged ions.[7] These ions are much more easily solvated by polar water molecules compared to the neutral, non-polar parent molecule, leading to a significant increase in aqueous solubility.[7] This is one of the most common strategies used in pharmaceutical development, with approximately 50% of marketed small molecule drugs being administered as salts.[18]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A3: Understanding the difference between kinetic and thermodynamic solubility is crucial for interpreting experimental results and developing robust formulations.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It represents the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. It is typically measured using the shake-flask method over an extended period (24-72 hours).

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved when it is rapidly added to a solvent from a concentrated stock solution (e.g., in DMSO). The measurement is taken before the system reaches thermodynamic equilibrium and often results in a supersaturated solution. It is a high-throughput method often used in early drug discovery.

Why it Matters: A compound might show high kinetic solubility, appearing soluble in your initial experiment, but then precipitate over time as it equilibrates to its lower thermodynamic solubility. Relying solely on kinetic solubility can lead to reproducibility issues and inaccurate results in downstream assays.

Q4: Can nanosuspension be used to improve the solubility of dihydropyridines?

A4: Yes, nanosuspension is an advanced and powerful technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs like many dihydropyridines.[20][21][22]

A nanosuspension consists of pure, sub-micron sized drug particles suspended in a liquid medium, stabilized by surfactants or polymers.[20][22]

How Nanosuspensions Enhance Solubility:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[23] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.

  • Increased Saturation Solubility: The reduction in particle size also leads to an increase in the saturation solubility of the drug.[20]

Preparation Methods:

  • Top-Down Methods: Larger drug particles are broken down into nanoparticles using techniques like high-pressure homogenization or media milling.[21][23]

  • Bottom-Up Methods: The drug is dissolved in a solvent and then precipitated under controlled conditions to form nanoparticles.[21]

Nanosuspensions are a commercially viable approach and can significantly improve the bioavailability of BCS Class II drugs (high permeability, low solubility), a category to which many dihydropyridines belong.[22]

References

  • A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Deriv
  • Salt formation to improve drug solubility. PubMed.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Prepar
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Why salt formation of weak acid increases the drug solubility?.
  • Improving API Solubility by Salt and Cocrystal Form
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber.
  • Complexation of dihydropyridine derivatives with cyclodextrins and 2-hydroxypropyl-β-cyclodextrin in solution. Sci-Hub.
  • Integrated Analysis on the Physicochemical Properties of Dihydropyridine Calcium Channel Blockers in Grapefruit Juice Interactions. Bentham Science Publisher.
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str
  • Calculated Physicochemical Properties of Dihydropyridine Derivatives.
  • Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. PubMed.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formul
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. Journal of Pharmaceutical Sciences & Research.
  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process.
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • Structures of the most known 1,4-dihydropyridine derivatives and some....
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels.
  • (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Nanosuspensions: Enhancing drug bioavailability through nanoniz
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • EP0736044B1 - Cyclodextrin derivatives for solubilising hydrophobic chemical compounds such as drugs, and methods for preparing same.
  • Chemical Structures of Dihydropyridine Derivatives.
  • New generations of dihydropyridines for treatment of hypertension. PMC - PubMed Central.
  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences.
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing.
  • Does pH affect solubility?.
  • Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

Sources

Technical Support Center: Optimization of Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The Hantzsch reaction, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction (MCR) that provides access to 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmaceutical importance, notably as calcium channel blockers.[1][2] The classical setup involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] While straightforward in principle, its efficiency can be highly sensitive to reaction conditions, leading to challenges in yield, purity, and scalability.

This guide is structured to address the common issues encountered in the lab through a detailed Troubleshooting Guide and a comprehensive FAQ section.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Hantzsch reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can be attributed to several factors. The classical approach often requires harsh conditions and long reaction times, which can lead to product degradation.[1][3] Let's break down the potential culprits:

  • Suboptimal Reaction Kinetics: The uncatalyzed reaction is often slow. The mechanism involves several steps: a Knoevenagel condensation to form an α,β-unsaturated intermediate, the formation of an enamine from the second β-ketoester and ammonia, a Michael addition, and subsequent cyclization/dehydration.[4][5] Each of these steps has its own activation energy barrier.

  • Side Reactions: Competing reactions can consume starting materials or intermediates. The formation of over-oxidized pyridine byproducts or stable Michael adducts can significantly lower the yield of the desired 1,4-DHP.[3]

  • Reactant Purity: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction. Aldehydes are prone to oxidation to carboxylic acids, which can alter the reaction pH and introduce unwanted side reactions.

Optimization Strategies:

  • Catalysis is Key: The use of a catalyst is the most effective way to accelerate the reaction and improve yields. Both Brønsted and Lewis acids have proven effective.[3][6]

    • Brønsted acids like p-toluenesulfonic acid (p-TSA) can protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial Knoevenagel condensation.[6]

    • Lewis acids such as Yb(OTf)₃ or metal-based heterogeneous catalysts can coordinate to carbonyls, achieving a similar activation.[3][7]

    • Green Catalysts: Environmentally benign options like tannic acid or cellulose-SO₃H have also shown high efficacy, often in aqueous media.[6]

  • Solvent Selection: The polarity of the solvent can significantly influence reaction rates.[3] While traditional solvents like ethanol or acetic acid are common, modern approaches have shown excellent results with:

    • Aqueous Micelles: Using surfactants like sodium dodecyl sulfate (SDS) in water can create microreactors that enhance reaction rates and yields, often exceeding 90%.[1]

    • Green Solvents: Glycerol and polyethylene glycol (PEG-400) are effective and environmentally friendly alternatives.[4][8]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can increase reactant concentration and drive the reaction forward.[3]

  • Energy Input:

    • Thermal Conditions: If using conventional heating, ensure the temperature is optimal. A systematic increase from room temperature up to the reflux temperature of the solvent can help identify the sweet spot.[9] Prolonged heating at very high temperatures can, however, lead to degradation.[3]

    • Microwave or Ultrasound: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields.[1][3][8]

Issue 2: Difficult Product Purification & Presence of Side Products

Question: My reaction seems to work, but I'm struggling with purification. My crude product is a complex mixture, and I'm isolating unexpected side products. What are these byproducts and how can I minimize their formation?

Answer: A messy reaction profile is often indicative of competing mechanistic pathways or subsequent degradation of the target 1,4-DHP.

  • Common Side Products:

    • Oxidized Pyridine: The 1,4-dihydropyridine product can be sensitive to oxidation, especially under harsh conditions (e.g., high heat, presence of air, strong acids like nitric acid), leading to the corresponding aromatic pyridine derivative.[1] While sometimes the pyridine is the desired final product, its uncontrolled formation during the synthesis of the 1,4-DHP is problematic.

    • 1,2-Dihydropyridine Isomer: While the 1,4-DHP is the thermodynamically preferred product, the formation of the 1,2-DHP regioisomer is possible.[8][10] The selectivity is determined at the Michael addition step and can be influenced by solvent polarity and catalyst choice.[8]

    • Knoevenagel and Enamine Intermediates: Incomplete reaction can leave stable intermediates in your crude mixture.[5]

    • Symmetrical Byproducts (in unsymmetrical synthesis): When using two different β-dicarbonyl compounds, careful control of the order of addition is critical to prevent the formation of symmetrical Hantzsch products.[5]

Troubleshooting & Protocol Refinements:

  • Control Reaction Atmosphere: If the oxidized pyridine is a major byproduct, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Mind the Order of Addition: For unsymmetrical syntheses, the order of reagent addition is critical. A factorial experimental design can help optimize this to minimize symmetrical byproducts.[5] A common strategy is to first form the Knoevenagel adduct between the aldehyde and one β-ketoester before adding the second β-ketoester and ammonia source.

  • Chemoselectivity Control: Adjusting reaction conditions can favor the desired 1,4-DHP isomer. Factors like solvent polarity and temperature can be tuned to improve regioselectivity.[4][8]

  • Purification Strategy:

    • Recrystallization: Hantzsch 1,4-DHPs are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol) is a highly effective purification method.[11]

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is necessary. A mobile phase of n-hexane:ethyl acetate is a common starting point.[12]

    • Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress and identifying the consumption of starting materials and the formation of products and byproducts.[10][13]

Issue 3: Reaction Fails with Specific Substrates

Question: The reaction works well for simple aromatic aldehydes, but when I use aliphatic or sterically hindered aldehydes, the efficiency drops dramatically. How can I adapt the protocol for these challenging substrates?

Answer: The electronic and steric properties of the aldehyde substrate have a significant impact on the reaction's success.

  • Electronic Effects: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro groups) tend to react faster and give higher yields. These groups make the aldehyde's carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] Conversely, electron-donating groups can slow the reaction.

  • Steric Hindrance: Sterically hindered aldehydes, such as ortho-substituted benzaldehydes, can significantly reduce reaction efficiency due to non-bonded interactions that impede the approach of the nucleophile.[4] Aliphatic aldehydes can also be less reactive than their aromatic counterparts in some systems.[10]

Strategies for Challenging Substrates:

  • More Potent Catalysis: For less reactive aldehydes, a more active catalyst system may be required. Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have shown exceptional performance even at room temperature.[6]

  • Alternative Energy Sources: As mentioned before, microwave irradiation is particularly effective for driving difficult reactions to completion by rapidly and efficiently heating the reaction mixture.[8]

  • Optimize Reagent Stoichiometry: A slight excess of the ammonia source or the β-ketoester might be beneficial, but a large excess should be avoided as it can complicate purification.

  • Screening Different Ammonia Sources: While ammonium acetate is common, other sources like ammonium hydroxide or even magnesium nitride have been used.[14][15] The choice can affect the reaction's pH and overall outcome. Ammonium acetate is often preferred as it is a convenient source of ammonia.[14]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis?

A1: The Hantzsch synthesis is a multi-step process. While several pathways have been proposed, a widely accepted mechanism involves the following key steps[1][4][5]:

  • Knoevenagel Condensation: One equivalent of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to form a β-enamino ester.

  • Michael Addition: The enamine acts as a nucleophile and adds to the Knoevenagel adduct in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final 1,4-dihydropyridine ring.

Q2: How do I choose the best catalyst for my specific reaction?

A2: The optimal catalyst depends on your substrates, desired reaction conditions (temperature, solvent), and green chemistry considerations. The table below compares several catalytic systems for a model reaction.[6] Modern heterogeneous catalysts often offer the best performance in terms of yield and reaction time, coupled with the advantage of easy separation and recyclability.[6][7]

Table 1: Comparative Performance of Catalysts in Hantzsch Synthesis Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
NoneNH₄OAcEthanolReflux865[6]
p-TSANH₄OHEthanolReflux682[6]
Tannic AcidNH₄OAcH₂O80194[6]
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596[6]
UiO-66-NH₂NH₄OAcEthanolRT0.595[6]

Q3: Can I synthesize unsymmetrical 1,4-dihydropyridines using this method?

A3: Yes, but it requires careful planning. The classical Hantzsch reaction with a single β-ketoester yields a symmetrical 1,4-DHP. To create an unsymmetrical product (with different ester groups at the 3 and 5 positions), you must use two different β-dicarbonyl compounds. The key to success is controlling the order of addition to prevent the formation of two different symmetrical byproducts alongside your desired unsymmetrical product.[5]

Q4: My final application requires the oxidized pyridine, not the 1,4-dihydropyridine. What is the best way to achieve this?

A4: The Hantzsch synthesis provides the 1,4-dihydropyridine, which can then be aromatized to the corresponding pyridine in a separate step.[1] While this can sometimes happen in situ, a controlled, subsequent oxidation step is recommended for better yield and purity. Common oxidants include:

  • Nitric acid (HNO₃) or CrO₃ (though these are harsh and not environmentally friendly).[1]

  • Milder and more efficient conditions include using iodine in refluxing methanol, ferric chloride, or manganese dioxide.[1] The driving force for this oxidation is the formation of a stable aromatic ring.[1]

Q5: Are there "green" or more sustainable approaches to the Hantzsch synthesis?

A5: Absolutely. The field has seen significant advances in green chemistry approaches. Key strategies include:

  • Catalyst-Free Synthesis in Water: Efficient synthesis has been demonstrated in water at elevated temperatures in a sealed vessel, avoiding the need for catalysts and organic solvents.[14][16][17]

  • Use of Green Solvents: As mentioned, solvents like water, glycerol, and PEG-400 are excellent alternatives to traditional organic solvents.[4][8]

  • Recyclable Catalysts: Heterogeneous catalysts (e.g., zeolites, magnetic nanoparticles, metal-organic frameworks) can be easily recovered by filtration and reused for multiple cycles, reducing waste and cost.[6][7]

  • Alternative Energy Sources: Microwave and ultrasound irradiation reduce energy consumption and reaction times.[15]

Experimental Protocols & Visualizations

Protocol: Catalyst Screening for Hantzsch Synthesis

This protocol outlines a general procedure for screening different catalysts to optimize the synthesis of a target 1,4-dihydropyridine.

  • Setup: To a series of identical reaction vessels, add the aldehyde (1 mmol), the β-ketoester (2 mmol), and the chosen solvent (5 mL).

  • Catalyst Addition: To each vessel, add a specific catalyst (e.g., 5 mol% of p-TSA, 10 mg of Fe₃O₄@SiO₂-SO₃H, etc.). Include one vessel with no catalyst as a control.

  • Nitrogen Source: Add the ammonia source (e.g., ammonium acetate, 1.2 mmol) to each vessel.

  • Reaction: Stir the mixtures at the desired temperature (e.g., room temperature, 60 °C, or reflux).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Workup: Once a reaction is complete (as indicated by the consumption of the aldehyde), cool it to room temperature. If the product precipitates, collect it by filtration. If not, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the crude product and determine the yield. Analyze the purity by NMR or LC-MS to compare the effectiveness of each catalyst.

Diagrams

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) RCHO->Knoevenagel Keto1 β-Ketoester (1 eq) Keto1->Knoevenagel + Aldehyde - H₂O Keto2 β-Ketoester (1 eq) Enamine Enamine Ester Keto2->Enamine + NH₃ - H₂O NH3 Ammonia Source NH3->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: The accepted mechanism of the Hantzsch dihydropyridine synthesis.

Troubleshooting_Workflow Start Low Yield Issue Check_Kinetics Is the reaction slow or incomplete? Start->Check_Kinetics Check_Purity Are side products observed? Check_Kinetics->Check_Purity No Add_Catalyst Introduce Catalyst (Brønsted/Lewis/Heterogeneous) Check_Kinetics->Add_Catalyst Yes Inert_Atmosphere Run under N₂ or Ar (to prevent oxidation) Check_Purity->Inert_Atmosphere Yes (Oxidation) Tune_Selectivity Adjust Solvent/Temp (to control regioisomers) Check_Purity->Tune_Selectivity Yes (Isomers) Check_Reagents Verify Purity of Starting Materials Check_Purity->Check_Reagents No Optimize_Conditions Optimize Temp. & Solvent Consider MW/Ultrasound Add_Catalyst->Optimize_Conditions Success Improved Yield & Purity Optimize_Conditions->Success Inert_Atmosphere->Success Tune_Selectivity->Success Check_Reagents->Start

Caption: A logical workflow for troubleshooting low yields in Hantzsch synthesis.

References

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch Reaction: Recent Advances in Hantzsch 1,4-Dihydropyridines. Journal of Scientific & Industrial Research, 66, 361-385. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Das, B., Venkateswarlu, K., Majhi, A., Reddy, M. R., & Reddy, K. N. (2006). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Molecular Catalysis A: Chemical, 255(1-2), 74-77. [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]

  • Mandha, S. R., Kambampati, S., & Guntuku, G. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 741631. [Link]

  • Feng, C., & Liu, X. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6823-6842. [Link]

  • Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. [Link]

  • Pachipulusu, P. R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(2), 96. [Link]

  • Bosica, G., Abdilla, R., & Axisa, B. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2816-2826. [Link]

  • Bremner, J. B., et al. (2005). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 9(4), 417-424. [Link]

  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4796-4803. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for the Hantzsch condensation... [Link]

  • Sharma, M. G., et al. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(1), 123-130. [Link]

  • Yang, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(3), 261-266. [Link]

  • El-Maghraby, A. A., & Al-Omar, M. A. (2021). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Journal of Saudi Chemical Society, 25(8), 101281. [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170222. [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. ASBMB Today. [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC. [Link]

  • ResearchGate. (2020). Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... [Link]

  • V. S, A., & P, B. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. Synthetic Communications, 51(10), 1549-1559. [Link]

  • Yang, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

  • Yang, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

  • ResearchGate. (2017). Effect of reaction temperature on Hantzsch reaction in pH=2.2. [Link]

Sources

challenges in the purification of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from our Application Science team on navigating the purification of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Introduction: Understanding the Molecule

This compound presents a unique set of purification challenges stemming from its distinct structural features. Its pyridone core, combined with both a carboxylic acid and methyl groups, results in a highly polar, potentially zwitterionic molecule. The proximity of the carboxylic acid to the ring nitrogen is analogous to picolinic acid, which introduces a risk of thermal decarboxylation.[1] This guide provides troubleshooting strategies and detailed protocols to help you achieve high purity for this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My compound is "oiling out" during crystallization and won't form a solid. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is typically caused by the presence of impurities that disrupt the crystal lattice formation or by cooling the solution too quickly, leading to supersaturation.[2]

Probable Causes & Solutions:

  • High Impurity Load: The crude material may contain unreacted starting materials or by-products that act as crystallization inhibitors.

    • Solution: Perform a preliminary purification step. A quick filtration through a silica or alumina plug can remove baseline impurities. For more complex mixtures, a rapid flash chromatography column may be necessary before attempting crystallization.[2]

  • Rapid Cooling: Cooling the crystallization solvent too fast does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature, and then transfer it to a refrigerator (4°C), followed by a freezer (-20°C) if necessary. Insulating the flask can further slow the cooling rate.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous oil.

    • Solution: Employ a multi-solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., Methanol, DMF) at an elevated temperature, then slowly add a poor solvent (e.g., Diethyl ether, Hexanes) until turbidity persists. Re-heat gently to clarify and then cool slowly.

Pro-Tip: If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[2] Adding a seed crystal from a previous successful batch is also highly effective.[2]

Question 2: I'm running column chromatography on silica gel, but my compound either streaks badly or won't elute from the column. What should I do?

Answer:

This is a classic issue when purifying polar, acidic, and nitrogen-containing heterocyclic compounds on standard silica gel. The acidic nature of silica can cause strong, sometimes irreversible, binding, while the compound's polarity makes it immobile in common non-polar solvent systems.[2][3]

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The acidic silanol groups on the silica surface are interacting strongly with the basic nitrogen of your pyridone ring.

    • Solution 1 (Mobile Phase Modifier): Add a modifier to your eluent to compete for binding sites and improve peak shape. For an acidic compound like this, adding 0.1-1% formic or acetic acid to the mobile phase is often effective. For basic compounds that streak, a small amount of triethylamine or ammonia in methanol can be used to neutralize the acidic silica sites.[2]

    • Solution 2 (Alternative Stationary Phase): Switch to a less acidic or different type of stationary phase. Neutral alumina can be a good alternative for basic compounds.[2] However, for this highly polar molecule, Reversed-Phase (C18) chromatography is often the method of choice.[2]

  • High Polarity: Your compound is too polar for the selected mobile phase, resulting in a very low Rf value.

    • Solution: Increase the polarity of your mobile phase. If using normal phase silica, a gradient elution moving from a less polar system (e.g., Dichloromethane) to a highly polar one (e.g., 10-20% Methanol in Dichloromethane with 0.5% acetic acid) is recommended.[2][3]

Workflow: Troubleshooting Chromatography Issues

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Solution Pathways Problem Poor Separation / Elution on Silica Gel TLC Analyze TLC Plate Problem->TLC Streaking Compound Streaking TLC->Streaking Is the spot elongated? NoMove Compound at Baseline (Rf=0) TLC->NoMove Is the spot at the origin? AddModifier Add Modifier to Eluent (e.g., 0.5% Acetic Acid) Streaking->AddModifier SwitchPhase Switch to Reversed-Phase (C18) or Neutral Alumina Streaking->SwitchPhase If modifier fails IncreasePolarity Increase Mobile Phase Polarity (e.g., Higher % MeOH) NoMove->IncreasePolarity NoMove->SwitchPhase If still immobile

Caption: Decision tree for troubleshooting common column chromatography problems.

Question 3: My final product shows signs of degradation, and the yield is lower than expected. Could the purification process be the cause?

Answer:

Yes, thermal degradation is a significant risk for this class of compounds. Pyridine-2-carboxylic acids are known to be the least stable among their isomers and are susceptible to thermal decarboxylation (loss of CO₂), especially at elevated temperatures.[1]

Probable Causes & Solutions:

  • High Temperatures During Solvent Removal: Using high heat on a rotary evaporator to remove high-boiling point solvents (like DMF or DMSO) can provide the activation energy needed for decarboxylation.

    • Solution: Avoid high temperatures. Remove solvents under high vacuum. If high-boiling point solvents are necessary, consider removing the bulk at moderate temperatures (e.g., 40-50°C) and then using techniques like lyophilization (freeze-drying) or precipitation by adding an anti-solvent to recover the product.

  • Decomposition on Stationary Phase: As mentioned, acidic silica gel can catalyze degradation for sensitive compounds.[2]

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher flow rates rather than slow gravity columns. If stability is a major concern, reversed-phase chromatography is generally milder.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

This molecule is characterized by high polarity due to the pyridone oxygen and the carboxylic acid group. It can exist as a zwitterion, which influences its solubility.[4] It is generally soluble in polar protic solvents like methanol and water, and polar aprotic solvents like DMSO and DMF, but has poor solubility in non-polar solvents like hexanes and ethyl acetate.

PropertyPredicted Impact on Purification
High Polarity Difficult to elute from normal-phase silica; requires highly polar mobile phases. Prone to streaking.[3]
Acidic (Carboxylic Acid) Can be ionized. Purification pH can affect retention and solubility. May bind strongly to basic sites.
Basic (Pyridone Nitrogen) Can be protonated. May bind strongly to acidic silica gel.[2]
Zwitterionic Potential Solubility is highly dependent on pH, often being lowest at its isoelectric point. This can be exploited for crystallization.[4][5]
Thermal Instability Prone to decarboxylation at elevated temperatures, similar to other picolinic acids.[1]

Q2: Which purification technique is generally recommended for this compound: crystallization or chromatography?

The choice depends on the impurity profile of your crude material.

Workflow: General Purification Strategy

G Crude Crude Product TLC_HPLC Initial Purity Check (TLC / HPLC) Crude->TLC_HPLC HighPurity >90% Pure? TLC_HPLC->HighPurity Crystallize Recrystallization HighPurity->Crystallize Yes Chromatography Chromatography (Reversed-Phase Recommended) HighPurity->Chromatography No FinalCheck Final Purity & Identity Check (HPLC, NMR, MS) Crystallize->FinalCheck Chromatography->Crystallize Pool & Evaporate Fractions PureProduct Pure Product FinalCheck->PureProduct

Caption: Recommended workflow for the purification of the target compound.

  • For relatively clean crude material (>90% purity): Recrystallization is the most efficient method. It is scalable and avoids large volumes of solvent waste.

  • For complex mixtures or closely related impurities: Chromatography is necessary. Reversed-phase flash chromatography is highly recommended to avoid the issues associated with silica gel.[6]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol leverages the compound's good solubility in water and lower solubility in ethanol at cold temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot deionized water required to fully dissolve the solid with stirring.

  • Precipitation: While the solution is still warm, slowly add ethanol (the anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot water to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Chilling: Place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum at a temperature not exceeding 40°C to prevent thermal degradation.

Protocol 2: Reversed-Phase (C18) Flash Chromatography

This is the preferred method for purifying highly polar compounds from complex mixtures.[2]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material in a minimal amount of a strong solvent like methanol or DMSO.

    • Add a small amount of C18 silica (or Celite) to the solution to form a slurry.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder. This prevents overloading the column with strong solvents.[2]

  • Column & Mobile Phase:

    • Select a pre-packed C18 flash column appropriately sized for your sample load.

    • Prepare your mobile phases. A common system is:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • The formic acid modifier is crucial for maintaining a consistent ionic state and achieving sharp peaks.[2]

  • Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95:5 Solvent A:Solvent B) for at least 5 column volumes.

  • Loading & Elution:

    • Load the dry sample onto the column.

    • Begin the elution with a shallow gradient (e.g., 5% to 50% Solvent B over 20-30 column volumes). A slow gradient is key to separating polar compounds.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile on a rotary evaporator (at <40°C). The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy solid.

References
  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 6334-6346. Retrieved from [Link]

  • Wang, Y., et al. (2016). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Chromatography B, 1022, 185-192. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate Discussion. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

Sources

Technical Support Center: Preserving the Integrity of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these vital compounds during storage. Here, you will find a blend of theoretical knowledge and practical, actionable troubleshooting advice to ensure the stability and reliability of your experimental results.

Understanding Dihydropyridine Stability: A Foundational Overview

Dihydropyridines (DHPs) are a class of organic compounds widely used as calcium channel blockers in the treatment of hypertension.[1] However, their inherent chemical structure, specifically the 1,4-dihydropyridine ring, makes them susceptible to degradation under common laboratory and storage conditions.[2] The primary degradation pathway involves the oxidation of the dihydropyridine ring to form an inactive pyridine derivative.[3][4] This process leads to a complete loss of pharmacological activity and can be accelerated by several factors.[5]

The most significant catalyst for this degradation is exposure to light, particularly UV radiation.[3][6] This photosensitivity is so pronounced that degradation can occur within nanoseconds of exposure.[1] Other environmental factors such as temperature, humidity, and pH also play a crucial role in the stability of these compounds.[7][8] Understanding these vulnerabilities is the first step toward implementing effective storage strategies.

Troubleshooting Guide: Common Dihydropyridine Degradation Issues

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue Probable Cause(s) Recommended Solution(s)
Loss of compound activity in solution over a short period. Photodegradation: Exposure of the solution to ambient or direct light. The dihydropyridine ring is likely oxidizing to its pyridine analog.[3]1. Work in a low-light environment or use amber-colored glassware. 2. Wrap containers with aluminum foil. 3. Prepare solutions fresh before use whenever possible.
Discoloration or change in the physical appearance of the solid compound. Thermal Degradation/Oxidation: Exposure to elevated temperatures, especially in the presence of humidity.[7][9] This can lead to the formation of nitroso derivatives.[7]1. Store the solid compound in a cool, dark, and dry place. 2. Use desiccants in the storage container to control humidity. 3. Ensure the storage container is tightly sealed.
Inconsistent results from the same batch of compound. Inhomogeneous Degradation: Partial exposure of the stock to light or other stressors.1. Aliquot the stock compound into smaller, single-use vials upon receipt. 2. Store aliquots under recommended conditions and use a fresh aliquot for each experiment.
Precipitate formation in a stored solution. pH Shift/Solvent Evaporation: Changes in the solution's pH or evaporation of a volatile solvent can affect solubility and stability.[8]1. Ensure the storage container is properly sealed to prevent solvent evaporation. 2. Use buffered solutions if the compound is pH-sensitive. 3. Store solutions at the recommended temperature to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dihydropyridine degradation?

A1: The most significant factor is exposure to light, which catalyzes the oxidation of the dihydropyridine ring to a pyridine ring, rendering the compound inactive.[1][3][5] This process is known as photodegradation.

Q2: How can I protect my dihydropyridine compounds from light?

A2: Always store both solid compounds and solutions in light-resistant containers, such as amber vials or bottles.[3] For added protection, you can wrap the containers in aluminum foil. When working with these compounds, especially in solution, try to minimize light exposure by working in a dimly lit area or under a fume hood with the light turned off.

Q3: Are dihydropyridines sensitive to temperature?

A3: Yes, elevated temperatures, particularly in combination with humidity, can cause thermal degradation.[7][10] It is recommended to store these compounds in a cool and dry environment. For long-term storage, refrigeration or freezing may be appropriate, but always consult the manufacturer's specific storage recommendations.

Q4: Does the pH of a solution affect the stability of dihydropyridines?

A4: Yes, the stability of dihydropyridines can be pH-dependent. Both acidic and alkaline conditions can promote degradation.[3][11] If you are preparing solutions, it is crucial to use a buffer system that maintains a pH at which the specific dihydropyridine is most stable.

Q5: Is it better to store dihydropyridines as a solid or in solution?

A5: Dihydropyridines are significantly more stable in their solid form.[3][5] It is best practice to store the compound as a solid and prepare solutions fresh for each experiment. If you must store solutions, do so for the shortest time possible under optimal conditions (i.e., protected from light, at the correct temperature, and in a tightly sealed container).

Q6: How can I tell if my dihydropyridine compound has degraded?

A6: Degradation can sometimes be observed as a change in color or physical appearance of the solid. However, the most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][12] These techniques can separate and quantify the parent compound from its degradation products.

Visualizing Degradation and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

DHP Dihydropyridine (Active) Oxidation Oxidation DHP->Oxidation Primary Pathway PD Pyridine Derivative (Inactive) Light Light (UV) Light->Oxidation Catalyzes Oxidation->PD caption Primary Degradation Pathway of Dihydropyridines. Start Inconsistent Experimental Results? CheckStorage Review Storage Conditions Start->CheckStorage LightExposure Light Exposure? CheckStorage->LightExposure TempHumidity High Temp/Humidity? LightExposure->TempHumidity No ProtectLight Implement Light Protection (Amber Vials, Foil) LightExposure->ProtectLight Yes pH_issue pH of Solution Stable? TempHumidity->pH_issue No ControlTemp Store in Cool, Dry Place with Desiccant TempHumidity->ControlTemp Yes BufferSolution Use Buffered Solution pH_issue->BufferSolution Yes NewAliquot Use Fresh Aliquot pH_issue->NewAliquot No ForcedDegradation Consider Forced Degradation Study to Identify Degradants pH_issue->ForcedDegradation Unsure ProtectLight->NewAliquot ControlTemp->NewAliquot BufferSolution->NewAliquot End Re-run Experiment NewAliquot->End ForcedDegradation->End caption Troubleshooting Workflow for DHP Stability.

Caption: Troubleshooting Workflow for DHP Stability.

Experimental Protocols

For a more in-depth analysis of your compound's stability, consider performing a forced degradation study.

Protocol: Performing a Forced Degradation Study

This protocol is designed to intentionally degrade the dihydropyridine compound under various stress conditions to identify potential degradation products and pathways. [13][14] Materials:

  • Dihydropyridine compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Water (HPLC-grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber or direct sunlight

  • Heating block or oven

  • pH meter

  • HPLC system with a UV detector

  • Amber and clear glass vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your dihydropyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Store one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Store under the same conditions as the acid hydrolysis samples.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution in a clear glass vial to UV light (e.g., in a photostability chamber) or direct sunlight for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

    • Thermal Degradation: Place an aliquot of the solid compound and a separate aliquot of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

    • Identify and quantify the degradation products.

    • Determine the primary degradation pathways for your specific dihydropyridine compound.

Best Practices for Storage

  • Upon Receipt: Immediately store the compound in a cool, dark, and dry place. If possible, aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main container.

  • Solid Storage: Use tightly sealed, light-resistant containers. Store in a desiccator to protect from moisture.

  • Solution Storage: Prepare solutions fresh whenever possible. If short-term storage is necessary, use amber vials and store at a low temperature (2-8 °C or -20 °C, as recommended). Avoid freeze-thaw cycles. [15]* Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and storage conditions.

By adhering to these guidelines and understanding the inherent sensitivities of dihydropyridine compounds, you can significantly improve the reliability and reproducibility of your research.

References

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. Available from: [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate. Available from: [Link]

  • Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. Available from: [Link]

  • Yu, Q., et al. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications, 53(85), 11702-11705. Available from: [Link]

  • Jakimska, A., et al. (2014). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine. ResearchGate. Available from: [Link]

  • Yu, Q., et al. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications, 53(85), 11702-11705. Available from: [Link]

  • Ragno, G., et al. (2019). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. Available from: [Link]

  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Mielcarek, J., & Daszkiewicz, K. (2002). Photoprotection of 1,4-dihydropyridine Derivatives by Dyes. Acta Poloniae Pharmaceutica, 59(4), 289-293. Available from: [Link]

  • Ioele, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 723. Available from: [Link]

  • Raposo, C. (2021). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available from: [Link]

  • Boppana, V. K., & Fong, K. L. (1986). Quantitative Analysis of the Dihydropyridines... by High-Performance Liquid Chromatography With Electrochemical Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 353, 175-180. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 928-936. Available from: [Link]

  • Fórmolo, A., et al. (2021). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Available from: [Link]

  • Saini, B., & G, S. (2015). Forced degradation studies of Felodipine. ResearchGate. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. Available from: [Link]

  • Patel, J. R., et al. (2013). Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. ResearchGate. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Changes in the UV spectra on thermal decomposition of the 1,4-DHP... ResearchGate. Available from: [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine... Journal of Analytical Toxicology, 23(2), 73-80. Available from: [Link]

  • de Gaitani, C. M., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(10), 3321-3329. Available from: [Link]

  • Ioele, G., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 32. Available from: [Link]

  • McGregor, C., et al. (2020). Exploring the thermal behaviour of the solvated structures of nifedipine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 577-587. Available from: [Link]

  • Ioele, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 723. Available from: [Link]

  • Desai, S., et al. (2021). 1,4 dihydropyridine compositions, methods of making and use. Google Patents.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

  • Bull, J. A., et al. (2014). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 12(39), 7834-7840. Available from: [Link]

  • Ba-Ali, M., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 14(7), 785-793. Available from: [Link]

  • Rane, S. G., et al. (1987). Dihydropyridine inhibition of neuronal calcium current and substance P release. Biophysical Journal, 51(4), 635-638. Available from: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

Sources

Technical Support Center: Overcoming Cancer Cell Resistance with Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers investigating the use of dihydropyridine (DHP) derivatives to overcome multidrug resistance (MDR) in cancer. This guide is structured to address the practical challenges and questions that arise during experimentation, moving from initial compound handling to complex data interpretation. My goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Multidrug resistance is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[1][2] Dihydropyridine derivatives, a class of compounds known as L-type calcium channel blockers, have emerged as promising MDR reversal agents.[3][4][5] Their mechanism is often multifaceted, involving both the modulation of calcium signaling and direct interaction with efflux pumps.[6]

This resource is designed to be your virtual Senior Application Scientist, guiding you through the common hurdles of this exciting and challenging field.

Section 1: Compound Handling & Experimental Setup

This section addresses the foundational—and often overlooked—aspects of working with DHP derivatives. Getting these initial steps right is critical for reproducible and reliable data.

FAQ 1.1: My DHP derivative is precipitating in the cell culture medium. How can I improve its solubility?

Answer: This is a common issue, as many DHP derivatives are hydrophobic.[7][8]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[7] Ensure you are using an anhydrous or molecular biology grade DMSO, as absorbed water can reduce the compound's solubility.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This allows the final concentration of DMSO in your cell culture medium to remain low when you make your working dilutions.

  • Final DMSO Concentration: The final concentration of DMSO in your culture should ideally be below 0.5% (v/v), and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity.[7]

  • Vehicle Control: Crucially, every experiment must include a vehicle control. This consists of cells treated with the same final concentration of DMSO as your highest drug concentration, but without the DHP derivative. This ensures that any observed effects are due to your compound, not the solvent.

Senior Scientist's Insight: Before a large-scale experiment, perform a simple solubility test. Prepare your highest desired concentration of DHP in media and visually inspect for precipitation under a microscope after 1-2 hours in the incubator. Sometimes, a compound may not precipitate immediately. Poor solubility leads to inaccurate dosing and is a major source of experimental variability.[7]

FAQ 1.2: Which cell lines should I use to test my DHP derivative?

Answer: The choice of cell lines is fundamental to your study's validity. You need a paired system: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses the target efflux pump (e.g., P-gp).

  • Parental/Sensitive Line: A cell line known to be sensitive to a particular chemotherapy agent (e.g., MCF-7 for doxorubicin in breast cancer, K562 for various agents in leukemia).[9]

  • Resistant Line: The corresponding resistant subline that has been selected for resistance to a specific drug and is confirmed to overexpress an ABC transporter (e.g., MCF-7/ADR or NCI/ADR-RES, which overexpress P-gp).[10]

  • Verification: Always verify the expression of the target transporter in your resistant cell line via Western Blot or qPCR. Functional verification using an efflux assay (see Section 2) is also essential before you begin screening your compounds.

Senior Scientist's Insight: Don't assume a cell line labeled "resistant" is functioning as expected. Resistance can sometimes diminish over multiple passages. It's good practice to periodically culture the resistant line in a low concentration of the selective drug to maintain the resistance phenotype.

Section 2: Designing and Troubleshooting In Vitro Assays

This section provides guidance on the key functional assays used to determine if a DHP derivative can successfully reverse MDR.

Visualizing the Experimental Workflow

A typical workflow for screening and validating a DHP derivative involves several key stages. The following diagram outlines a logical progression from initial cytotoxicity testing to functional confirmation of MDR reversal.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Functional Reversal Assays cluster_2 Phase 3: Mechanistic Validation start Select Paired Cell Lines (Sensitive & Resistant) cyto_dhp Determine Intrinsic Cytotoxicity of DHP Derivative (IC50) start->cyto_dhp cyto_chemo Confirm Resistance Profile: Determine Chemotherapy IC50 start->cyto_chemo chemo_combo Chemosensitization Assay: Chemotherapy + DHP cyto_chemo->chemo_combo Proceed if resistance is confirmed efflux_assay Functional Efflux Assay (e.g., Rhodamine 123) chemo_combo->efflux_assay Confirm Mechanism western_blot Western Blot: Check for changes in P-gp expression efflux_assay->western_blot atpase_assay ATPase Assay: Assess direct interaction with P-gp efflux_assay->atpase_assay caption Fig 1. General Experimental Workflow.

Caption: Fig 1. General Experimental Workflow.

FAQ 2.1: My chemosensitization assay isn't working. The DHP derivative doesn't make the resistant cells more sensitive to the chemotherapy drug.

Answer: This is a common and frustrating result. Let's troubleshoot the potential causes, from simple to complex.

  • DHP Concentration: Is your DHP derivative concentration optimal? It should be non-toxic on its own. Use a concentration that is well below its intrinsic IC50 (typically 1/10th or less). A high, slightly toxic concentration can confound your results.

  • Chemotherapy Drug Concentration: Are you using a full dose-response curve for the chemotherapy agent? You should test a range of concentrations of the chemo drug, both with and without a fixed, non-toxic concentration of your DHP derivative. The goal is to see a leftward shift in the IC50 curve for the chemotherapy drug in the presence of your DHP.

  • Mechanism Mismatch: Does your DHP derivative target the specific resistance mechanism in your cell line? Dihydropyridines can have varying efficacy against different ABC transporters like P-gp (ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2).[11][12] Confirm that your cell line's resistance is primarily due to a transporter that your DHP class is known to inhibit.

  • Off-Target Effects: Be aware that DHPs are L-type calcium channel blockers.[13][14] While this can be part of the mechanism, it can also induce other cellular changes, such as autophagy, which might influence cell survival in complex ways.[15]

Senior Scientist's Insight: The most direct way to test if your compound is inhibiting the pump is to perform a functional efflux assay. The chemosensitization assay is an outcome of pump inhibition, but the efflux assay measures the inhibition directly. If the efflux assay works but the chemosensitization assay doesn't, the problem may lie in complex downstream signaling or apoptosis pathways.

FAQ 2.2: How do I perform a Rhodamine 123 efflux assay, and what do my results mean?

Answer: The Rhodamine 123 (Rh123) accumulation/efflux assay is a gold-standard method to specifically measure P-gp function.[16][17] P-gp recognizes Rh123 as a substrate and pumps it out of the cell. An effective P-gp inhibitor, like a DHP derivative, will block this efflux, leading to an increase in intracellular fluorescence.[18]

Detailed Protocol: Rhodamine 123 Accumulation Assay

This protocol is designed for analysis by flow cytometry or a fluorescence plate reader.

Materials:

  • Paired sensitive and resistant cell lines

  • Rhodamine 123 (stock in DMSO)

  • Your DHP derivative (stock in DMSO)

  • Verapamil or Cyclosporin A (Positive control P-gp inhibitor)[16]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Pre-incubation with Inhibitors:

    • Aspirate the medium.

    • Add medium containing your DHP derivative at the desired non-toxic concentration.

    • Include a positive control well (e.g., 10 µM Verapamil).

    • Include a negative control well (resistant cells, no inhibitor).

    • Include a vehicle control well (DMSO).

    • Incubate at 37°C, 5% CO2 for 30-60 minutes.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each well to a final concentration of 50-200 ng/mL (0.13-0.52 µM).[16][18] The optimal concentration may require titration for your specific cell line.

    • Continue to incubate at 37°C for another 30-60 minutes, protected from light.

  • Washing:

    • Aspirate the medium containing Rh123 and inhibitors.

    • Wash the cells twice with ice-cold PBS to stop the efflux process.

  • Analysis:

    • For Flow Cytometry: Trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend in cold PBS for analysis. Measure fluorescence in the FITC channel.

    • For Plate Reader: Add a lysis buffer (e.g., PBS with 1% Triton X-100), and read the fluorescence (Excitation: ~485 nm, Emission: ~525 nm).[19]

  • Data Interpretation:

    • Successful Inhibition: Resistant cells treated with your DHP derivative should show a significant increase in fluorescence compared to the untreated resistant cells.

    • Validation: The fluorescence in your DHP-treated wells should be comparable to the positive control (Verapamil). The sensitive parental cell line (which has low P-gp) should have high fluorescence with or without inhibitors.

Senior Scientist's Insight: A common pitfall is using a DHP derivative that is itself fluorescent and overlaps with the Rh123 emission spectrum. Always run a control of cells treated with your DHP derivative alone (no Rh123) to check for autofluorescence.

Section 3: Mechanistic Insights & Data Interpretation

After demonstrating functional reversal, the next step is to understand the mechanism.

Visualizing the Mechanism of Action

DHP derivatives can reverse MDR through at least two primary proposed mechanisms at the cell membrane.

G cluster_0 Cell Membrane cluster_1 cluster_2 pgp P-glycoprotein (P-gp) Drug Binding Site chemo_out Chemotherapy Drug pgp->chemo_out Efflux Blocked ltcc L-type Ca²⁺ Channel Pore ca_int Ca²⁺ ltcc->ca_int Influx Blocked dhp Dihydropyridine (DHP) Derivative dhp->pgp:port Mechanism 1: Direct competitive or allosteric inhibition dhp->ltcc:port Mechanism 2: Blocks Ca²⁺ Influx chemo Chemotherapy Drug chemo->pgp:port ca_ext Ca²⁺ ca_ext->ltcc:port Normal Influx caption Fig 2. Proposed Mechanisms of DHP Derivatives.

Caption: Fig 2. Proposed Mechanisms of DHP Derivatives.

FAQ 3.1: My DHP derivative works, but is it a better inhibitor than established ones?

Answer: To compare the potency of your novel DHP derivative to a standard, you need to determine its half-maximal inhibitory concentration (IC50) for P-gp activity.

This is done by performing the Rhodamine 123 accumulation assay with a range of concentrations of your DHP derivative. You then plot the increase in fluorescence against the log of the inhibitor concentration and fit the data to a non-linear regression curve (sigmoidal dose-response).[16][20] This will give you an IC50 value that can be directly compared to literature values for known inhibitors like verapamil.

CompoundTypical IC50 for P-gp Inhibition (µM)Primary Target(s)Reference
Verapamil1.5 - 5.0P-gp, L-type Ca²⁺ Channels[16][18]
Cyclosporin A0.5 - 2.0P-gp, Calcineurin[16]
Nitrendipine~250L-type Ca²⁺ Channels, P-gp[16]
Novel DHPs (e.g., 7e, 7g)0.5 - 1.0 (reversal concentration)P-gp > L-type Ca²⁺ Channels[3]
Elacridar (GF120918)~0.05P-gp, BCRP[16]

Table 1: Comparative potency of various P-gp inhibitors. Lower IC50 values indicate higher potency.

FAQ 3.2: How do I differentiate between direct P-gp inhibition and effects from calcium channel blockade?

Answer: This is a critical mechanistic question. While both actions may contribute to MDR reversal, you can design experiments to isolate these effects.

  • Use High/Low Calcium Media: Perform your functional assays in media with normal calcium concentrations versus media with very low calcium (chelated with EGTA). If the MDR reversal effect is significantly diminished in low-calcium media, it suggests that calcium channel modulation is a major contributor.

  • ATPase Activity Assay: P-gp is an ATPase. Its activity is stimulated in the presence of its substrates. A direct inhibitor will often modulate this ATPase activity. Commercial kits are available to measure ATP hydrolysis in membranes isolated from your resistant cells. A direct inhibitor may either stimulate or inhibit P-gp's basal ATPase activity.

  • Compare with Non-DHP Calcium Channel Blockers: Test other classes of calcium channel blockers that are not known to be potent P-gp inhibitors. If they fail to reverse resistance, it strengthens the case that your DHP derivative's effect is not solely due to blocking calcium influx.

  • Structure-Activity Relationship (SAR): As seen in the literature, researchers synthesize a series of DHP analogs.[3][4] Some may retain potent P-gp inhibitory activity while having greatly reduced calcium channel blocking activity.[3] This SAR data is powerful evidence for direct P-gp interaction.

Senior Scientist's Insight: Remember that many cellular processes are calcium-dependent.[21][22] Blocking calcium influx can have widespread consequences on cell signaling, proliferation, and apoptosis pathways, which can indirectly affect the cell's response to chemotherapy.[14][15] It is entirely possible that the most effective DHP derivatives work through a combination of mechanisms. Distinguishing these effects is key to developing more specific and less toxic second-generation compounds.

References

  • Asadi, M., et al. (2013). Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Darujanosazi (Pharmaceutical Sciences). Available from: [Link]

  • Dastmalchi, S., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical Biology & Drug Design. Available from: [Link]

  • Jouan, E., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceutics. Available from: [Link]

  • PubMed. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Available from: [Link]

  • ResearchGate. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Available from: [Link]

  • Szakács, G., et al. (2019). Ion Channel Involvement in Tumor Drug Resistance. Cancers. Available from: [Link]

  • Al-Hadiya, A. H. (2002). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Journal of Clinical Laboratory Analysis. Available from: [Link]

  • Gu, X., et al. (2006). Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. Molecular Cancer Therapeutics. Available from: [Link]

  • Wang, X., et al. (2016). Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]

  • Chen, X., et al. (2022). The modulation of ion channels in cancer chemo-resistance. Frontiers in Oncology. Available from: [Link]

  • Jacquemet, G., et al. (2016). L-type calcium channels regulate filopodia stability and cancer cell invasion downstream of integrin signalling. Nature Communications. Available from: [Link]

  • Hsieh, M. J., et al. (2020). Anticancer Effects of Antihypertensive L-Type Calcium Channel Blockers on Chemoresistant Lung Cancer Cells via Autophagy and Apoptosis. BioMed Research International. Available from: [Link]

  • Labeed, F. H., et al. (2006). Assessment of multidrug resistance reversal using dielectrophoresis and flow cytometry. Biophysical Journal. Available from: [Link]

  • Gu, X., et al. (2006). Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. Semantic Scholar. Available from: [Link]

  • ACS Publications. (2023). Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells. ACS Omega. Available from: [Link]

  • NIH. (2023). Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells. ACS Omega. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]

  • Tinoush, B., et al. (2020). Phytochemicals: Potential Lead Molecules for MDR Reversal. Frontiers in Pharmacology. Available from: [Link]

  • NIH. (2016). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. Oncotarget. Available from: [Link]

  • MDPI. (2019). T-type Calcium Channels in Cancer. Cancers. Available from: [Link]

  • NIH. (2012). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Frontiers. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. (2025). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization. Request PDF. Available from: [Link]

  • MDPI. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • NIH. (2014). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Cancer Biology & Therapy. Available from: [Link]

  • NIH. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • NIH. (2020). Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy. Molecules. Available from: [Link]

  • ResearchGate. (2019). Calculated Physicochemical Properties of Dihydropyridine Derivatives. Available from: [Link]

  • PubMed. (2020). Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy. Available from: [Link]

  • NIH. (2013). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Available from: [Link]

  • NIH. (2012). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy. Available from: [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of Dihydropyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of dihydropyridine metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during experimental workflows. Our focus is on ensuring scientific integrity and providing robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for dihydropyridine metabolite analysis and why?

A1: The most prevalent and powerful technique for the analysis of dihydropyridine metabolites is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This is due to its high sensitivity and selectivity, which are crucial for detecting and quantifying low-level metabolites in complex biological matrices.[2][3] Electrospray ionization (ESI) in the positive ion mode is typically favored for dihydropyridines as it readily forms protonated molecules ([M+H]+).[4][5][6][7][8]

Q2: How do I choose an appropriate internal standard (IS) for my assay?

A2: The choice of an internal standard is critical for accurate quantification. An ideal IS should be structurally similar to the analyte and have a similar ionization efficiency and chromatographic retention time, but a different mass-to-charge ratio (m/z). A stable isotope-labeled (SIL) version of the analyte (e.g., amlodipine-d4 for amlodipine analysis) is the gold standard as it co-elutes and experiences similar matrix effects.[9] If a SIL-IS is unavailable, a structural analog from the same drug class (e.g., using nimodipine as an IS for nifedipine analysis) can be a suitable alternative.[9]

Q3: What are the primary challenges I should anticipate when developing a method for dihydropyridine metabolites?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3][10][11][12]

  • Metabolite Stability: Dihydropyridines are susceptible to degradation, particularly through oxidation of the dihydropyridine ring to its pyridine analog.[13] Stability can be affected by temperature, pH, and light exposure.[14][15]

  • Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.[2]

  • Chromatographic Resolution: Achieving baseline separation of metabolites from the parent drug and from isomeric or isobaric interferences is essential for accurate quantification.

Q4: What are the key considerations for sample preparation?

A4: A robust sample preparation protocol is essential to minimize matrix effects and improve assay performance.[16] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing specific sorbents to retain the analyte while washing away interferences.[16]

The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain the desired ionization state of the analyte. For basic dihydropyridines, a slightly acidic mobile phase can improve peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

    • Evaluate Column Choice: Consider a different stationary phase chemistry if peak shape issues persist.

Issue 2: Inconsistent or Low Analyte Recovery
  • Possible Cause: Inefficient extraction, analyte degradation during sample processing, or significant matrix effects.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol: Experiment with different solvents for LLE or different sorbents and elution solvents for SPE.

    • Assess Analyte Stability: Perform stability tests at each step of the sample preparation process (e.g., freeze-thaw cycles, bench-top stability). Consider adding antioxidants or working under low-light conditions if photodegradation is suspected.[14]

    • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if ion suppression or enhancement is occurring.[10] If significant matrix effects are observed, improve the sample cleanup procedure or adjust the chromatography to separate the analyte from the interfering components.

Issue 3: High Signal-to-Noise Ratio or Baseline Noise in Mass Spectrometer
  • Possible Cause: Contamination of the LC-MS system, impure solvents, or electronic noise.

  • Troubleshooting Steps:

    • Clean the Ion Source: The ESI source can become contaminated with non-volatile salts and other residues from the samples. Follow the manufacturer's instructions for cleaning.

    • Use High-Purity Solvents: Ensure that all mobile phase components are LC-MS grade to minimize background noise.

    • Check for Leaks: Inspect all connections in the LC system for potential leaks, which can introduce air and cause pressure fluctuations.

Issue 4: Difficulty in Achieving Required Sensitivity (Low Limit of Quantification)
  • Possible Cause: Suboptimal ionization, inefficient fragmentation, or excessive matrix suppression.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Systematically tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the specific analyte and its metabolites to maximize signal intensity.

    • Improve Sample Cleanup: As discussed, a cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[16]

    • Increase Sample Injection Volume: If the system can accommodate it, a larger injection volume can increase the analyte signal. Be mindful that this may also increase matrix effects.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Dihydropyridine Metabolites in Human Plasma
  • Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Method Validation According to FDA/ICH Guidelines

A robust analytical method must be validated to ensure its reliability.[17][18][19][20][21] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the samples. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) on three separate days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the impact of the biological matrix on the analyte signal.[10]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).[22]

Table 1: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15% across different lots of matrix
Stability Analyte concentration within ±15% of initial

Visualizations

Workflow for Dihydropyridine Metabolite Analysis

DHP_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep Inject MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Raw Data Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: A typical workflow for the quantitative analysis of dihydropyridine metabolites.

Troubleshooting Logic for Ion Suppression

Ion_Suppression_Troubleshooting Start Low or Inconsistent Analyte Signal Check_IS Is Internal Standard (IS) Signal Also Affected? Start->Check_IS Yes_IS Yes Check_IS->Yes_IS Both Affected No_IS No Check_IS->No_IS Analyte Only Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Yes_IS->Improve_Cleanup Likely Matrix Effect Check_Analyte_Stability Check Analyte Stability During Extraction No_IS->Check_Analyte_Stability Possible Analyte-Specific Issue Optimize_Chroma Optimize Chromatography (Separate analyte from suppression zone) Improve_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Optimize_MS Optimize MS/MS Parameters Check_Analyte_Stability->Optimize_MS

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.

References

  • Pereira, A. S., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. Journal of Chromatographic Science, 46(1), 35–41. [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Zhang, X., Haynes, K., Danaceau, J., Andrade, L., Demers, K., & Chambers, E. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Pan, C., et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Frontiers in Pharmacology. [Link]

  • Singh, B., & Singh, S. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 150-159. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta poloniae pharmaceutica, 63(6), 477–484. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • Scholars Research Library. (n.d.). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • PubMed. (n.d.). Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. [Link]

  • ResearchGate. (n.d.). MS² spectra and typical fragmentation patterns of five new metabolites.... [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • ResearchGate. (n.d.). Development of an LC-HRMS metabolomics method with high specificity for metabolite identification using all ion fragmentation (AIF) acquisition. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • PubMed. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Boston University School of Medicine. (2002). Practical MS of proteins: sample preparation techniques. [Link]

  • MilliporeSigma. (n.d.). Sample Preparation for Mass Spectrometry. [Link]

  • YouTube. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. [Link]

  • PubMed. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

  • Preprints.org. (2025). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • Biointerface Research in Applied Chemistry. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]

  • ResearchGate. (n.d.). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Dihydropyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies for enhancing the bioavailability of dihydropyridine-based drugs. Dihydropyridines, a critical class of calcium channel blockers, often exhibit poor aqueous solubility, which presents a significant hurdle to achieving desired therapeutic outcomes.[1][2] This resource offers a compilation of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to navigate the complexities of formulation development for these challenging compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning work on enhancing the bioavailability of dihydropyridine drugs.

Q1: Why do dihydropyridine-based drugs typically have low oral bioavailability?

A1: The primary reason for the low oral bioavailability of many dihydropyridine drugs, such as nifedipine, is their poor water solubility.[2][3][4] These drugs belong to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[5] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. The lipophilic nature of dihydropyridines limits their dissolution, making it the rate-limiting step for absorption and, consequently, bioavailability.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like dihydropyridines?

A2: Several formulation strategies can be employed to overcome the solubility challenges of dihydropyridines. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[1][6][7][8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion (ASD), which has a higher energy state and thus improved solubility compared to the crystalline form.[1][3][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[1][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1]

Q3: How do I choose the best bioavailability enhancement strategy for my specific dihydropyridine drug?

A3: The selection of an appropriate strategy depends on the physicochemical properties of your drug molecule, the desired release profile, and the intended dosage form.[11] A thorough pre-formulation study is crucial. Key factors to consider include the drug's melting point, glass transition temperature (Tg), solubility in various solvents, and miscibility with different polymers. For instance, a drug with a high melting point might be more suitable for spray drying to form an amorphous solid dispersion rather than hot-melt extrusion.

Section 2: Troubleshooting Guides for Formulation Development

This section provides detailed troubleshooting for specific issues that may arise during the formulation development process.

Troubleshooting Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a powerful tool for enhancing the bioavailability of dihydropyridines. However, their physical instability can be a significant challenge.[12][13]

Issue 1: The amorphous drug in my solid dispersion recrystallizes during storage.

  • Underlying Cause: Recrystallization is a common stability issue with ASDs, as the amorphous state is thermodynamically unstable.[12][14] This can be due to poor drug-polymer miscibility, insufficient polymer concentration to stabilize the drug, or exposure to high temperature and humidity.[13]

  • Troubleshooting Steps:

    • Assess Drug-Polymer Miscibility: Ensure that the drug and polymer are miscible.[12] Techniques like Differential Scanning Calorimetry (DSC) can be used to determine if a single glass transition temperature (Tg) exists for the dispersion, which is indicative of a miscible system.[15][16] Fourier-transform infrared spectroscopy (FTIR) can also be used to identify favorable drug-polymer interactions, such as hydrogen bonding, which contribute to stability.[15]

    • Optimize Drug Loading: High drug loading can increase the tendency for recrystallization.[13] Experiment with lower drug-to-polymer ratios to ensure the polymer can effectively inhibit crystallization. A stability study of felodipine ASDs showed that a 20% drug loading was stable, while a 40% loading led to recrystallization.[13]

    • Select the Right Polymer: The choice of polymer is critical for the stability of the ASD.[5][17] Polymers with a high glass transition temperature (Tg) can help to reduce molecular mobility and prevent recrystallization.[12] Consider polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) and their various grades.

    • Control Environmental Factors: Store the ASDs under controlled temperature and humidity conditions. High humidity can act as a plasticizer, lowering the Tg of the system and increasing molecular mobility, which can lead to recrystallization.[13]

Issue 2: The in vitro dissolution rate of my ASD is not significantly better than the crystalline drug.

  • Underlying Cause: This could be due to several factors, including incomplete amorphization, poor wettability of the formulation, or the "parachute effect" where the supersaturated solution created by the ASD quickly precipitates back to the less soluble crystalline form.

  • Troubleshooting Steps:

    • Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity in your ASD. The presence of sharp peaks indicates that the drug has not been fully converted to its amorphous form.

    • Incorporate a Surfactant: The addition of a surfactant to the dissolution medium or the formulation itself can improve the wettability of the ASD and enhance the dissolution rate.[9]

    • Use a Precipitation Inhibitor: To maintain the supersaturated state, a precipitation inhibitor can be included in the formulation. Certain polymers can act as both the dispersion matrix and a precipitation inhibitor.

Troubleshooting Nanoparticle Formulations

Nanoparticle-based drug delivery systems offer a promising approach for enhancing the bioavailability of dihydropyridines.[18][19][20][21][22] However, challenges such as particle aggregation and potential toxicity need to be addressed.[23][24]

Issue 1: My nanoparticles are aggregating during storage.

  • Underlying Cause: Nanoparticles have a high surface area-to-volume ratio, which makes them thermodynamically unstable and prone to agglomeration to reduce their surface energy.[6]

  • Troubleshooting Steps:

    • Utilize Stabilizers: The addition of stabilizers, such as surfactants or polymers, is crucial to prevent aggregation. These stabilizers can provide either electrostatic or steric repulsion between the nanoparticles.[6]

    • Optimize Surface Chemistry: The surface of the nanoparticles can be functionalized with various molecules to improve stability and even target specific tissues.[25]

    • Control Storage Conditions: Lyophilization (freeze-drying) can be an effective method for long-term storage of nanoparticle formulations, provided a suitable cryoprotectant is used.

Issue 2: The drug loading in my nanoparticles is too low.

  • Underlying Cause: The efficiency of drug loading depends on the physicochemical properties of the drug and the nanoparticle matrix, as well as the preparation method used.

  • Troubleshooting Steps:

    • Optimize Formulation Parameters: Experiment with different drug-to-carrier ratios and the concentrations of other excipients.

    • Select an Appropriate Preparation Method: The choice of preparation method, such as nanoprecipitation, emulsification-solvent evaporation, or high-pressure homogenization, can significantly impact drug loading.[26]

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments relevant to enhancing the bioavailability of dihydropyridine-based drugs.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the dihydropyridine drug and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution.

  • Spray Drying: Set the parameters of the spray dryer, including the inlet temperature, spray rate, and atomization pressure. These parameters will need to be optimized for your specific drug-polymer system.

  • Powder Collection: The resulting powder is collected from the cyclone separator.

  • Secondary Drying: To remove any residual solvent, the collected powder should be further dried in a vacuum oven at a temperature below the glass transition temperature of the ASD.

Protocol 2: In Vitro Dissolution Testing

The development of a meaningful dissolution test for poorly soluble drugs is a significant challenge.[27][28]

  • Apparatus: Use a USP Apparatus 2 (paddle apparatus) or Apparatus 1 (basket apparatus).

  • Dissolution Medium: The choice of dissolution medium is critical. For poorly soluble drugs, it is often necessary to use a medium that is more biorelevant than simple buffers.[27] Consider using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), with the addition of surfactants (e.g., sodium lauryl sulfate) to achieve sink conditions.[29] The pH of the medium should be carefully selected within the physiological range of 1.2 to 6.8.[27]

  • Test Conditions: Set the paddle speed (e.g., 50 or 75 rpm) and the temperature (37 ± 0.5 °C).

  • Sampling: Withdraw samples at predetermined time points and replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: In Vivo Bioavailability Study

In vivo bioavailability studies are essential to confirm the effectiveness of a formulation strategy.[30][31]

  • Study Design: A common design is a single-dose, two-period, two-sequence crossover study in a suitable animal model (e.g., rats or dogs) or in healthy human volunteers.

  • Dosing: Administer the test formulation and a reference formulation (e.g., an aqueous suspension of the crystalline drug) to the subjects.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.

  • Plasma Analysis: Separate the plasma from the blood samples and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[32]

Section 4: Data Presentation and Visualization

Table 1: Comparison of Bioavailability Enhancement Strategies for Nifedipine
Formulation StrategyKey AdvantagesKey DisadvantagesExample Bioavailability Improvement
Solid Dispersion Significant increase in dissolution rate and extent.[3]Potential for recrystallization during storage.[12]Solid dispersions of nifedipine with polyethylene glycol (PEG) 6000 showed a marked increase in dissolution rate.[33]
Liposomal Formulation Can improve both solubility and membrane permeability.[4]More complex manufacturing process.A liposomal formulation of nifedipine increased its oral bioavailability by approximately 10-fold in rats.[4][34]
Mixed Hydrotropy Simple and cost-effective method.May require high concentrations of hydrotropic agents.A combination of hydrotropic agents significantly enhanced the aqueous solubility of nifedipine.[2]
Diagrams

Bioavailability_Enhancement_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation P1 Physicochemical Characterization (Solubility, pKa, LogP) F1 Amorphous Solid Dispersion (Spray Drying, HME) P1->F1 F2 Nanoparticle Formulation (Nanoprecipitation) P1->F2 F3 Lipid-Based Formulation (SEDDS) P1->F3 P2 Solid-State Characterization (PXRD, DSC, TGA) P2->F1 P2->F2 P2->F3 C1 In Vitro Dissolution Testing F1->C1 C2 Solid-State Stability (PXRD, DSC) F1->C2 F2->C1 C3 Particle Size Analysis F2->C3 F3->C1 I1 Pharmacokinetic Studies (Animal Model) C1->I1 C2->I1 C3->I1 I2 Bioavailability Assessment I1->I2

ASD_Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem ASD Recrystallization During Storage C1 Poor Drug-Polymer Miscibility Problem->C1 C2 High Drug Loading Problem->C2 C3 Environmental Stress (High T/RH) Problem->C3 S1 Assess Miscibility (DSC, FTIR) C1->S1 Investigate S2 Optimize Drug-Polymer Ratio C2->S2 Adjust S3 Control Storage Conditions C3->S3 Implement

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]

  • Characterizing Miscibility in Amorphous Solid Dispersions. (2012). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • Nanotechnology in Drug Delivery System: Commercial Potential and Regulatory Issues. (2025). Journal of Commercial Biotechnology. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Calcium-channel blocking and nanoparticles-based drug delivery for treatment of drug-resistant human cancers. (2014). PubMed. [Link]

  • Calcium-Channel Blocking and Nanoparticles-Based Drug Delivery for Treatment of Drug-Resistant Human Cancers. (2014). ResearchGate. [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2021). MDPI. [Link]

  • Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. (2018). European Society of Medicine. [Link]

  • Investigating crystallization tendency, miscibility, and molecular interactions of drug–polymer systems for the development of amorphous solid dispersions. (2016). Taylor & Francis Online. [Link]

  • Calcium-Channel Blocking and Nanoparticles-Based Drug Delivery for Treatment of Drug-Resistant Human Cancers. (2014). Taylor & Francis. [Link]

  • Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. (2022). Queen's University Belfast. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. (n.d.). Crystal Pharmatech. [Link]

  • Stability of Amorphous Solid Dispersion. (n.d.). ResearchGate. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. (2023). MDPI. [Link]

  • Enhancing nifedipine solubility for parenteral use. (2024). Aureate Labs. [Link]

  • Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. (2022). University of Huddersfield Press. [Link]

  • Full article: Calcium-Channel Blocking and Nanoparticles-Based Drug Delivery for Treatment of Drug-Resistant Human Cancers. (2014). Taylor & Francis. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). NIH. [Link]

  • A Liposomal Formulation for Improving Solubility and Oral Bioavailability of Nifedipine. (2020). NIH. [Link]

  • Overcoming Challenges in Nanoparticle-Based Drug Delivery. (n.d.). Open Access Journals. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). ResearchGate. [Link]

  • Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases. (2020). PMC. [Link]

  • Improving the Dissolution and Bioavailability of Nifedipine Using Solid Dispersions and Solubilizers. (2002). ResearchGate. [Link]

  • Effect of API-Polymer Miscibility and Interaction on the Stabilization of Amorphous Solid Dispersion: A Molecular Simulation Study. (2015). ACS Publications. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). FDA. [Link]

  • (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine (2022). (2022). SciSpace. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Pion Inc.. [Link]

  • Nanoparticle-Based Drug Delivery Systems: Advances and Challenges in Nanomedicine. (2024). Longdom Publishing SL. [Link]

  • Investigation and correlation of drug polymer miscibility and molecular interactions by various approaches for the preparation o. (2015). Ovid. [Link]

  • Statistical Analysis of Long-Term Physical Stability Testing of Amorphous Solid Dispersions. (2025). ResearchGate. [Link]

  • Understanding Bioavailability: Why It Matters in Drug Development. (2024). Colorcon. [Link]

  • Nanoparticles in Drug Delivery Systems: Challenges, Innovations, And Surface Modification for Targeted Therapeutics. (2025). Indus Journal of Bioscience Research. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press. [Link]

  • How to improve the bioavailability of a drug?. (2025). Patsnap Synapse. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Link]

  • Bioavailability - can we improve it?. (n.d.). Sygnature Discovery. [Link]

  • Drug Bioavailability: Complete Expert Guide. (2026). Ace Blend. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]

  • Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (n.d.). GMP Navigator. [Link]

  • Bioavailability and Bioequivalence in Drug Development. (2014). PMC - NIH. [Link]

Sources

optimizing the Suzuki-Miyaura arylation of N-alkylpyridones

Author: BenchChem Technical Support Team. Date: February 2026

An essential transformation in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction forges carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application to heteroaromatic systems, particularly the arylation of N-alkylpyridones, presents a unique set of challenges that can frustrate even experienced researchers. The inherent electronic properties of the pyridone ring, specifically the Lewis basic nitrogen atom, can lead to catalyst inhibition and other undesirable side reactions, a phenomenon often related to the broader "2-pyridyl problem".[2][3]

This technical support center provides a curated resource for scientists and drug development professionals to navigate the complexities of this reaction. Structured in a practical question-and-answer format, this guide offers field-proven insights, detailed troubleshooting protocols, and evidence-based optimization strategies to help you achieve consistent and high-yielding results.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is critical for effective troubleshooting.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the N-alkyl-halopyridone, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]

  • Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which forms a more nucleophilic "ate" complex with the boron species.[1]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle Figure 1. The Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (N-Alkyl-halopyridone) pd2_complex R¹-Pd(II)L₂-X (Pyridone Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base pd2_biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 R¹-R² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura arylation of N-alkylpyridones considered a challenging reaction?

The primary difficulty arises from the Lewis basic nitrogen atom within the pyridone ring, which can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the catalyst from the productive catalytic cycle.[2][7] Furthermore, 2-pyridyl boron reagents are known for their instability and propensity to undergo rapid protodeboronation (replacement of the boron group with a hydrogen atom), reducing the concentration of the active nucleophile.[8][9]

Q2: What is a standard set of starting conditions for this reaction?

For an initial screening experiment, a robust set of conditions is essential.

  • Catalyst: Pd(OAc)₂ or a pre-formed pre-catalyst like Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as RuPhos or SPhos is often a good starting point.[10][11]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is commonly used.[12]

  • Boron Source: An arylboronic acid or, for improved stability, its corresponding pinacol ester (Bpin).[4]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 ratio), is a conventional choice.[4][13]

  • Temperature: Typically between 80-110 °C.

Q3: Should I use a boronic acid or a boronic ester?

While boronic acids are often used, they can be susceptible to decomposition pathways like protodeboronation and homocoupling.[8] Boronic esters, particularly pinacol (Bpin) or MIDA esters, offer greater stability and are often preferred for challenging substrates or when reactions require prolonged heating.[4] The use of stable boronate derivatives can significantly improve reaction reproducibility and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving them.

Problem: Low or No Product Conversion
Q4: My reaction shows no conversion of the starting material. What are the most likely causes?

Complete reaction failure often points to a fundamental issue with one of the core components.

  • Cause 1: Inactive Catalyst. The palladium catalyst is the engine of the reaction. Pd(0) species are sensitive to oxygen.[14] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can sometimes fail.[4]

    • Solution:

      • Use Fresh Reagents: Ensure your palladium source and phosphine ligand are fresh and have been stored properly under an inert atmosphere.

      • Switch to a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed for reliable generation of the active Pd(0) species.

      • Verify Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) before heating.[15] Inadequate degassing can lead to oxidation and deactivation of the catalyst.[4]

  • Cause 2: Ineffective Base. The base is critical for activating the boronic acid for transmetalation.[1]

    • Solution:

      • Check Base Quality: Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity. Clumped or old base may be ineffective.

      • Increase Base Strength/Screen Alternatives: While K₂CO₃ is common, it can be ineffective for challenging substrates.[12] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Cause 3: Poor Reagent Quality.

    • Solution: Verify the purity of your N-alkyl-halopyridone and boronic acid via NMR or LC-MS. Impurities in the starting materials can sometimes poison the catalyst.

Problem: Formation of Significant Side Products
Q5: I'm observing a major byproduct from the homocoupling of my boronic acid. How can I minimize this?

Homocoupling (R²-R²) is often a result of oxygen in the reaction mixture, which can promote the oxidation of Pd(0) to Pd(II), a species that facilitates this side reaction.[4]

  • Solution 1: Rigorous Degassing. This is the most critical factor. Improve your degassing procedure to rigorously exclude oxygen from the reaction vessel.[14][15]

  • Solution 2: Use a Pd(0) Source. Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, which doesn't require an in-situ reduction step that can be complicated by side reactions.

  • Solution 3: Stoichiometry Control. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

Q6: My boronic acid is being consumed, but I'm getting the de-boronated arene instead of the desired product. What is happening?

This is protodeboronation, where a proton source (often water) cleaves the C-B bond. Heteroaryl boronic acids are particularly prone to this decomposition pathway.[2][8]

  • Solution 1: Use Anhydrous Conditions. If you are using a solvent/water mixture, switch to strictly anhydrous conditions. Use dry solvents and an anhydrous base (e.g., anhydrous K₃PO₄).

  • Solution 2: Employ a Stable Boronic Ester. As mentioned in Q3, switching from a boronic acid to a more stable pinacol (Bpin) or MIDA boronic ester is a highly effective strategy to mitigate protodeboronation.[8]

  • Solution 3: Modify the Base. In some cases, fluoride bases (e.g., KF or CsF) can be effective as they form highly reactive trifluoroborate salts in situ, which can undergo transmetalation more rapidly than the competing protodeboronation.

Problem: Catalyst Deactivation and Stalled Reactions
Q7: My reaction starts to form the product but then stops before completion. Why?

A stalled reaction is a classic sign of catalyst deactivation. For pyridone substrates, the most likely cause is poisoning of the palladium center by the lone pair on the pyridine nitrogen.[7] Catalyst aggregation to form inactive palladium black is another common issue.[16]

  • Solution 1: Change the Ligand. This is the most powerful tool for overcoming catalyst poisoning. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) are designed to solve this problem.[11][17] Their steric bulk creates a protective pocket around the palladium center, preventing inhibitory coordination from the pyridone nitrogen while still allowing the catalytic cycle to proceed.[17]

  • Solution 2: Use Additives. In some cases, Lewis acid additives have been shown to coordinate to the Lewis basic sites on heteroaryl substrates, preventing them from poisoning the palladium catalyst.[7] This is an advanced strategy that requires careful screening.

  • Solution 3: Lower the Temperature. High temperatures can accelerate catalyst decomposition pathways. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Optimization Workflow and Protocols

Parameter Optimization Summary

When troubleshooting, it is best to change one variable at a time. The table below summarizes key parameters and their impact.

ParameterStandard ChoiceAlternative OptionsRationale for Change
Pd Source Pd(OAc)₂ / Pd₂(dba)₃Pd(PPh₃)₄, Buchwald Pre-catalystsTo ensure efficient generation of active Pd(0) and improve air stability.[4]
Ligand PPh₃ (less effective)RuPhos, SPhos, XPhos (highly recommended)Bulky, electron-rich ligands prevent catalyst poisoning by the pyridone nitrogen and accelerate reductive elimination.[11][17]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃ , KFStronger bases are often required to facilitate the transmetalation of electron-poor or sterically hindered partners.[12]
Solvent Dioxane/H₂O, TolueneDMF, THF, 2-MeTHF (anhydrous)Solvent polarity can significantly impact reaction rates and selectivity. Anhydrous conditions can prevent protodeboronation.[18][19]
Boron Reagent Arylboronic AcidArylboronic Pinacol Ester (Bpin), MIDA EsterTo increase stability against protodeboronation and improve handling/reproducibility.[8]
Logical Troubleshooting Workflow

When a reaction fails, a structured approach to optimization is more effective than random screening.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Reaction Fails (Low/No Yield) check_reagents Step 1: Verify Reagents - Purity of Starting Materials - Activity of Catalyst/Base - Dryness of Solvent start->check_reagents check_setup Step 2: Check Setup - Inert Atmosphere (Degassing) - Correct Temperature - Sufficient Stirring check_reagents->check_setup rescreen Re-run Baseline Condition check_setup->rescreen optimize_ligand Step 3: Optimize Ligand Screen Bulky Ligands (RuPhos, SPhos, XPhos) rescreen->optimize_ligand Still Fails success Success! rescreen->success Works optimize_base Step 4: Optimize Base Try K₃PO₄ or Cs₂CO₃ optimize_ligand->optimize_base optimize_solvent Step 5: Optimize Solvent Try Anhydrous Conditions or screen other solvents (THF, DMF) optimize_base->optimize_solvent optimize_solvent->success Improved

Caption: A systematic workflow for troubleshooting a failed N-alkylpyridone arylation.

General Experimental Protocol

This protocol provides a starting point for the arylation of a halo-N-alkylpyridone with an arylboronic acid.

Materials:

  • Halo-N-alkylpyridone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (10 mol%)

  • K₃PO₄ (powdered, dried) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-N-alkylpyridone (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃ (2.5 mol%) and RuPhos (10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkyl-arylpyridone product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. [Link]

  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • NIH. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. Effect of the solvent on the reaction progress of Suzuki-Miyaura... [Link]

  • NIH. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • PubMed. Iron-mediated direct Suzuki-Miyaura reaction: a new method for the ortho-arylation of pyrrole and pyridine. [Link]

  • NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

  • ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and Nifedipine: A Hypothetical Evaluation Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Drug Development

In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers represent a cornerstone in the management of hypertension and angina. Nifedipine, a prototypical member of this class, has been extensively studied and utilized clinically for decades. This guide provides a comparative analysis of the well-established drug, nifedipine, and a structurally related but pharmacologically uncharacterized compound, 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Due to the absence of published experimental data for this compound, this analysis will take a unique approach. We will first delve into the established pharmacology of nifedipine and the critical structure-activity relationships (SAR) that govern the activity of dihydropyridine calcium channel blockers. Subsequently, we will apply these principles to the structure of this compound to postulate its potential biological activity, or lack thereof. Finally, we will outline a comprehensive experimental workflow to empirically test these hypotheses, providing a roadmap for researchers interested in the evaluation of novel dihydropyridine derivatives.

Structural and Mechanistic Overview

Chemical Structures

A comparative look at the chemical structures of nifedipine and this compound reveals both similarities in the core dihydropyridine ring and critical differences in their substituent groups.

CompoundChemical StructureMolecular FormulaMolecular Weight
Nifedipine C₁₇H₁₈N₂O₆346.3 g/mol [1]
This compound C₈H₉NO₃167.16 g/mol
Mechanism of Action: The Case of Nifedipine

Nifedipine is a well-characterized L-type calcium channel blocker.[2][3] Its primary therapeutic effects stem from its ability to inhibit the influx of extracellular calcium ions through the slow L-type calcium channels in vascular smooth muscle and cardiac muscle.[4] This inhibition leads to a cascade of physiological responses:

  • Vascular Smooth Muscle Relaxation: By blocking calcium entry into vascular smooth muscle cells, nifedipine causes vasodilation, particularly in the peripheral arterioles. This leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[4]

  • Coronary Artery Dilation: Nifedipine also dilates the coronary arteries, which increases blood flow to the myocardium. This effect is particularly beneficial in the treatment of angina.[4]

  • Reduced Cardiac Workload: The reduction in peripheral resistance (afterload) decreases the workload on the heart, leading to a decrease in myocardial oxygen demand.

The interaction of nifedipine with the L-type calcium channel is highly specific and is governed by key structural features of the dihydropyridine molecule.

cluster_0 Nifedipine Action Nifedipine Nifedipine L-type Calcium Channel L-type Calcium Channel Nifedipine->L-type Calcium Channel Binds to and blocks Calcium Influx Inhibition Calcium Influx Inhibition L-type Calcium Channel->Calcium Influx Inhibition Leads to Vascular Smooth Muscle Vascular Smooth Muscle Calcium Influx Inhibition->Vascular Smooth Muscle Acts on Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Results in Reduced Peripheral Resistance Reduced Peripheral Resistance Vasodilation->Reduced Peripheral Resistance Lowered Blood Pressure Lowered Blood Pressure Reduced Peripheral Resistance->Lowered Blood Pressure

Mechanism of action of Nifedipine.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Comparison

The biological activity of dihydropyridine calcium channel blockers is intricately linked to their chemical structure. Decades of research have established key SAR principles for this class of compounds.[5][6]

Key SAR Features for Dihydropyridine Calcium Channel Blockers:

  • 1,4-Dihydropyridine Ring: This core structure is essential for activity.

  • Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are optimal for activity.

  • Substituent at C4: A substituted phenyl ring is crucial for high potency. The nature and position of the substituent on the phenyl ring influence activity and selectivity.

  • Ester Groups at C3 and C5: Ester functionalities at these positions are critical for antagonistic activity. The nature of the ester groups can affect the pharmacokinetic properties of the molecule.

  • Nitrogen at Position 1: The nitrogen atom in the dihydropyridine ring is generally unsubstituted.

Nifedipine: A Textbook Example of Favorable SAR

Nifedipine's structure aligns perfectly with the established SAR for potent L-type calcium channel antagonism:

  • It possesses the essential 1,4-dihydropyridine ring .

  • It has methyl groups at C2 and C6 .

  • A 2-nitrophenyl group at C4 provides the necessary steric and electronic properties for strong binding.

  • Crucially, it has methyl ester groups at both C3 and C5 .

This compound: A Predicted Lack of Activity

When we analyze the structure of this compound based on the same SAR principles, several significant deviations suggest a lack of significant calcium channel blocking activity:

  • Absence of a C4-Aryl Group: This is arguably the most critical deviation. The lack of a substituted phenyl ring at the C4 position removes a key interaction domain with the L-type calcium channel receptor. This feature is considered a fundamental requirement for the high affinity of dihydropyridine antagonists.[6]

  • Carboxylic Acid at C2: The presence of a carboxylic acid group at the C2 position, instead of a small alkyl group, is a major structural alteration. Furthermore, the critical ester functionalities are absent from the C3 and C5 positions. Instead, there is a carboxylic acid at C2. This change dramatically alters the electronic and steric profile of the molecule in a region known to be important for activity.

  • Oxo Group at C4: The presence of a ketone (oxo group) at C4 further differentiates it from the classical dihydropyridine scaffold of nifedipine.

Hypothetical Comparison Summary:

Structural FeatureNifedipineThis compoundPredicted Impact on Activity
1,4-Dihydropyridine Core PresentPresentEssential for the general class
C2, C6 Substituents Methyl groupsMethyl groupsFavorable for activity
C4 Substituent 2-Nitrophenyl groupOxo groupCritical Negative Impact: Loss of essential binding interactions
C3, C5 Substituents Methyl estersNone (Carboxylic acid at C2)Critical Negative Impact: Loss of essential ester functionalities

Based on this SAR analysis, it is highly probable that This compound will not exhibit significant L-type calcium channel blocking activity and is therefore unlikely to share the pharmacological profile of nifedipine.

Proposed Experimental Workflow for Pharmacological Characterization

To empirically validate the predictions made from the SAR analysis, a systematic experimental evaluation is necessary. The following sections detail a comprehensive workflow to characterize the potential cardiovascular activity of this compound, using nifedipine as a positive control.

cluster_1 Experimental Workflow cluster_2 In Vivo Evaluation Start Start In_Vitro_Assays In_Vitro_Assays Start->In_Vitro_Assays Electrophysiology Electrophysiology In_Vitro_Assays->Electrophysiology Vasodilation_Assay Vasodilation_Assay In_Vitro_Assays->Vasodilation_Assay In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data_Analysis Electrophysiology->Data_Analysis Vasodilation_Assay->Data_Analysis Hypertensive_Animal_Model Hypertensive_Animal_Model In_Vivo_Studies->Hypertensive_Animal_Model Hypertensive_Animal_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Proposed experimental workflow.
In Vitro Evaluation

Objective: To directly measure the effect of the test compound on L-type calcium currents in isolated cardiomyocytes.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [7][8][9]

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig).

  • Recording Setup: Utilize a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Internal): Prepare a solution containing Cs⁺ to block K⁺ currents and EGTA to buffer intracellular Ca²⁺.

  • External Solution: Use a Tyrode's solution containing a high concentration of Ca²⁺ (e.g., 2 mM).

  • Whole-Cell Configuration: Establish a gigaseal between the patch pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents (ICa,L).

  • Compound Application:

    • Record baseline ICa,L.

    • Perfuse the cell with increasing concentrations of this compound and nifedipine (as a positive control).

  • Data Analysis:

    • Measure the peak ICa,L at each concentration.

    • Construct concentration-response curves and calculate the IC₅₀ value (the concentration that inhibits 50% of the current).

Expected Outcome: Nifedipine will exhibit a potent, concentration-dependent inhibition of ICa,L with a low IC₅₀ value. It is hypothesized that this compound will show little to no inhibition of ICa,L at physiologically relevant concentrations.

Objective: To assess the ability of the test compound to induce relaxation in pre-constricted arterial smooth muscle.

Methodology: Isolated Tissue Bath Assay [10][11]

  • Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Tension Recording: Connect the aortic rings to isometric force transducers to record changes in tension.

  • Pre-constriction: Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (KCl) (e.g., 60 mM) or phenylephrine.

  • Compound Application:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound and nifedipine (positive control) to the organ bath.

  • Data Analysis:

    • Measure the relaxation response at each concentration as a percentage of the pre-constriction.

    • Construct concentration-response curves and determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Expected Outcome: Nifedipine will cause a concentration-dependent relaxation of the pre-constricted aortic rings. It is predicted that this compound will have a minimal, if any, relaxant effect.

In Vivo Evaluation

Objective: To determine the effect of the test compound on blood pressure in a living organism.

Methodology: Spontaneously Hypertensive Rat (SHR) Model [2][12][13][14]

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.

  • Blood Pressure Monitoring:

    • Non-invasive: Utilize the tail-cuff method for repeated blood pressure measurements.

    • Invasive (for continuous monitoring): Implant radiotelemetry devices for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals.

  • Drug Administration: Administer this compound and nifedipine (positive control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

  • Data Collection: Measure systolic blood pressure, diastolic blood pressure, and heart rate at baseline and at multiple time points after drug administration.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate between the treatment groups and the vehicle control group.

    • Determine the dose-response relationship for any observed effects.

Expected Outcome: Nifedipine will produce a significant, dose-dependent reduction in blood pressure in SHRs. Based on the SAR analysis and predicted lack of in vitro activity, this compound is not expected to have a significant antihypertensive effect.

Conclusion

While nifedipine stands as a classic example of a dihydropyridine calcium channel blocker with a structure optimized for potent L-type calcium channel antagonism, a thorough SAR analysis of this compound strongly suggests that it lacks the key structural motifs required for this activity. The absence of a C4-aryl group and the critical C3/C5 ester functionalities are predicted to render this compound inactive as a calcium channel blocker.

The proposed experimental workflow provides a rigorous and systematic approach to test this hypothesis. The combination of in vitro electrophysiology and vasodilation assays, along with in vivo studies in a hypertensive animal model, will definitively elucidate the pharmacological profile of this compound and provide a clear, data-driven comparison to nifedipine. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of novel dihydropyridine derivatives, emphasizing the importance of a strong grounding in structure-activity relationships to guide drug discovery efforts.

References

  • Greentech Bioscience. Animal Models of Hypertension. Greentech Bioscience Preclinical CRO Services. Accessed January 20, 2026.
  • Triggle DJ. 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Mol Pharmacol. 2003;64(3):531-536.
  • International Journal of Pharmaceutical Research and Applications. A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA. 2025;10(2):472-483.
  • Gupta S, Sharma S, Singh S, et al. Animal models of hypertension and effect of drugs. Indian J Pharmacol. 2003;35:145-155.
  • Vithalkar M. Animal Models for anti-hypertensive Drugs. Slideshare. Published online 2022.
  • Pandey A, S. K. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. J Clin Exp Cardiolog. 2015;6(11):1-8.
  • Rauha JP, Vuorela H, Kähkönen M, et al. Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine. 1997;4(2):167-180.
  • Celik G, Duzgun A, Ulgen K. Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biol Pharm Bull. 2005;28(8):1378-1383.
  • Rojas-Carrillo A, Rivera-Pérez C, Hernández-Luis F, et al.
  • Triggle DJ, Rampe D. 1,4-Dihydropyridine activators and antagonists: structural and functional distinctions. Trends Pharmacol Sci. 1989;10(12):507-511.
  • Yamazaki H, Kanaoka T, Iwatani K, et al. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorg Med Chem Lett. 2006;16(4):798-802.
  • Lunkad A. SAR of Dihydropyridines / SAR of Nifedipine. YouTube. Published July 3, 2024.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4485, Nifedipine. [Link]. Accessed January 20, 2026.

  • Linz KW, Meyer R. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. J Physiol. 1998;513(Pt 2):425-442.
  • Schwartz A, Grupp IL, Grupp G, Williams JS, Vaghy PL. Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations. Biochem Biophys Res Commun. 1984;125(1):387-394.
  • Ouardouz M, Goutieres M, Diochot S, et al. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells. J Physiol. 1993;463:367-389.
  • Ferreira I, Pinho M, Roriz M, et al. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. EPMA J. 2022;13(2):295-322.
  • Habtemariam S. What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?
  • Khedkar SA, Auti PB. 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini Rev Med Chem. 2014;14(3):282-290.
  • O'Neill K, Wilson H, Török K. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Antioxidants (Basel). 2020;9(11):1108.
  • Hagiwara N, Tsuchida K, Yamazaki T, et al. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. Arzneimittelforschung. 1987;37(12):1348-1352.
  • REPROCELL. Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. [Link]. Accessed January 20, 2026.

  • Lu HR, Liu G, An W, et al.
  • Godfraind T. Discovery and Development of Calcium Channel Blockers. Front Pharmacol. 2017;8:286.
  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]. Accessed January 20, 2026.

  • Stenzel KH, Böhm M, Experimental investigations on the antidotal treatment of nifedipine overdosage. J Toxicol Clin Toxicol. 1985;23(4-6):363-375.
  • Tomiyama H, Yamashina A. Assessment of endothelium-independent vasodilation: From methodology to clinical perspectives. J Cardiol. 2010;56(1):1-7.
  • Scientifica. Patch clamp techniques for investigating neuronal electrophysiology. Published March 10, 2020. [Link]. Accessed January 20, 2026.

  • Dr.Oracle. What is the drug class of Nifedipine (Calcium Channel Blocker)? Published March 28, 2025.
  • The Scientist. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Published September 12, 2024.
  • Patsnap Synapse. What is the mechanism of Nifedipine? Published July 17, 2024.
  • Li D, Li X, Liu X, et al. New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker.
  • Iantorno M, Campia U, Di Daniele N, et al. Nitroglycerine-Induced Vasodilation for Assessment of Vascular Function. Arterioscler Thromb Vasc Biol. 2013;33(5):1113-1119.
  • Siddiqui WJ, Koirala J. Nifedipine. In: StatPearls [Internet]. Treasure Island (FL)
  • Christianson E. Nifedipine Pharmacology. YouTube. Published June 5, 2025.
  • Science.gov. nifedipine: Topics by Science.gov. [Link]. Accessed January 20, 2026.

  • Thijssen D, Black M, Pyke K, et al. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline. Am J Physiol Heart Circ Physiol. 2011;300(1):H2-H12.
  • Okura T, Higaki J, Ogihara T, et al. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic-pharmacodynamic analyses. J Pharmacol Sci. 2012;118(2):220-228.
  • Malhi DS, Singh K, Al-Zaben MI, et al. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. 2022;7(18):15647-15657.
  • Baškovč J, Dahmann G, Golobič A, et al. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Comb Sci. 2012;14(9):513-519.

Sources

A Comparative Guide to the Structure-Activity Relationships of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously associated with a class of L-type calcium channel blockers used in treating cardiovascular diseases.[1] However, the versatility of the DHP core extends far beyond this initial application, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, nuanced subset: derivatives of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, moving beyond a simple catalog of compounds to explain the causal relationships between molecular architecture and biological function. By synthesizing data from numerous studies, this guide will serve as a critical resource for researchers and professionals engaged in the design and development of novel therapeutics based on this promising chemical framework.

Core Molecular Scaffold: An Analysis of the Foundational Structure

The parent structure, this compound, possesses a unique arrangement of functional groups that dictates its chemical behavior and potential for biological interactions. The key features include the foundational 1,4-dihydropyridine ring, N-methylation, a C2-carboxylic acid, a C4-keto group, and a C6-methyl group. Understanding the role of each component is paramount to rationally designing potent and selective derivatives.

Caption: Core structure of this compound.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of DHP derivatives is exquisitely sensitive to their substitution patterns. The following sections deconstruct the SAR based on modifications at key positions of the scaffold.

Pillar 1: The Indispensable 1,4-Dihydropyridine Ring

The integrity of the 1,4-DHP ring is the most critical factor for the biological activity of this class of compounds.[5] Aromatization of the ring to form the corresponding pyridine derivative, or its complete reduction, typically results in a significant loss or complete abolishment of activity. This suggests the specific geometry and electronic nature of the partially saturated ring are essential for proper orientation and binding to biological targets.

Pillar 2: Substitutions at Key Positions
  • Position 1 (Nitrogen): The presence of a substituent on the ring nitrogen is generally required. While the parent scaffold features a methyl group, variations at this position can modulate activity and selectivity. In many DHP series, larger or more complex N-substituents can influence pharmacokinetic properties.

  • Position 2 (Carboxylic Acid): The carboxylic acid group is a key modulator of activity, likely serving as a hydrogen bond donor or acceptor.

    • Esterification/Amidation: Conversion of the carboxylic acid to an ester or amide is a common prodrug strategy to improve cell permeability and oral bioavailability. The specific nature of the ester or amide can have a profound impact. For instance, studies on related DHP carboxylic acids have shown that their conversion to amides can furnish compounds with potent cytotoxic activity against cancer cell lines.[6][7][8]

  • Positions 3 and 5: While the core scaffold is unsubstituted at these positions, they represent prime targets for modification. In classic DHP calcium channel blockers, the presence of ester groups at both C3 and C5 is a determinant of cardiovascular activity.[1][9][10] The introduction of other functional groups, such as amides or dihydrazine carbothioamides, has been shown to enhance anti-inflammatory properties in other DHP series.[11]

  • Position 4 (Oxo Group and C4-Substituents):

    • The 4-Oxo Functionality: The ketone at C4 is a significant feature, distinguishing this scaffold from the classic Hantzsch DHPs. It can act as a hydrogen bond acceptor, which may be crucial for binding to specific enzyme or receptor targets.

    • The Classic 4-Aryl Alternative: For comparative purposes, it is essential to consider the SAR of traditional 1,4-DHPs, where a substituted phenyl ring at the C4 position is optimal for calcium channel blocking activity.[5][9][10] The type and position of substituents on this aryl ring fine-tune the potency and selectivity. This highlights a major divergence point for drug design: the 4-oxo functionality of our core scaffold directs its derivatives towards different biological targets compared to the 4-aryl DHPs.

  • Position 6 (Methyl Group): The C6-methyl group contributes to the overall lipophilicity and steric profile of the molecule. While less explored than other positions, modifications here could influence target binding and metabolic stability.

SAR_Relationships cluster_scaffold Core Scaffold Core 1,4-DHP Ring Activity Biological Activity (Potency & Selectivity) Core->Activity Essential for Activity N1 N1-Methyl PK Pharmacokinetics (Absorption, Stability) N1->PK C2 C2-Carboxylic Acid C2->Activity Ester/Amide alters potency C2->PK Prodrug potential C4 C4-Oxo Group C4->Activity H-Bond Acceptor C6 C6-Methyl C6->PK C3_C5 C3/C5-Unsubstituted C3_C5->Activity Prime site for modulation

Caption: Logical relationships in the SAR of the DHP scaffold.

Comparative Analysis of Biological Activities

Derivatives of the 4-oxo-dihydropyridine and related DHP carboxylic acid scaffolds have been investigated for a range of therapeutic applications. The table below summarizes key findings and provides a comparative overview.

Biological ActivityKey Structural Features & SAR InsightsRepresentative Data/ObservationsCitations
Anticancer / Cytotoxic Conversion of the carboxylic acid moiety to various amides or esters is a common strategy. The nature of the substituent on the amide/ester is critical for potency.Novel dihydropyridine carboxylic acid derivatives showed potent cytotoxic activity against the HCT-15 colon cancer cell line, with IC50 values as low as 7.94 µM .[2][6][8][12]
Antiviral The DHP scaffold has shown promise against various viruses. Modifications at the C3 and C5 positions with ester groups, sometimes bearing sodium carboxylate functionalities, have been explored.Derivatives have been investigated for activity against influenza virus and Hepatitis C virus (HCV). Acridone-4-carboxylic acid derivatives (a related scaffold) inhibited HCV NS3 helicase with IC50 values from 3 µM to 20 µM .[13][14][15]
Antibacterial Broad-spectrum activity has been observed. Some derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.Certain 1,4-DHP derivatives inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 3.1-6.2 µg/mL .[2][4][16]
TGF-β Inhibition A novel mechanism for some DHPs. Activity is highly stereoselective, with the (+)-enantiomer often being significantly more potent. Increased lipophilicity of the C3-ester group enhances inhibitory activity.B-annulated 1,4-DHPs have been identified as inhibitors of TGF-β signaling, with some compounds showing IC50 values in the nanomolar range (e.g., 170 nM) .[17]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of a 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide Derivative

This protocol describes a common synthetic route involving a Hantzsch-like condensation followed by functional group manipulation.

Synthesis_Workflow start Starting Materials: - Methyl acetoacetate - Substituted Aldehyde - Methyl-3-aminocrotonate step1 Step 1: Hantzsch Condensation Reflux in isopropanol for 5 hours. start->step1 intermediate1 Intermediate: Methyl 4-(R-phenyl)-2,6-dimethyl-1,4- dihydropyridine-3,5-dicarboxylate step1->intermediate1 step2 Step 2: Selective Hydrolysis Use of a suitable base (e.g., KOH) to hydrolyze one ester group. intermediate1->step2 intermediate2 Intermediate: Carboxylic acid derivative step2->intermediate2 step3 Step 3: Amide Coupling Use coupling agents (e.g., HATU, EDCI) with a primary/secondary amine (R₂-NH₂). intermediate2->step3 final_product Final Product: 1,4-Dihydropyridine-carboxamide derivative step3->final_product

Caption: General workflow for the synthesis of DHP-carboxamides.

Step-by-Step Procedure:

  • Condensation: To a solution of a substituted benzaldehyde (0.1 mol) and an N-substituted acetoacetamide (0.1 mol) in isopropyl alcohol (20 mL), add methyl-3-aminocrotonate (0.1 mol).[7]

  • Reflux: Heat the mixture to reflux and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4-dihydropyridine derivative.[7]

  • Hydrolysis (if necessary): To obtain the carboxylic acid, the corresponding ester is selectively hydrolyzed using one equivalent of potassium hydroxide in a methanol/water mixture.

  • Amidation: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents like HATU or EDCI/HOBt in an aprotic solvent like DMF.

Protocol 2: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess the metabolic activity of cells and is a standard initial screening for cytotoxic potential.

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Cisplatin (positive control).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Conclusion and Future Perspectives

The this compound scaffold represents a rich and versatile platform for the development of novel therapeutic agents. The SAR analysis reveals that while the 1,4-DHP ring is a constant prerequisite for activity, the functional groups at the C2, C3, and C5 positions are the primary drivers for modulating potency and selectivity across different biological targets.

The conversion of the C2-carboxylic acid into a diverse array of amides and esters stands out as a particularly fruitful strategy for generating potent anticancer agents. Furthermore, the exploration of novel substitutions at the C3 and C5 positions, moving away from the traditional esters of cardiovascular drugs, opens avenues for developing agents with unique mechanisms of action, such as the inhibition of TGF-β signaling.

Future research should focus on:

  • Expanding Chemical Diversity: Systematically exploring a wider range of substituents at all modifiable positions to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand the basis of their activity and selectivity.

  • Stereochemistry: For derivatives with chiral centers (typically at C4), separating and evaluating individual enantiomers is critical, as biological activity is often confined to a single stereoisomer.[17]

  • Pharmacokinetic Profiling: Optimizing lead compounds for improved metabolic stability, bioavailability, and reduced off-target toxicity to advance them toward clinical development.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to rationally design the next generation of DHP-based therapeutics to address a multitude of unmet medical needs.

References

  • Pharmacy 180. (n.d.). SAR of Dihydropyridines - Antianginals. Retrieved from [Link]

  • Fiszer-Maliszewska, L., et al. (1985). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Retrieved from [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481. Retrieved from [Link]

  • Yamamoto, T., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Journal of Chemical Information and Modeling, 62(19), 4581-4607. Retrieved from [Link]

  • Yamada, S., et al. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27. Retrieved from [Link]

  • Triggle, D. J., et al. (1997). 4-Isoxazolyl-1,4-dihydropyridines: biological, theoretical, and structural studies. PubMed. Retrieved from [Link]

  • Willems, E., et al. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. ACS Medicinal Chemistry Letters, 3(11), 923-928. Retrieved from [Link]

  • Fiszer-Maliszewska, L., et al. (1985). Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. Retrieved from [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 106-114. Retrieved from [Link]

  • Datar, P. A., et al. (n.d.). 2DQSAR of novel 1,4-dihydropyridine derivative blocking n-type - calcium channels. ResearchGate. Retrieved from [Link]

  • Martínez, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(21), 6432. Retrieved from [Link]

  • Oniga, S., et al. (2011). Synthesis of new unsymmetrical 1,4- dihydropyridine derivatives as potential anticancer agents. ResearchGate. Retrieved from [Link]

  • Martínez, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PubMed Central. Retrieved from [Link]

  • Sharma, U., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15481-15490. Retrieved from [Link]

  • Rada, B., et al. (1971). Inhibition of virus multiplication by some derivatives of pyridine- and pyrazinecarboxylic acid. Acta Virologica, 15(4), 326-328. Retrieved from [Link]

  • Chout, P. V., et al. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. Heterocycles, 95(1), 587-592. Retrieved from [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of 1,4-dihydropyridine possessing antiviral efficacy.
  • Liu, Y., et al. (2023). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Stankiewicz-Drogon, A., et al. (2008). New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. Bioorganic & Medicinal Chemistry, 16(19), 8846-8852. Retrieved from [Link]

  • Putz, M. V., & Duda-Seiman, D. M. (2022). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. MDPI. Retrieved from [Link]

  • Balachandran, C., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PubMed Central. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

  • Barakat, L. A. A., et al. (2023). In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. Future Medicinal Chemistry, 15(24), 2289-2307. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antioxidant activity of various dihydropyridine (DHP) derivatives. Moving beyond their well-documented roles as calcium channel blockers, we delve into the structural nuances and mechanistic underpinnings that define their capacity to combat oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant potential of this versatile chemical scaffold.

Introduction: Dihydropyridines Beyond Vasodilation

1,4-Dihydropyridines (DHPs) are a cornerstone in cardiovascular therapy, primarily recognized for their function as L-type calcium channel blockers.[1] This action elicits smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[1] However, a growing body of evidence reveals a compelling secondary function: potent antioxidant activity.[2] This dual functionality is of significant interest, as oxidative stress is a key pathological driver in many cardiovascular and neurodegenerative diseases.[3]

The antioxidant properties of DHPs are structurally intrinsic, bearing a close resemblance to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH).[4] This allows them to participate in redox reactions, neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage.[2][3] Understanding the structure-activity relationships (SAR) that govern this antioxidant capacity is crucial for designing next-generation therapeutics that can simultaneously address hemodynamic and oxidative stress-related pathologies.

The Core Mechanism: Hydrogen Donation and Radical Scavenging

The primary antioxidant mechanism of 1,4-dihydropyridine derivatives is their ability to act as hydrogen donors. The nitrogen atom in the DHP ring and the C-4 hydrogen are key to this activity. The DHP molecule can donate a hydrogen atom to a free radical, effectively neutralizing it. This process results in the oxidation of the dihydropyridine ring to its more stable aromatic pyridine form.[5]

This electron-donating capacity is the foundation for their ability to inhibit free radical chain reactions, such as lipid peroxidation, which is a major cause of cellular membrane damage.[6] Several DHP-based calcium antagonists, including nifedipine, lacidipine, and amlodipine, have been shown to protect low-density lipoproteins (LDL) from oxidation, a critical step in the development of atherosclerosis.[5][6]

Antioxidant Mechanism of Dihydropyridines DHP 1,4-Dihydropyridine (Reduced Form) Pyridine Pyridine Derivative (Oxidized, Stable Form) DHP->Pyridine H• Donation Radical Free Radical (R•) Neutral Neutralized Molecule (RH) Radical->Neutral Radical Quenched

Caption: General mechanism of free radical scavenging by a 1,4-dihydropyridine derivative.

Comparative Antioxidant Activity: A Structure-Function Analysis

The antioxidant potency of DHP derivatives is not uniform; it is highly dependent on the nature and position of substituents on the molecular scaffold. Key structural features that influence activity include the groups attached to the phenyl ring at the C-4 position and the ester groups at the C-3 and C-5 positions.[7][8]

Structure-Activity Relationship (SAR) Insights:
  • Substitution at C-4 Phenyl Ring: The presence of an aryl group at the C-4 position is considered essential for optimal activity.[7] Studies have shown that derivatives with electron-donating groups (e.g., methoxy) on this aromatic ring exhibit higher antioxidant values compared to those with electron-withdrawing groups.[4]

  • Ester Groups at C-3 and C-5: The ester functional groups at these positions are critical for optimizing activity.[8] The type of ester can influence the molecule's lipophilicity, which in turn affects its interaction with cellular membranes and its ability to scavenge lipid-based radicals.[9]

  • Substituents at C-2 and C-6: Small alkyl groups, typically methyl groups, at these positions are important for maintaining the DHP ring's conformation and thereby its hydrogen-donating ability.[8]

Performance of Specific DHP Derivatives:

The choice of experimental model is critical, as the measured antioxidant activity can vary significantly. For instance, one study found lacidipine and lercanidipine significantly reduced ROS formation in endothelial cells, while amlodipine and nifedipine had no effect in the same assay.[10] Conversely, another study using a different model of hyperglycemia-induced ROS in endothelial cells found nifedipine to be the most potent antioxidant.[9] This underscores the importance of using multiple, physiologically relevant assays for a comprehensive evaluation.

Below is a summary of findings from various studies.

Dihydropyridine DerivativeAssay(s) UsedKey FindingsReference(s)
Lacidipine ROS formation in BAECsShowed the most significant reduction in ROS formation compared to other tested DHPs; effect was much more evident than lercanidipine.[6][10]
Lercanidipine ROS formation in BAECsSignificantly reduced ROS formation, but to a lesser extent than lacidipine.[10]
Nifedipine ROS in endothelial cells, LDL oxidationFound to be a more potent antioxidant than other DHPs in a model of hyperglycemia-induced ROS. Effective at reducing LDL oxidation.[5][9]
Amlodipine, Nimodipine ROS formation in BAECsHad no effect on ROS formation in this specific assay.[10]
Derivatives 6a, 6c, 6d β-carotene/linoleic acidPossessed potent antioxidant activity (RAA of 71%, 80%, and 78% respectively), higher than L-ascorbic acid (49%). These compounds featured electron-donating or halogen groups on the C-4 phenyl ring.[4]

BAECs: Bovine Aortic Endothelial Cells; RAA: Relative Antioxidant Activity; ROS: Reactive Oxygen Species.

Experimental Guide: Assessing Antioxidant Capacity

A multi-faceted approach is required to fully characterize the antioxidant potential of a novel compound.[11] Several standardized in vitro assays are commonly employed, each with a distinct chemical principle.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical.[12][13] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+). It is versatile as the radical is soluble in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic compounds.[14]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.[15][16]

Antioxidant Assay Workflow prep_radical Prepare Radical Solution (e.g., DPPH in Methanol) mix Mix DHP Sample/Standard with Radical Solution prep_radical->mix prep_sample Prepare DHP Sample Dilutions & Standard (e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes at RT) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Scavenging Activity and Determine IC50 Value measure->calculate

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dihydropyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of analytical methodologies for the quantification of dihydropyridines, a critical class of calcium channel blockers. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. Instead, this document is structured to provide a logical framework for selecting and cross-validating analytical methods, grounded in both regulatory expectations and practical, field-proven insights. Every recommendation and protocol herein is designed as a self-validating system, ensuring the integrity and reproducibility of your results.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the successful transfer of an analytical method between laboratories—a process known as inter-laboratory cross-validation—is a cornerstone of data integrity and regulatory compliance.[1] This documented process ensures that a validated analytical procedure yields consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2] Cross-validation is not merely a procedural formality; it is a scientific necessity that confirms the robustness and reproducibility of a method under varied conditions.[2] This is particularly crucial for widely prescribed therapeutics like dihydropyridines, where accurate quantification directly impacts pharmacokinetic studies, formulation development, and quality control.[3]

This guide will navigate the nuances of cross-validating analytical methods for dihydropyridine quantification, with a focus on two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

Strategic Approaches to Analytical Method Transfer

The selection of a cross-validation strategy is a critical decision, influenced by the method's complexity, the receiving laboratory's experience, and the drug's developmental stage.[1] The primary approaches are:

  • Comparative Testing: This is the most frequently employed method, where the transferring and receiving laboratories analyze identical, homogenous batches of samples.[1] The resulting data are then statistically compared against pre-defined acceptance criteria. This approach is ideal when the method has been thoroughly validated at the transferring site.[1]

  • Co-validation: In this collaborative approach, the receiving laboratory actively participates in the validation of the analytical method alongside the transferring laboratory.[1][4] This is particularly advantageous when a new method is being concurrently implemented at multiple sites.[1]

  • Revalidation: This involves a full or partial revalidation of the analytical method by the receiving laboratory.[1] Revalidation is often necessary when there are significant variations in the laboratory environments or instrumentation between the two sites.[1]

  • Transfer Waiver: In certain instances, a formal transfer study may be waived. This is typically justified when the receiving laboratory is already familiar with the method and the instrumentation is comparable.

The following diagram illustrates a decision-making workflow for selecting the appropriate method transfer approach.

G start Initiate Method Transfer q1 Is the receiving lab familiar with the method? start->q1 q2 Is the method new and being implemented at multiple sites? q1->q2 Yes q3 Are there significant differences in lab environments or equipment? q1->q3 No covalidation Co-validation q2->covalidation Yes waiver Transfer Waiver q2->waiver No comparative Comparative Testing q3->comparative No revalidation Revalidation q3->revalidation Yes end Method Transfer Complete comparative->end covalidation->end revalidation->end waiver->end

Caption: Decision workflow for selecting a suitable analytical method transfer approach.

Comparative Performance of Analytical Methods for Dihydropyridine Quantification

The choice between HPLC-UV and UPLC-MS/MS for dihydropyridine quantification hinges on the specific analytical requirements, such as desired sensitivity, sample matrix complexity, and throughput.[3] HPLC-UV offers a cost-effective and straightforward solution for samples with higher drug concentrations.[3] In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where trace levels of the drug need to be quantified in complex biological fluids.[3]

The following table summarizes the performance characteristics of these methods for the quantification of Nifedipine, a representative dihydropyridine.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
HPLC-UVNifedipine5-40 µg/mLNot Specified5 µg/mL40 µg/mL[3]
HPLC-UVNifedipine2-10 µg/mLNot Specified2 µg/mL10 µg/mL[3]
UPLCNifedipine0.25-1.5 µg/mL>0.9990.05 µg/mL1.5 µg/mL[3]
LC-MS/MSNifedipine1-130 ng/mLNot Specified1.01 ng/mL130 ng/mL[3][5]

Experimental Protocols for Cross-Validation

The following are detailed, step-by-step protocols for the cross-validation of analytical methods for dihydropyridine quantification, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Protocol 1: Cross-Validation of an HPLC-UV Method

Objective: To verify that a validated HPLC-UV method for the quantification of a dihydropyridine in a pharmaceutical formulation produces comparable results at a receiving laboratory.

Method Transfer Approach: Comparative Testing

Materials:

  • Homogenous batch of the dihydropyridine drug product

  • Reference standard of the dihydropyridine

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Reagent grade water

  • Buffer salts (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Protocol Development and Agreement: The transferring and receiving laboratories will collaboratively develop and approve a detailed method transfer protocol. This protocol will specify the method parameters, samples to be tested, and acceptance criteria.

  • Sample Preparation (Performed at both sites): a. Accurately weigh and transfer a portion of the powdered drug product equivalent to a specific dose into a suitable volumetric flask. b. Add a diluent (e.g., methanol) and sonicate to ensure complete dissolution. c. Dilute to volume with the diluent and mix well. d. Filter the solution through a 0.45 µm filter.[3]

  • Chromatographic Analysis (Performed at both sites): a. Set up the HPLC system according to the validated method parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength). b. Perform a system suitability test to ensure the chromatographic system is performing adequately. Acceptance criteria should be pre-defined (e.g., theoretical plates, tailing factor, %RSD of replicate injections). c. Inject the prepared sample solutions and standards.

  • Data Analysis and Comparison: a. Calculate the concentration of the dihydropyridine in the samples using the calibration curve. b. The receiving laboratory will send their results to the transferring laboratory for statistical comparison. c. The results from both laboratories will be compared using an appropriate statistical test (e.g., Student's t-test) to assess for any significant differences. The difference in the mean results between the two laboratories should be within the pre-defined acceptance criteria (e.g., ± 5%).

Protocol 2: Cross-Validation of a UPLC-MS/MS Method for Bioanalysis

Objective: To ensure a validated UPLC-MS/MS method for quantifying a dihydropyridine in plasma produces equivalent results at a receiving laboratory.

Method Transfer Approach: Comparative Testing using Quality Control (QC) Samples

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Reference standards of the dihydropyridine and its internal standard (IS)

  • UPLC-MS/MS system

  • Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)

  • Reagents for protein precipitation (e.g., acetonitrile, methanol)

Procedure:

  • Preparation of QC Samples: The transferring laboratory will prepare a set of spiked quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.

  • Shipment and Analysis: A portion of the QC samples will be shipped to the receiving laboratory under appropriate storage conditions. Both laboratories will analyze the QC samples.

  • Sample Preparation (Performed at both sites): a. To a small volume of plasma, add the internal standard. b. Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).[9] c. Vortex and centrifuge the samples. d. Transfer the supernatant for analysis.

  • UPLC-MS/MS Analysis (Performed at both sites): a. Equilibrate the UPLC-MS/MS system with the specified mobile phase. b. Analyze the prepared samples using the validated method parameters (e.g., gradient elution program, mass transitions for the analyte and IS).

  • Data Comparison and Acceptance Criteria: a. The concentrations of the QC samples will be determined by both laboratories. b. The results are considered acceptable if the mean concentration at each level from the receiving laboratory is within ±15% of the nominal concentration.[10]

The following diagram outlines the general workflow for the cross-validation of a bioanalytical method.

G start Initiate Bioanalytical Method Transfer protocol Develop and Agree on Transfer Protocol start->protocol qc_prep Transferring Lab Prepares and Ships QC Samples protocol->qc_prep analysis_transfer Transferring Lab Analyzes QC Samples qc_prep->analysis_transfer analysis_receive Receiving Lab Analyzes QC Samples qc_prep->analysis_receive data_comp Compare Results from Both Labs analysis_transfer->data_comp analysis_receive->data_comp acceptance Do Results Meet Acceptance Criteria? data_comp->acceptance success Method Transfer Successful acceptance->success Yes fail Investigate Discrepancies acceptance->fail No

Caption: General workflow for the cross-validation of a bioanalytical method.

Conclusion

The cross-validation of analytical methods for dihydropyridine quantification is a meticulous process that underpins the reliability of pharmaceutical data. By understanding the different strategic approaches to method transfer and adhering to detailed, scientifically sound protocols, researchers and drug development professionals can ensure the seamless and successful implementation of analytical methods across different laboratories. The choice between methods like HPLC-UV and UPLC-MS/MS should be guided by the specific analytical needs, with the ultimate goal of generating accurate and reproducible data that meets stringent regulatory standards.

References

  • Comparative Analysis of Analytical Methods for Dihydropyridine Assay: A Focus on Linearity and Detection Range. Benchchem.
  • Simultaneous determination of five 1,4-dihydropyridines in pharmaceutical formulations by high-performance liquid chromatography-amperometric detection. PubMed.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories. Benchchem.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • (PDF) Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. ResearchGate.
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies. MDPI.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. PubMed.
  • Bioanalytical method validation: An updated review. PMC - NIH.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. PMC - NIH.
  • Development and validation of an UPLC-MS/MS method. DDDT - Dove Medical Press.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry.
  • US FDA guidelines for bioanalytical method validation. ResearchGate. Available from: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.

Sources

A Comparative Guide to the Smooth Muscle Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the smooth muscle relaxant properties of two promising classes of heterocyclic compounds: 4H-pyran and 1,6-dihydropyridine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental findings, elucidates mechanistic pathways, and presents detailed protocols to facilitate further investigation and development in this field.

Introduction: The Quest for Novel Smooth Muscle Relaxants

The modulation of smooth muscle contractility is a cornerstone of treatment for a host of pathological conditions, including hypertension, asthma, and gastrointestinal disorders.[1] The contractile state of smooth muscle is intricately regulated by the intracellular calcium concentration ([Ca²⁺]c).[1] An elevation in [Ca²⁺]c triggers a cascade involving calmodulin and myosin light chain kinase (MLCK), leading to muscle contraction. Consequently, agents that can effectively reduce intracellular calcium levels are of significant therapeutic interest.

Among the vast number of synthetic compounds, 4H-pyran and 1,6-dihydropyridine derivatives have emerged as scaffolds with considerable biological and therapeutic potential.[2][3] Both classes have demonstrated a range of pharmacological effects, including vasorelaxant and trachea-relaxant activities.[2][3] This guide aims to objectively compare their performance, grounded in experimental data, and to provide the scientific community with a robust framework for their evaluation.

Molecular Scaffolds and Synthetic Accessibility

The core structures of 4H-pyrans and 1,6-dihydropyridines are distinct heterocyclic systems that can be readily synthesized and functionalized. Their preparation often involves efficient and high-yield multicomponent reactions, which allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][4] This synthetic tractability is a significant advantage for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties.

  • 4H-Pyrans: These are six-membered heterocyclic compounds containing an oxygen atom. Their synthesis can be achieved through methods like the cyclocondensation of 5-oxonitriles, which are generated from the Michael addition of α,β-unsaturated carbonyls and active methylene compounds.[2][3]

  • 1,6-Dihydropyridines: These are partially saturated six-membered nitrogen-containing heterocycles. Their structural similarity to the well-established 1,4-dihydropyridine (DHP) class of calcium channel blockers, such as nifedipine, is a key aspect of their design and presumed mechanism of action.[3][5]

Mechanism of Action: A Focus on Calcium Channel Blockade

The primary mechanism underlying the relaxant activity of both 4H-pyran and 1,6-dihydropyridine derivatives is believed to be the blockade of L-type voltage-operated calcium channels (VOCCs).[2] By inhibiting these channels, the compounds prevent the influx of extracellular Ca²⁺ into smooth muscle cells, thereby disrupting the contractile machinery and promoting relaxation.

The proposed mechanism is largely based on the structural analogy of these compounds, particularly the dihydropyridines, to the 1,4-dihydropyridine pharmacophore, which is known for its powerful Ca²⁺ channel blocking activity.[3] This shared mechanism suggests that both scaffolds interfere with a critical step in the excitation-contraction coupling of smooth muscle.

Other potential relaxant mechanisms could involve the modulation of intracellular calcium release, opening of potassium channels leading to hyperpolarization, or influencing cyclic nucleotide (cAMP/cGMP) signaling pathways.[1][2] However, calcium channel blockade remains the most strongly supported hypothesis.[2]

Caption: Proposed mechanism of action for 4H-pyran and 1,6-dihydropyridine derivatives.

Comparative Experimental Data: Potency and Efficacy

A direct comparative study on isolated rat tracheal rings provides crucial insights into the relative relaxant activity of these two classes.[2] The trachea, being a smooth muscle airway, is an excellent model for assessing potential anti-asthmatic agents.[3] In these experiments, tracheal rings were pre-contracted with carbachol (a muscarinic agonist) to induce a stable tone, against which the relaxant effects of the test compounds were measured.[2]

The results are typically quantified by two key parameters:

  • EC₅₀: The molar concentration of a compound that produces 50% of its maximal response. A lower EC₅₀ value indicates higher potency.

  • Emax: The maximum relaxant effect achieved by the compound, expressed as a percentage of the pre-induced contraction. A higher Emax indicates greater efficacy.

The table below summarizes the data for the most potent synthesized 4H-pyran and 1,6-dihydropyridine derivatives compared to theophylline, a standard bronchodilator.[2]

Compound IDCompound ClassEC₅₀ (μM)Emax (%)
4b 4H-Pyran47.8 ± 2.1100.0 ± 0.0
4e 4H-Pyran39.8 ± 3.2100.0 ± 0.0
7a 1,6-Dihydropyridine98.2 ± 3.179.5 ± 2.1
8d 1,6-Dihydropyridine109.6 ± 7.580.1 ± 1.9
Theophylline Positive Control158.4 ± 4.578.9 ± 2.1

Data sourced from "Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea".[2]

Analysis of Experimental Findings:

  • All tested compounds from both classes demonstrated a significant, concentration-dependent relaxant effect on the pre-contracted tracheal rings.[2][3]

  • Notably, the 4H-pyran derivatives 4b and 4e were the most potent compounds of the entire series, exhibiting EC₅₀ values significantly lower than the positive control, theophylline.[2] They also achieved full relaxation (Emax = 100%).

  • The 1,6-dihydropyridine derivatives 7a and 8d also showed potent relaxant activity, comparable in potency to theophylline but with slightly higher efficacy.[2]

  • These results provide strong evidence that both scaffolds are effective smooth muscle relaxants, with the tested 4H-pyrans showing superior potency and efficacy in this specific assay.[2]

Experimental Protocol: Ex Vivo Assessment in an Organ Bath

The isolated organ bath is the gold-standard technique for evaluating the contractility and relaxation of smooth muscle tissues ex vivo.[6][7][8] It allows for the precise measurement of tissue response to pharmacological agents in a controlled physiological environment.[9]

Caption: Standard experimental workflow for assessing smooth muscle relaxant activity.

Step-by-Step Methodology:
  • Animal and Tissue Preparation:

    • Male Wistar rats (200-250g) are used, following humane animal care guidelines.[10][11]

    • The animal is anesthetized, and the trachea or thoracic aorta is carefully excised.

    • The isolated tissue is immediately placed in cold, oxygenated Krebs physiological salt solution (PSS).

    • Adhering connective and fatty tissues are meticulously removed under a dissecting microscope. The tissue is then cut into rings of 3-4 mm in length.[10] For vascular studies, the endothelium may be mechanically removed in some rings to assess endothelium-dependent effects.[10]

  • Apparatus Setup:

    • Each tissue ring is suspended between two stainless steel hooks or wires in a heated (37°C) organ bath chamber containing 10-20 mL of Krebs PSS.[7][10] The solution is continuously aerated with carbogen (95% O₂ / 5% CO₂).

    • One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to measure changes in tension.

    • The transducer is connected to a data acquisition system to record the responses.

  • Equilibration and Viability Check:

    • The mounted tissue rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 g for trachea, 1.5-2.0 g for aorta).[10] The Krebs solution is changed every 15-20 minutes.

    • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). Tissues that fail to produce a robust contraction are discarded.[8]

  • Experimental Procedure:

    • After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced using a specific agonist. For airway studies, carbachol (1 µM) is common, while for vascular studies, phenylephrine (1 µM) or norepinephrine (1 µM) is often used.[2][3][10]

    • Once the contraction reaches a stable plateau, the test compound (4H-pyran or 1,6-dihydropyridine derivative) is added to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • The tissue is allowed to stabilize for a set period after each addition until the response is maximal for that concentration.

  • Data Analysis:

    • The relaxant response at each concentration is measured as the percentage decrease from the agonist-induced maximal contraction.

    • Concentration-response curves are plotted using non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ and Emax values for each compound.[1]

Structure-Activity Relationship (SAR) Insights

While the available data is from a limited set of compounds, some preliminary SAR observations can be made.[3]

  • The primary driver of activity for both classes appears to be the core heterocyclic structure that mimics the 1,4-dihydropyridine pharmacophore, enabling blockade of Ca²⁺ channels.[3]

  • The nature and position of substituents on the aromatic rings and the core heterocycle are critical for modulating potency and efficacy. For 1,4-DHPs, it is well-established that the aryl group at the 4-position is crucial for activity.[12]

  • Further studies with a broader and more systematically designed library of compounds are necessary to establish a clear and predictive SAR for these specific 4H-pyran and 1,6-dihydropyridine scaffolds.[2]

Conclusion and Future Directions

This comparative guide demonstrates that both 4H-pyran and 1,6-dihydropyridine derivatives are highly promising scaffolds for the development of novel smooth muscle relaxants.

  • Key Finding: Both classes exhibit significant relaxant activity, likely through the blockade of L-type calcium channels.[2] In a direct comparison using a rat tracheal model, specific 4H-pyran derivatives showed superior potency and efficacy compared to both the tested 1,6-dihydropyridines and the standard drug, theophylline.[2]

  • Future Outlook: The synthetic accessibility and potent activity of these compounds warrant further investigation. Future research should focus on:

    • Elucidating Detailed Mechanisms: Confirming L-type Ca²⁺ channel blockade through electrophysiological studies and investigating other potential secondary mechanisms.

    • Expanding SAR Studies: Synthesizing and testing a wider array of derivatives to build a comprehensive SAR model to guide the design of more potent and selective agents.

    • In Vivo Evaluation: Progressing the most promising lead compounds into animal models of hypertension and asthma to assess their therapeutic potential in a systemic context.

These heterocyclic families represent a fertile ground for the discovery of next-generation therapies for smooth muscle-related disorders.

References

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Pharmaceuticals. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). ResearchGate. [Link]

  • Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di-carboxylic acid. (1991). PubMed. [Link]

  • In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. (2021). NIH National Center for Biotechnology Information. [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (2020). SciELO. [Link]

  • Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. (1997). PubMed. [Link]

  • In vitro vasorelaxation mechanisms of bioactive compounds extracted from Hibiscus sabdariffa on rat thoracic aorta. (2009). NIH National Center for Biotechnology Information. [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023). REPROCELL. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2000). ResearchGate. [Link]

  • Tissue Baths in Respiratory Disease Models. (n.d.). scireq. [Link]

  • Isolated organ/tissue test – organ bath. (n.d.). Panlab | Harvard Apparatus. [Link]

  • In Vitro and Computational Evaluation of 1-O-Benzoylkarakoline on Vascular Calcium Transport. (2024). Trends in Sciences. [Link]

Sources

The Dihydropyridine Mechanism of Action: Targeting the L-Type Calcium Channel

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Evaluation of Dihydropyridine Calcium Channel Blockers

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical evaluation of dihydropyridine (DHP) calcium channel blockers (CCBs). Dihydropyridines are a cornerstone in the treatment of cardiovascular diseases like hypertension and angina, primarily through their action on L-type voltage-gated calcium channels (LTCCs).[1][2][3] A rigorous and logically structured preclinical assessment is paramount to identifying promising new chemical entities (NCEs) and ensuring their safe progression to clinical trials. This document eschews a rigid template, instead adopting a workflow that mirrors the logical progression of drug discovery, from initial target engagement to in vivo efficacy and safety assessment.

Dihydropyridine CCBs exert their therapeutic effects by binding to the α1 subunit of the L-type calcium channel, the primary ion-conducting pore.[1][4] This binding inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and, to a lesser extent, cardiac myocytes.[3] The reduction in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[5][6] The state-dependent binding of DHPs, showing higher affinity for the inactivated state of the channel, contributes to their voltage-dependent blocking action.[1][7]

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (Extracellular) LTCC_open L-Type Ca²⁺ Channel (Active State) Ca_ext->LTCC_open Depolarization LTCC_closed L-Type Ca²⁺ Channel (Resting State) LTCC_closed->LTCC_open Opens LTCC_inactivated L-Type Ca²⁺ Channel (Inactivated State) LTCC_open->LTCC_inactivated Inactivates Ca_int Ca²⁺ (Intracellular) LTCC_open->Ca_int Ca²⁺ Influx LTCC_inactivated->LTCC_closed Repolarization Relaxation Vasodilation LTCC_inactivated->Relaxation Inhibition of Ca²⁺ Influx DHP Dihydropyridine CCB DHP->LTCC_inactivated Binds & Stabilizes MLCK Myosin Light Chain Kinase (MLCK) Ca_int->MLCK Activates Contraction Vasoconstriction MLCK->Contraction vitro PART 1 In Vitro Profiling (Target Engagement & Potency) vivo PART 2 In Vivo Efficacy (Disease Models) vitro->vivo Promising Potency safety PART 3 Safety Pharmacology (Off-Target & Toxicity) vivo->safety Demonstrated Efficacy compare PART 4 Comparative Analysis & Candidate Selection safety->compare Acceptable Safety Window

Caption: Logical workflow for preclinical DHP CCB evaluation.

PART 1: In Vitro Evaluation - Target Engagement & Potency

The initial phase focuses on quantifying the interaction of a DHP candidate with the L-type calcium channel. These assays are crucial for establishing structure-activity relationships (SAR) and confirming on-target activity.

Radioligand Binding Assays

These assays are the gold standard for measuring the binding affinity of a test compound to its receptor. [8]They are typically performed in a competitive format where the NCE competes with a radiolabeled DHP (e.g., [³H]nitrendipine) for binding to membrane preparations from tissues or cells expressing LTCCs. [9] Experimental Protocol: Competitive Radioligand Binding [8][10]1. Membrane Preparation: Homogenize tissues (e.g., rat heart) or cell lines (e.g., HEK293 expressing Cav1.2) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended and stored at -80°C. Protein concentration is determined via a BCA assay. 2. Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. 3. Incubation: Allow the reaction to reach equilibrium, typically for 60 minutes at 30°C with gentle agitation. [10]4. Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. [10]5. Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. 6. Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. [8]

Patch-Clamp Electrophysiology

Patch-clamp is the definitive functional assay, providing direct measurement of ion currents through the channel in real-time. [1]This technique allows for detailed characterization of the blocking mechanism, including voltage and use-dependency. The whole-cell configuration is most common for this purpose. [11] Experimental Protocol: Whole-Cell Voltage Clamp [11][12]1. Cell Preparation: Plate cells expressing LTCCs (e.g., primary vascular smooth muscle cells or HEK293-Cav1.2) at low density on coverslips. [13]2. Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an external solution (aCSF). 3. Pipette & Seal: Fabricate a glass micropipette with a resistance of 4-8 MΩ and fill it with an intracellular solution. Under microscopic guidance, carefully approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. 4. Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical access to the cell's interior. [12]5. Voltage Protocol: Clamp the cell's membrane potential (e.g., holding potential of -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents. 6. Compound Application: After establishing a stable baseline current, perfuse the test DHP compound at various concentrations and record the resulting inhibition of the calcium current. 7. Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the log concentration of the drug to generate a dose-response curve and calculate the IC50.

Calcium Imaging Assays

These are higher-throughput functional assays that measure changes in intracellular calcium concentration using fluorescent indicators. [14][15]They are excellent for primary screening of large compound libraries.

Experimental Protocol: Fluorescence-Based Calcium Influx Assay [13][16]1. Cell Plating: Seed cells expressing LTCCs into a 96- or 384-well black-walled, clear-bottom plate. [13]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. [16]3. Compound Incubation: Add various concentrations of the DHP test compounds to the wells and incubate. 4. Stimulation & Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. [16][17]Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open the LTCCs and immediately measure the resulting change in fluorescence intensity, which corresponds to calcium influx. 5. Data Analysis: Calculate the percentage of inhibition of the calcium influx signal for each compound concentration and determine the IC50.

PART 2: In Vivo Efficacy Evaluation

After confirming in vitro potency, promising candidates are advanced to in vivo models to assess their antihypertensive efficacy and therapeutic window. The choice of model is critical and should reflect the intended clinical indication. [18]

Key Animal Models of Hypertension

Several well-established rodent models are used to mimic human hypertension. [18][19][20][21]* Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model, as it closely resembles human essential hypertension. [18][19][20]Blood pressure begins to rise at 4-6 weeks of age, reaching 180-200 mmHg. [22]* Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C): This surgical model mimics hypertension caused by renal artery stenosis. [19][22]A silver clip is placed on one renal artery, inducing the renin-angiotensin-aldosterone system (RAAS) and causing a rise in blood pressure. [18]* Deoxycorticosterone Acetate (DOCA)-Salt Model: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to volume-dependent hypertension. [20][21]

acclimatize Animal Acclimatization & Baseline BP Measurement grouping Randomization into Vehicle & Treatment Groups acclimatize->grouping dosing Drug Administration (e.g., Oral Gavage) grouping->dosing monitoring Continuous BP & HR Monitoring (Telemetry) or Tail-Cuff Measurements dosing->monitoring analysis Data Analysis: Change from Baseline, Comparison to Vehicle monitoring->analysis

Sources

The In Silico Crystal Ball: A Comparative Guide to Predicting the Oral Activity of Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's oral bioavailability is a critical determinant of its developmental fate. For the promising class of dihydropyridine carboxylic acids, which hold potential in various therapeutic areas, predicting their journey from ingestion to systemic circulation is paramount.[1] This guide provides an in-depth, objective comparison of in silico methodologies for forecasting the oral activity of these compounds, grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals.

The Challenge of Oral Bioavailability for Dihydropyridine Carboxylic Acids

The oral bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation unchanged.[2] This journey is fraught with obstacles, including dissolution, absorption across the intestinal wall, and first-pass metabolism in the gut and liver. For dihydropyridine carboxylic acids, the presence of the carboxylic acid moiety introduces a unique set of physicochemical properties that can significantly influence these processes, such as ionization state (pKa), solubility, and potential for transporter-mediated uptake or efflux. Accurately predicting these multifaceted interactions is where in silico modeling proves invaluable, offering a time- and cost-effective alternative to extensive experimental screening.[3][4]

A Comparative Analysis of In Silico Prediction Strategies

The in silico toolbox for predicting oral bioavailability is diverse, ranging from simple empirical rules to complex, mechanistic models. The choice of methodology depends on the stage of drug discovery, the available data, and the desired level of detail.

The Gatekeeper: Lipinski's Rule of Five

First articulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) serves as a foundational filter for assessing the "drug-likeness" of a compound and its potential for good oral absorption.[2] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen bond donors (HBD) ≤ 5

  • Hydrogen bond acceptors (HBA) ≤ 10

Applicability to Dihydropyridine Carboxylic Acids: The carboxylic acid group contributes to both hydrogen bond donor and acceptor counts. While many dihydropyridine carboxylic acid scaffolds fall within these limits, larger or more complex derivatives may approach or exceed them. It is crucial to remember that Ro5 is a qualitative guideline, and exceptions exist, particularly for compounds that are substrates for active transporters.[5]

Building the Relationship: Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activity or, in this case, pharmacokinetic properties.[6] For oral bioavailability, these models can predict parameters like intestinal absorption, plasma protein binding, and metabolic stability.

Methodology: A typical QSAR workflow involves:

  • Data Collection: A dataset of dihydropyridine carboxylic acids with experimentally determined oral bioavailability data is required.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, steric), are calculated for each compound.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors and the observed oral bioavailability.

  • Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation sets.[7][8][9][10][11]

Strengths and Limitations: QSAR models can be highly predictive for compounds within their applicability domain. However, their accuracy is heavily dependent on the quality and diversity of the training data. For novel dihydropyridine carboxylic acid scaffolds, existing QSAR models may not be directly applicable, necessitating the development of new, specific models.

The Power of Learning: Machine Learning Approaches

Machine learning (ML) algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), have emerged as powerful tools for predicting complex biological phenomena like oral bioavailability.[12][13][14][15] These methods can capture non-linear relationships between molecular features and pharmacokinetic outcomes that may be missed by traditional QSAR models.

Workflow for Machine Learning-Based Prediction:

G cluster_0 Data Preparation cluster_1 Model Training & Validation cluster_2 Prediction & Analysis Data_Collection Dataset of Dihydropyridine Carboxylic Acids with Experimental Oral Bioavailability Descriptor_Calculation Calculation of Molecular Descriptors (e.g., 2D, 3D) Data_Collection->Descriptor_Calculation Data_Splitting Splitting Data into Training and Test Sets Descriptor_Calculation->Data_Splitting Model_Selection Select Machine Learning Algorithm (e.g., SVM, RF) Data_Splitting->Model_Selection Model_Training Train the Model on the Training Set Model_Selection->Model_Training Hyperparameter_Tuning Optimize Model Hyperparameters Model_Training->Hyperparameter_Tuning Model_Validation Evaluate Model Performance on the Test Set Hyperparameter_Tuning->Model_Validation New_Compound_Prediction Predict Oral Bioavailability of New Dihydropyridine Carboxylic Acids Model_Validation->New_Compound_Prediction Applicability_Domain Assess Applicability Domain of the Model New_Compound_Prediction->Applicability_Domain

Caption: Workflow for predicting oral bioavailability using machine learning.

Comparative Performance: Studies have shown that machine learning models can often outperform traditional QSAR models in predicting oral bioavailability, especially for diverse chemical datasets.[13] For instance, the HobPre tool, which utilizes a random forest method, has demonstrated good accuracy in classifying molecules based on their human oral bioavailability.[12]

The Mechanistic Approach: Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are the most sophisticated in silico tools, providing a mechanistic understanding of a drug's absorption, distribution, metabolism, and excretion (ADME).[16][17][18] These models divide the body into interconnected physiological compartments and use drug-specific and system-specific parameters to simulate the concentration-time profile of a drug in various tissues.

PBPK Modeling Workflow:

G cluster_0 Model Input Parameters cluster_1 PBPK Model cluster_2 Model Output & Validation Drug_Properties Drug Physicochemical Properties (MW, LogP, pKa, Solubility) Gastrointestinal_Tract Gastrointestinal Tract Model Drug_Properties->Gastrointestinal_Tract In_Vitro_Data In Vitro ADME Data (Permeability, Metabolic Stability) In_Vitro_Data->Gastrointestinal_Tract Liver Liver Model (First-Pass Metabolism) In_Vitro_Data->Liver System_Parameters Physiological Parameters (Organ Volumes, Blood Flow) System_Parameters->Gastrointestinal_Tract System_Parameters->Liver Systemic_Circulation Systemic Circulation System_Parameters->Systemic_Circulation Other_Tissues Other Tissue Compartments System_Parameters->Other_Tissues Gastrointestinal_Tract->Liver Liver->Systemic_Circulation Systemic_Circulation->Other_Tissues Other_Tissues->Systemic_Circulation Plasma_Concentration Predicted Plasma Concentration-Time Profile Bioavailability_Prediction Calculation of Oral Bioavailability (%F) Plasma_Concentration->Bioavailability_Prediction Model_Validation Comparison with Experimental Data Bioavailability_Prediction->Model_Validation

Caption: A simplified workflow for PBPK modeling of oral drug absorption.

Advantages for Dihydropyridine Carboxylic Acids: PBPK modeling is particularly well-suited for dihydropyridine carboxylic acids as it can explicitly account for the impact of their pH-dependent solubility on dissolution in different segments of the gastrointestinal tract.[19] Furthermore, it can integrate data on potential interactions with intestinal and hepatic transporters and metabolizing enzymes.[20] The development and validation of PBPK models should follow best practices to ensure their predictive accuracy.[17][21]

Comparison of In Silico Prediction Methods

MethodPrincipleData RequirementsOutputStrengthsLimitations
Lipinski's Rule of Five Empirical rules based on physicochemical properties2D structureQualitative (Pass/Fail)Simple, fast, good for initial filteringNot quantitative, many exceptions, ignores transporters
QSAR Statistical correlation between molecular descriptors and activityA curated dataset with experimental dataQuantitative (e.g., %F)Predictive for congeneric series, provides insights into structure-activity relationshipsRequires a relevant training set, may not extrapolate well to new chemical space
Machine Learning Algorithmic learning from data to identify patternsA large and diverse dataset with experimental dataQuantitative (e.g., %F) or Classification (High/Low)Can model complex, non-linear relationships, often more accurate than QSARCan be a "black box," requires large datasets, prone to overfitting if not validated properly
PBPK Modeling Mechanistic simulation of physiological processesPhysicochemical properties, in vitro ADME data, physiological parametersPlasma concentration-time profile, %FProvides mechanistic insights, can predict food effects and drug-drug interactionsData-intensive, complex to build and validate, relies on the quality of input parameters

Experimental Protocols for In Silico Assessment

Protocol 1: Initial Screening using Lipinski's Rule of Five and Physicochemical Property Prediction
  • Input: 2D structure of the dihydropyridine carboxylic acid (e.g., in SMILES or SDF format).

  • Software: Use computational tools like SwissADME, ChemDraw, or other molecular modeling software.[22]

  • Procedure: a. Calculate the molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors. b. Compare the calculated values against the criteria of Lipinski's Rule of Five. c. Predict other relevant physicochemical properties such as pKa and aqueous solubility.

  • Analysis: Compounds that pass the Rule of Five or have only one violation are prioritized for further in silico analysis. The predicted pKa and solubility provide initial insights into potential absorption challenges.

Protocol 2: QSAR/Machine Learning-Based Oral Bioavailability Prediction
  • Input: A curated dataset of dihydropyridine carboxylic acids with their 2D structures and experimentally determined oral bioavailability values.

  • Software: Utilize QSAR and machine learning software packages such as MOE (Molecular Operating Environment), Schrödinger's Canvas, or open-source libraries like scikit-learn in Python.

  • Procedure: a. Descriptor Calculation: Calculate a wide range of 2D and 3D molecular descriptors for all compounds in the dataset. b. Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set. c. Model Building: i. For QSAR, use techniques like MLR or PLS to build a regression model. ii. For machine learning, train an algorithm (e.g., SVM, RF) on the training set. d. Model Validation: i. Perform internal validation on the training set using methods like leave-one-out cross-validation. ii. Evaluate the predictive performance of the final model on the external test set. Key metrics include the coefficient of determination (R²) and root mean square error (RMSE).[7]

  • Prediction: Use the validated model to predict the oral bioavailability of new dihydropyridine carboxylic acid candidates.

Protocol 3: PBPK Modeling for Mechanistic Insights
  • Input:

    • Compound-specific data: Molecular weight, LogP, pKa, solubility vs. pH profile, in vitro permeability (e.g., from Caco-2 assays), and in vitro metabolic stability (e.g., from liver microsome or hepatocyte assays).

    • System-specific data: Physiological parameters for the species of interest (e.g., human, rat) which are often built into the PBPK software.

  • Software: Employ specialized PBPK modeling software such as GastroPlus™, Simcyp®, or PK-Sim®.[19][20]

  • Procedure: a. Model Construction: Input the compound-specific and system-specific parameters into the software to build the PBPK model. b. Simulation: Simulate the oral administration of the dihydropyridine carboxylic acid at a specific dose. c. Model Verification: Compare the simulated plasma concentration-time profile with available preclinical or clinical data to verify and refine the model.[16]

  • Analysis: The validated PBPK model can be used to predict human oral bioavailability, understand the key factors limiting absorption (e.g., solubility, permeability, first-pass metabolism), and explore the potential for food effects or drug-drug interactions.

Conclusion: An Integrated Approach for Confident Prediction

No single in silico method is a panacea for predicting the oral activity of dihydropyridine carboxylic acids. The most robust and reliable approach involves a tiered and integrated strategy. Initial screening with Lipinski's Rule of Five can quickly filter out compounds with a high likelihood of poor oral absorption. Subsequently, QSAR and machine learning models can provide more quantitative predictions for lead optimization. Finally, for promising candidates progressing towards clinical development, PBPK modeling offers a powerful mechanistic framework to de-risk clinical trials and inform formulation strategies. By judiciously applying these in silico tools and critically evaluating their predictions in the context of experimental data, researchers can navigate the complexities of oral drug delivery and accelerate the development of new dihydropyridine carboxylic acid-based medicines.

References

  • Parrott, N., et al. (2020). Best Practices in the Development and Validation of Physiologically Based Biopharmaceutics Modeling. A Workshop Summary Report. Journal of Pharmaceutical Sciences.
  • Gao, W., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics.
  • Cheng, Y., et al. (2025). Key considerations for PBPK model development, validation, and application. Advances in Physiologically Based Pharmacokinetic (PBPK)
  • Li, M., et al. (2024). Critical Parameters for Simulating Oral Absorption Using PBPK Models. Lonza.
  • Alqahtani, S. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Metabolism & Toxicology.
  • Bellanti, F., et al. (2018). Building in-house PBPK modelling tools for oral drug administration from literature information. Journal of Pharmacokinetics and Pharmacodynamics.
  • Cronin, M. T. D. (2015).
  • Roy, K., et al. (2015).
  • Patel, M., et al. (2012). From preclinical to human--prediction of oral absorption and drug-drug interaction potential using physiologically based pharmacokinetic (PBPK) modeling approach in an industrial setting: a workflow by using case example. Biopharmaceutics & Drug Disposition.
  • Zhou, X., et al. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharmaceutics & Drug Disposition.
  • Zhou, X., et al. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharmaceutics & Drug Disposition.
  • Martínez-Pascual, M., et al. (2023).
  • Wang, J., et al. (2015). Advances in Computationally Modeling Human Oral Bioavailability. Current Drug Metabolism.
  • Siramshetty, V., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS Discovery.
  • PRISM BioLab. (2023). Machine Learning for Oral Bioavailability Prediction: How About HobPre?.
  • Paixão, P., et al. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Pharmaceutics.
  • Singh, S., et al. (2013). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Journal of Pharmacy Research.
  • Science.gov. absolute oral bioavailability: Topics by Science.gov.
  • Göller, A. H., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics.
  • Wójcik, M. (2025). DEVELOPMENT OF PREDICTIVE MODELS FOR BIOAVAILABILITY OF ORALLY ADMINISTERED DOSAGE FORMS. Jagiellonian University.
  • Simulations Plus. (2015). Prediction of Oral Bioavailability in silico.
  • Lawless, M., et al. (2014). In silico PREDICTION OF ORAL BIOAVAILABILITY.
  • Paixão, P., et al. (2021). Correlations between predicted oral bioavailability (forward-looking in silico predictions) and observed oral bioavailability in animal models (mouse, rat and dog) vs. observed oral bioavailability in man for 156 compounds.
  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. The AAPS Journal.
  • Van de Waterbeemd, H. (2003). In Silico Models to Predict Oral Absorption. Comprehensive Medicinal Chemistry II.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Siramshetty, V., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS Discovery.
  • Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET & DMPK.
  • Siramshetty, V., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs.
  • Roy, K., et al. (2009). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules.
  • Khan, I., et al. (2023). Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. Molecules.
  • Yamashita, F., & Sasa, Y. (2020).
  • Khedkar, S. A., & Auti, P. B. (2009).

Sources

A Comparative Guide to the Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The 4-oxo-1,4-dihydropyridine-3-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents, including the highly successful quinolone and fluoroquinolone antibiotics. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of their biological activity, making the development of efficient and versatile synthetic routes a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies to access this important class of molecules, offering insights into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each key method.

Introduction to the Core Structure

The 4-oxo-1,4-dihydropyridine-3-carboxylate moiety, particularly when annulated with a benzene ring to form the 4-quinolone structure, is a cornerstone of modern antibacterial therapy. Compounds like ciprofloxacin and levofloxacin, which feature this core, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. The synthetic accessibility of this scaffold has been a critical factor in the development of a vast library of analogues to combat evolving bacterial resistance.

This guide will traverse the classical and contemporary methods for the synthesis of these vital compounds, providing a comparative analysis to aid chemists in selecting the most appropriate route for their specific synthetic goals.

Classical Synthetic Routes: The Foundation

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction remains a cornerstone for the synthesis of 4-quinolones. This thermal cyclization method involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization of the resulting anilidomethylenemalonate intermediate. Subsequent hydrolysis and decarboxylation can then yield the parent 4-quinolone.[1][2]

Mechanism: The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable intermediate.[2] The crucial and often rate-limiting step is the thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C.[1]

Advantages:

  • Versatility: It is a robust and widely applicable method.

  • Readily Available Starting Materials: Anilines and DEEM are common and relatively inexpensive reagents.

Disadvantages:

  • Harsh Conditions: The high temperatures required for cyclization can limit the functional group tolerance and may not be suitable for sensitive substrates.[1]

  • Regioselectivity Issues: With asymmetrically substituted anilines, mixtures of regioisomers can be formed.[1]

  • Low Yields in Some Cases: Traditional thermal methods can sometimes result in lower yields due to side reactions and decomposition at high temperatures.

Diagram: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs cluster_reactants Reactants cluster_products Products aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate quinolone Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate->quinolone Heat (>250 °C) (Cyclization)

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocols for the Gould-Jacobs Reaction:

a) Classical Thermal Protocol: [1]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Removal of Byproduct: Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly or purified by recrystallization.

  • Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. Addition of a non-polar solvent like cyclohexane can aid precipitation.

  • Purification: Filter the solid product and wash with a cold, non-polar solvent.

b) Microwave-Assisted Protocol: [1][3]

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C for 5-20 minutes.

  • Isolation: After cooling, the product precipitates.

  • Purification: Filter the solid and wash with ice-cold acetonitrile (3 mL). Dry the product under vacuum.

c) Eaton's Reagent-Catalyzed Cyclization: [4]

  • Intermediate Formation: Prepare the diethyl anilinomethylene malonate intermediate using either conventional heating or microwave irradiation as described above.

  • Cyclization: Mix the intermediate (2 mmol) with Eaton's reagent (2 mL) and heat at 100 °C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated NaHCO₃ solution.

  • Isolation and Purification: Filter the product, wash with water, and recrystallize from ethanol.

The Camps Cyclization

The Camps cyclization, discovered in 1899, is another classical method that provides access to both quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides.[5][6] The regioselectivity of the reaction is dependent on the substrate and the reaction conditions.[5]

Mechanism: The reaction proceeds via an intramolecular aldol-type condensation. A base abstracts a proton from the position alpha to either the ketone or the amide carbonyl, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, followed by dehydration to form the quinoline ring.[6]

Advantages:

  • Alternative Substrates: Utilizes different starting materials compared to the Gould-Jacobs reaction.

  • Regiocontrol: The choice of base can influence the formation of either the 2-oxo or 4-oxo isomer.

Disadvantages:

  • Precursor Synthesis: The N-(2-acylaryl)amide precursors may require multi-step synthesis.

  • Potential for Isomer Mixtures: Depending on the substrate and conditions, a mixture of isomers can be formed.

Diagram: The Camps Cyclization

Camps_Cyclization cluster_reactants Reactant cluster_products Products precursor N-(2-acylaryl)amide quinolone4 Quinolin-4-one precursor->quinolone4 Base (e.g., NaOH) quinolone2 Quinolin-2-one precursor->quinolone2 Base (e.g., Cs₂CO₃)

Caption: Regioselectivity in the Camps cyclization.

Experimental Protocol for a Modern Two-Step Camps Cyclization: [7]

This protocol utilizes a copper-catalyzed amidation to form the precursor, followed by a base-mediated cyclization.

  • Amidation (Precursor Synthesis): In a reaction vessel, combine the 2-haloacetophenone (1.0 eq), amide (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand in a solvent such as dioxane. Heat the mixture under an inert atmosphere.

  • Cyclization: After the amidation is complete, add a base such as potassium carbonate (2.0 eq) to the reaction mixture. Heat the mixture at 110 °C until the cyclization is complete.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up. The product can be purified by column chromatography or recrystallization.

Modern Synthetic Routes: Expanding the Toolbox

Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of 4-quinolones, offering milder reaction conditions and broader functional group tolerance.[8]

a) Copper-Catalyzed Cyclization of Anilines and Alkynes:

This method provides a direct route to 4-quinolones from readily available anilines and alkynes.[9][10]

Mechanism: The proposed mechanism involves the copper-catalyzed activation of the alkyne, followed by hydroamination with the aniline to form an enamine intermediate. Subsequent intramolecular cyclization yields the 4-quinolone.[9]

Advantages:

  • Mild Conditions: Reactions are typically run at lower temperatures than classical methods.

  • High Functional Group Tolerance: A wide range of functional groups on both the aniline and alkyne are tolerated.

  • Atom Economy: This is a more atom-economical approach compared to methods that involve leaving groups.

Disadvantages:

  • Catalyst Cost and Removal: The use of a metal catalyst can add to the cost, and removal of the metal from the final product may be necessary for pharmaceutical applications.

  • Substrate Scope: The reaction may be sensitive to sterically hindered substrates.

Experimental Protocol for Copper-Catalyzed Synthesis: [9]

  • Reaction Setup: In a sealed tube, combine the aniline (1.0 eq), alkyne (1.2 eq), Cu(OTf)₂ (10 mol%), and HOTf (1.0 eq) in DCE as the solvent.

  • Reaction: Heat the mixture at 120 °C for 12 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Isoxazole Rearrangement Strategy

A novel and elegant approach involves the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to afford highly substituted 4-oxo-1,4-dihydropyridine-3-carboxylates.[11]

Mechanism: The reaction is thought to proceed via the reductive ring opening of the isoxazole to an enamine intermediate, which then undergoes intramolecular cyclization onto the acyl group to form the pyridone ring.[11]

Advantages:

  • Access to Highly Substituted Products: This method allows for the synthesis of complex and diversely substituted pyridones that are not easily accessible by other routes.

  • Novelty: It represents a unique and creative synthetic strategy.

Disadvantages:

  • Multi-step Precursor Synthesis: The isoxazole starting materials require a multi-step synthesis.

  • Reagent Toxicity: Molybdenum hexacarbonyl is a toxic reagent and requires careful handling.

  • Reaction Optimization: The reaction yield is sensitive to temperature, with higher temperatures leading to resinification.[11]

Experimental Protocol for Isoxazole Rearrangement: [11]

  • Reaction Setup: In a reaction vessel, dissolve the methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 eq) and Mo(CO)₆ (1.2 eq) in wet acetonitrile.

  • Reaction: Heat the mixture at 70 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Comparative Summary of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Yields
Gould-Jacobs Anilines, Diethyl ethoxymethylenemalonateHigh temperature (>250 °C) or Microwave (250-300 °C) or Eaton's reagentVersatile, readily available starting materialsHarsh conditions, potential for regioisomers, sometimes low yieldsModerate to Good
Camps Cyclization N-(2-acylaryl)amidesBase (e.g., NaOH, Cs₂CO₃)Alternative substrates, potential for regiocontrolMulti-step precursor synthesis, potential for isomer mixturesGood to Excellent
Copper-Catalyzed Anilines, AlkynesCu(OTf)₂, HOTf, 120 °CMild conditions, high functional group tolerance, atom economicalCatalyst cost and removal, potential substrate limitationsGood to Excellent
Isoxazole Rearrangement Methyl 2-(isoxazol-5-yl)-3-oxopropanoatesMo(CO)₆, 70 °CAccess to highly substituted products, novel strategyMulti-step precursor synthesis, toxic reagent, sensitive to conditionsModerate to Good

Conclusion

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates has a rich history, with the classical Gould-Jacobs and Camps reactions providing a solid foundation. While these methods are still widely used, their often harsh reaction conditions have prompted the development of more modern and milder alternatives. Transition metal-catalyzed reactions, particularly copper-catalyzed cyclizations, have emerged as powerful tools, offering excellent functional group tolerance and milder conditions. Furthermore, novel strategies such as the isoxazole rearrangement are expanding the accessible chemical space for this important heterocyclic core.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to different reaction conditions. By understanding the nuances of each method, researchers can make informed decisions to efficiently and effectively synthesize the 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives needed for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Biotage. (2012). AN056 Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Xu, X., & Zhang, X. (2017). Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes. Organic Letters, 19(18), 4984–4987. [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21253. [Link]

  • Sci-Hub. (n.d.). Direct Synthesis of 4-Quinolones via Copper-Catalyzed Anilines and Alkynes. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8699-8729. [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. [Link]

  • ACS Publications. (2017). Direct Synthesis of 4-Quinolones via Copper-Catalyzed Anilines and Alkynes. [Link]

  • Duarte, Y., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1894. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]

  • Grokipedia. (n.d.). Camps quinoline synthesis. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 9(19), 3627–3629. [Link]

  • ResearchGate. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • National Center for Biotechnology Information. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • chemeurope.com. (n.d.). Camps quinoline synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Semantic Scholar. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a compound within the broader class of pyridine derivatives.

I. Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on a hierarchy of controls and adherence to regulations established by bodies such as the U.S. Environmental Protection Agency (EPA). The primary legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which outlines a "cradle-to-grave" approach to hazardous waste management.[3] This means that the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[3]

Before commencing any work with this compound, it is imperative to have a clear and compliant disposal plan in place. This plan should be an integral part of your experimental design and risk assessment.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the general characteristics of pyridine derivatives, it is prudent to handle this compound with a high degree of caution. Many pyridine-based compounds are known to be irritants, toxic, and flammable.[1] Therefore, all handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[4]

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound and its associated waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shieldsTo protect eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact.[1][4]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Not typically required if handled in a fume hoodA respirator may be necessary for spill cleanup outside of a fume hood.[5]
III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.[1][3] The following protocol provides a systematic approach to waste management for this compound.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be classified as hazardous waste.[1][2] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Spill cleanup materials.

It is critical to segregate this waste from other laboratory waste streams to prevent inadvertent and dangerous chemical reactions. Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[4]

Step 2: Waste Collection and Containment

  • Select an Appropriate Waste Container: Use a dedicated, sealable, and chemically compatible container for collecting waste. The container should be in good condition and have a secure, tight-fitting lid.[4]

  • Label the Container: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate concentrations.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Accumulate Waste Safely: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from general work areas.

Step 3: Spill and Decontamination Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[4]

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for assistance.

  • Decontamination: Clean the affected area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by a licensed chemical waste disposal contractor. Your institution's EHS department will coordinate the pickup and transport of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

The most common and environmentally sound disposal method for organic chemical waste of this nature is controlled incineration at high temperatures.[2][5] This process ensures the complete destruction of the chemical compound. Under no circumstances should this chemical waste be discharged into the sewer system or disposed of in regular trash. [5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 start Waste Generation (Pure compound, solution, or contaminated material) is_hazardous Is the waste hazardous? start->is_hazardous spill_q Is this a spill? start->spill_q collect_hw Collect in a labeled, sealed hazardous waste container. is_hazardous->collect_hw Yes ehs_pickup Arrange for pickup by EHS or licensed waste vendor. collect_hw->ehs_pickup small_spill Small Spill: Absorb with inert material. Collect as hazardous waste. spill_q->small_spill Yes, small large_spill Large Spill: Evacuate and contact EHS. spill_q->large_spill Yes, large small_spill->collect_hw incineration Final Disposal: Controlled Incineration ehs_pickup->incineration caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

Personal protective equipment for handling 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

This guide provides comprehensive safety protocols for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous pyridine carboxylic acids and dihydropyridine derivatives.[1][2][3][4][5] This proactive, safety-first approach ensures that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety.

Hazard Assessment and Risk Mitigation

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage.[4]

  • Skin Irritation: Prolonged contact may lead to skin irritation.[4][7]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[5]

Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement robust engineering controls. All handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential for the safe handling of this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1][3][9]Protects against accidental splashes and airborne particles. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[2][10]Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to avoid skin contamination.[4]
Body Protection A fully-buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[2]
Respiratory Protection An N95 dust mask or a respirator with an appropriate particulate filter.Necessary when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation.[1][10]
Step-by-Step PPE Donning and Doffing Procedure

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respiratory Protection: If required, perform a fit check and don your respirator or mask.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so.

  • Eye Protection: Remove your safety goggles.

  • Respiratory Protection: Remove your respirator or mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][4]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Handling and Storage
  • Avoid the formation of dust and aerosols.[1][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][8]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[12][13]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13][14]

  • Collect all waste in a clearly labeled, sealed, and compatible container.[8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[12][13]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for Handling this compound start Start: Assess the Procedure is_solid Is the compound in solid form? start->is_solid in_fume_hood Working in a fume hood? is_solid->in_fume_hood Yes aerosol_risk Potential for aerosol/dust generation? is_solid->aerosol_risk No (in solution) ppe_base Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat in_fume_hood->ppe_base Yes add_respirator Add Respiratory Protection (N95 or higher) in_fume_hood->add_respirator No aerosol_risk->ppe_base No aerosol_risk->add_respirator Yes end_procedure Proceed with Caution ppe_base->end_procedure add_respirator->ppe_base

Caption: PPE Selection Workflow Diagram

Conclusion

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound. The principles of hazard mitigation through engineering controls, diligent use of personal protective equipment, and proper waste management are paramount to ensuring a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.